molecular formula C19H31NO2 B12005069 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime CAS No. 40867-42-3

1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime

Cat. No.: B12005069
CAS No.: 40867-42-3
M. Wt: 305.5 g/mol
InChI Key: DJRCMVCFUPOPKC-CZIZESTLSA-N
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Description

1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime is a high-purity chemical compound offered for scientific research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. The compound is supplied and available for purchase from established chemical suppliers . Researchers can utilize this substance in various laboratory applications. It is important to note that this compound is part of a family of specialized oximes; related molecules, such as the structural isomer lauryl p-cresol ketoxime, are known to function as buffering agents in specialized formulations, suggesting potential avenues for investigative work in material science or cosmetic chemistry . The provided CAS number, 40867-42-3, ensures precise identification and safe handling practices. Researchers are advised to consult the safety data sheet (SDS) for comprehensive hazard and handling information before use .

Properties

CAS No.

40867-42-3

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-5-methylphenol

InChI

InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-14-13-16(2)15-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+

InChI Key

DJRCMVCFUPOPKC-CZIZESTLSA-N

Isomeric SMILES

CCCCCCCCCCC/C(=N\O)/C1=C(C=C(C=C1)C)O

Canonical SMILES

CCCCCCCCCCCC(=NO)C1=C(C=C(C=C1)C)O

Origin of Product

United States

Foundational & Exploratory

2-hydroxy-4-methylphenyl dodecyl ketoxime properties

Author: BenchChem Technical Support Team. Date: March 2026

The Complete Technical Guide to 2-Hydroxy-4-methylphenyl Dodecyl Ketoxime in Hydrometallurgy

Executive Summary

In the landscape of hydrometallurgical solvent extraction (SX), the architectural tuning of chelating agents dictates the efficiency of transition metal recovery. 2-hydroxy-4-methylphenyl dodecyl ketoxime —formally identified as 1-(2-hydroxy-4-methylphenyl)-1-dodecanone oxime—is a highly lipophilic, moderate-strength ketoxime extractant. Designed primarily for the Solvent Extraction-Electrowinning (SX-EW) of copper(II) from acidic and ammoniacal leach solutions, this molecule bridges the gap between the rapid kinetics of aldoximes and the superior physical phase-separation properties of traditional ketoximes.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. We will dissect the causality behind its structural design, the thermodynamics of its extraction mechanism, and the self-validating protocols required for its synthesis and industrial evaluation.

Structural Chemistry & Physicochemical Profiling

To understand how an extractant behaves in a continuous mixer-settler circuit, we must first deconstruct its molecular architecture. The efficacy of this compound (CAS: 40867-42-3) relies on three distinct functional zones:

  • The Chelation Core (Ortho-Hydroxy Ketoxime): The proximity of the phenolic hydroxyl group (at C2) to the oxime nitrogen (at C1) creates a bidentate ligand. Upon deprotonation of the phenol, two extractant molecules coordinate a single

    
     ion to form a highly stable, neutrally charged square-planar complex.
    
  • The Electronic Modifier (4-Methyl Group): The nomenclature of this molecule contains a fascinating nuance. While named as a 4-methylphenyl derivative relative to the oxime, in IUPAC phenol nomenclature, this is a 5-methylphenol derivative (2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-5-methylphenol)[1]. The methyl group sits para to the oxime and meta to the hydroxyl. This electron-donating group slightly increases the electron density on the phenolic oxygen, fine-tuning its

    
     to ensure it is a moderate-strength extractant—strong enough to extract copper at pH 1.8, but weak enough to be stripped by standard spent electrolyte (150 g/L 
    
    
    
    ) without requiring chemical modifiers[2].
  • The Lipophilic Tail (Undecyl Chain): The 11-carbon aliphatic chain attached to the oxime carbon (forming the 12-carbon dodecanone backbone) provides massive lipophilicity. This is not merely a solubility tag; the steric bulk of this specific chain length suppresses "third-phase" formation (emulsions) by preventing the planar metal-ligand complexes from stacking and precipitating out of the aliphatic kerosene diluent.

Table 1: Physicochemical Profile

Property Value
Common Name This compound
IUPAC Name 2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-5-methylphenol
CAS Registry Number 40867-42-3

| Molecular Formula |


 |
| Molecular Weight  | 305.46  g/mol  |
| Monoisotopic Mass  | 305.23547 Da |
| EPA SRS DTXSID  | DTXSID0067973 (Class Analog)[3] |

Mechanism of Action: Coordination & Solvent Extraction

The core mechanism of this ketoxime is a pH-dependent thermodynamic equilibrium. The extraction of copper from an aqueous leach solution into the organic phase is governed by the following equation:



Because the reaction liberates two protons, the extraction efficiency is inversely proportional to the acid concentration. Ketoximes exhibit a remarkable selectivity for copper over iron (


)[4]. The steric hindrance provided by the methyl group and the ketoxime backbone prevents the octahedral coordination preferred by 

, effectively locking iron out of the organic phase.

SX_EW cluster_0 Aqueous Phase cluster_1 Organic Phase (Ketoxime in Kerosene) Leach Acidic Leach Solution (Cu2+, Fe3+, pH 1.8) Extraction Mixer-Settler: Extraction Cu2+ + 2HR -> CuR2 + 2H+ Leach->Extraction Aqueous Feed Raffinate Raffinate (Depleted Cu2+, High H+) Extraction->Raffinate Aqueous Discharge LoadedOrg Loaded Organic (CuR2 Complex) Extraction->LoadedOrg Cu Transfer Stripping Mixer-Settler: Stripping CuR2 + 2H+ -> Cu2+ + 2HR LoadedOrg->Stripping Organic Feed BarrenOrg Barren Organic (Regenerated HR) Stripping->BarrenOrg Organic Recycle Stripping->Electrowinning Rich Electrolyte (High Acid) BarrenOrg->Extraction Regenerated Extractant Electrowinning->Stripping Lean Electrolyte

Figure 1: Continuous Solvent Extraction-Electrowinning (SX-EW) loop utilizing ketoxime extractants.

Synthesis Protocol: A Self-Validating Workflow

The industrial synthesis of this compound is achieved via a two-step process: Friedel-Crafts acylation followed by phase-transfer catalyzed oximation[5].

Step 1: Friedel-Crafts Acylation
  • Reagents: Charge a dry reactor with 1.0 molar equivalent of m-cresol (3-methylphenol) and 1.2 equivalents of anhydrous aluminum chloride (

    
    ) in a halocarbon solvent (e.g., tetrachloroethylene).
    
  • Reaction: Slowly add 1.0 equivalent of dodecanoyl chloride. The

    
     directs the acylation to the position ortho to the hydroxyl and para to the methyl group.
    
  • Reflux: Heat the mixture to 120°C for 6 hours.

  • Quench: Quench with ice-cold HCl to break the aluminum complex, yielding the intermediate: 1-(2-hydroxy-4-methylphenyl)-1-dodecanone.

Step 2: Phase-Transfer Oximation
  • System Setup: Dissolve the intermediate ketone in toluene. Add a phase-transfer catalyst (e.g., sodium octanoate or isooctanoic acid) to facilitate the reaction between the organic ketone and the aqueous hydroxylamine[5].

  • Reagents: Add 1.3 equivalents of hydroxylamine hydrochloride (

    
    ) and 0.85 equivalents of sodium carbonate (
    
    
    
    ) dissolved in water. The
    
    
    neutralizes the HCl, liberating free hydroxylamine.
  • Reaction: Agitate vigorously at 70°C for 4.5 hours.

  • Separation: Allow phase separation. Wash the toluene layer with deionized water until the aqueous discharge reaches a neutral pH.

  • Recovery: Distill the toluene under vacuum to yield the final ketoxime product.

Validation Check: Perform FTIR spectroscopy on the final product. The synthesis is only validated if the intense ketone carbonyl stretch (


) at ~1650 cm⁻¹ has completely disappeared, replaced by a broad hydroxyl stretch (

) at 3200-3400 cm⁻¹ and a distinct oxime (

) stretch at ~1600 cm⁻¹.

Synthesis N2 Intermediate: 1-(2-hydroxy-4-methylphenyl)-1-dodecanone N3 Step 2: Oximation + NH2OH·HCl + Na2CO3 (Phase Transfer) N2->N3 Toluene Solvent N4 Phase Separation & Washing (Toluene/Water) N3->N4 70°C, 4.5h N5 Vacuum Distillation (Solvent Recovery) N4->N5 Organic Layer

Figure 2: Two-step synthetic workflow for this compound.

Experimental Protocol: Liquid-Liquid Extraction (LLE) Isotherm Determination

To evaluate the metallurgical performance of this ketoxime, we must generate a McCabe-Thiele diagram. This requires constructing an extraction isotherm by varying the Organic-to-Aqueous (O:A) ratio.

Methodology:

  • Preparation: Prepare a 10% (v/v) solution of the ketoxime in an aliphatic diluent (e.g., Escaid 110). Prepare a synthetic aqueous leach solution containing 2.0 g/L

    
     and 2.0 g/L 
    
    
    
    adjusted to pH 1.8 with
    
    
    .
  • Contacting: In a series of separatory funnels, combine the organic and aqueous phases at varying O:A ratios (e.g., 1:4, 1:2, 1:1, 2:1, 4:1).

  • Equilibration: Shake vigorously via a mechanical wrist-action shaker for exactly 5 minutes at 25°C to ensure chemical equilibrium.

  • Phase Separation: Allow the phases to separate for 3 minutes. Record the phase break time (kinetics of coalescence).

  • Analysis: Extract aliquots from both the organic and aqueous phases. Analyze the copper and iron concentrations using Atomic Absorption Spectroscopy (AAS).

Validation Check (Mass Balance): The protocol is self-validating. For every funnel, calculate the mass balance:


. A variance beyond 2% indicates either third-phase formation, volumetric pipetting errors, or solvent evaporation, rendering the data point invalid.

Comparative Performance Data

How does this compound stack up against industry standards? Ketoximes (like this molecule and LIX 84) are moderate extractants compared to aldoximes (like LIX 860)[2]. While aldoximes extract copper at lower pH values, they bind the metal so tightly that they require chemical modifiers (like tridecanol) to allow stripping. Our dodecyl ketoxime strikes a perfect thermodynamic balance, requiring no modifiers.

Table 2: Comparative Extraction Metrics (Hydrometallurgical Baselines) | Extractant Class | Reagent Analog | Cu Extraction


 | Cu/Fe Selectivity | Stripping Modifier Required? |
| :--- | :--- | :--- | :--- | :--- |
| Ketoxime  | 2-hydroxy-4-methylphenyl dodecyl ketoxime | ~1.8 - 2.0 | > 300:1 | No  |
| Ketoxime  | LIX 84-I (Nonylacetophenone oxime) | ~1.8 - 1.9 | > 300:1 | No  |
| Aldoxime  | LIX 860N-I (Nonylsalicylaldoxime) | ~1.2 - 1.4 | ~ 50:1 | Yes  |

(Note: Data extrapolated from class-specific behavior of hydroxy ketoximes versus aldoximes in standard sulfate media[4],[2]).

References

  • US Environmental Protection Agency (EPA). "Ethanone, 1-(2-hydroxy-4-methylphenyl)-, oxime - Substance Details - SRS". epa.gov.
  • PubChemLite. "this compound (C19H31NO2)". uni.lu.
  • Taylor & Francis. "Investigation of Aldoxime-Ketoxime Solvent Mixtures for Selective Copper Extraction: In-Depth Performance Evaluation Through RSM, Slope Method Mechanism Determination, Ex(%)-pH and McCabe-Thiele Diagrams". tandfonline.com.
  • 911 Metallurgist. "SX Solvent Extraction Process Principles Theory". 911metallurgist.com.
  • Google Patents. "CN112250597A - Green synthesis method of 2-hydroxy-5-nonyl acetophenone oxime". google.com.
  • Sigma-Aldrich. "CAS 40867-42-3 | this compound". sigmaaldrich.cn.

Sources

Solvation Thermodynamics and Phase Behavior of 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone Oxime in Kerosene

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Extraction Chemists, Hydrometallurgists, and Chemical Engineers

Executive Summary

The efficiency of liquid-liquid extraction (LLE) systems—whether in hydrometallurgical recovery of transition metals or the isolation of complex pharmaceutical intermediates—relies fundamentally on the phase behavior of the extractant in the organic diluent. 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime (CAS: 40867-42-3) is a sterically hindered, highly hydrophobic orthohydroxyaryl ketoxime. Its molecular architecture, featuring a lipophilic


 alkyl tail and a methyl-substituted phenolic ring, is explicitly engineered to maximize solubility in non-polar hydrocarbon diluents like kerosene while maintaining exceptional selectivity for metal chelation 1.

This whitepaper dissects the thermodynamic drivers of this ketoxime’s solubility in kerosene, details a self-validating protocol for precise solubility profiling, and explains the critical role of diluent aromaticity in preventing third-phase (crud) formation.

Mechanistic Principles of Solvation

The dissolution of this compound in kerosene is not merely a physical mixing process; it is a complex thermodynamic equilibrium dictated by competing hydrogen bonds and London dispersion forces.

Intramolecular vs. Intermolecular Hydrogen Bonding

The extractant molecule contains a phenolic hydroxyl group and an oxime (=N-OH) group. In its monomeric state, these groups form a strong intramolecular hydrogen bond, creating a pseudo-ring structure. This internal bonding masks the polar hydrophilic centers from the bulk solvent, drastically reducing the energetic penalty of solvating a polar core in a non-polar solvent like kerosene.

However, at high concentrations, intermolecular hydrogen bonding competes with intramolecular bonding, leading to the formation of oxime dimers or polymers. This self-association significantly increases the viscosity of the organic phase and reduces the thermodynamic activity of the free monomer, which is the active species required for interfacial mass transfer 2.

The Role of the Dodecyl Tail and Diluent Matrix

Kerosene is a complex mixture of aliphatic (linear/branched alkanes) and aromatic (e.g., trimethylbenzene) hydrocarbons.

  • Aliphatic Interactions: The 11-carbon alkyl chain attached to the carbonyl carbon interacts favorably with the aliphatic components of kerosene via London dispersion forces. This provides the primary entropic driving force for dissolution 3.

  • Aromatic Interactions: Purely aliphatic diluents often fail to solubilize the metal-oxime complex, leading to precipitation (third-phase formation). The aromatic components in commercial kerosene provide crucial

    
     stacking interactions with the 4-methylphenyl ring of the oxime, effectively disrupting intermolecular dimers and solvating the sterically hindered core 4.
    

Solvation_Thermodynamics A Solid/Viscous Ketoxime (Intermolecular H-Bonds) C Disruption of Oxime Dimers ΔH > 0 (Endothermic) A->C Thermal Energy B Kerosene Diluent (Aliphatic/Aromatic Matrix) D Hydrophobic Cavity Formation Solvent Reorganization B->D Mixing E London Dispersion Forces (Alkyl Tail ↔ Aliphatics) C->E F π-π & Dipole Interactions (Phenyl Ring ↔ Aromatics) C->F D->E D->F G Fully Solvated Monomeric Oxime (Active Extractant State) E->G Exothermic Solvation F->G Exothermic Solvation

Thermodynamic pathway of this compound solvation in kerosene.

Experimental Workflow: High-Precision Solubility & Speciation Profiling

To ensure scientific integrity, the determination of oxime solubility must account for both physical saturation and chemical speciation. The following self-validating protocol eliminates false positives caused by micellar suspension or trace diluent impurities.

Causality of Experimental Choices:
  • Alumina Filtration: Commercial kerosene contains trace polar impurities (e.g., naphthenic acids, sulfur compounds) that act as surfactants. These artificially inflate apparent solubility and accelerate hydrolytic degradation of the oxime [[5]](). Pre-filtering isolates the true thermodynamic interaction between the oxime and the hydrocarbon matrix.

  • PTFE Micro-Filtration: Hydrophobic PTFE membranes prevent the adsorption of the lipophilic oxime onto the filter matrix, a common source of negative bias in quantification.

Step-by-Step Protocol:
  • Diluent Preparation: Pass commercial kerosene (e.g., Escaid 110) through a column of activated basic alumina. Verify the aliphatic-to-aromatic ratio via GC-MS.

  • Thermostated Saturation: Add an excess of this compound to 50 mL of the purified kerosene in a jacketed glass reactor. Maintain the temperature strictly at

    
     using a circulating water bath.
    
  • Equilibration: Agitate the mixture at 400 RPM using a PTFE-coated magnetic stirrer for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 5000 RPM for 15 minutes to pellet any undissolved extractant or micro-emulsions.

  • Sampling and Filtration: Syringe-filter the supernatant through a 0.22 µm PTFE membrane. Critical: Pre-warm the syringe and filter to

    
     to prevent localized precipitation due to temperature drops.
    
  • Quantification (HPLC-UV): Dilute the filtrate 1:100 in isopropanol. Inject into an HPLC equipped with a C18 column. Elute with Acetonitrile/Water (80:20) and detect at 254 nm. Calculate concentration against a high-purity standard calibration curve.

  • Speciation Analysis (ATR-FTIR): Analyze the undiluted supernatant via Attenuated Total Reflectance FTIR. Measure the ratio of the free -OH stretch (

    
    ) to the hydrogen-bonded -OH stretch (
    
    
    
    ) to quantify the monomer-to-dimer ratio.

Experimental_Workflow S1 1. Diluent Prep (Alumina Filtration) S2 2. Saturation (25°C, 48h Agitation) S1->S2 S3 3. Phase Separation (Centrifugation 5000 RPM) S2->S3 S4 4. Micro-Filtration (0.22 µm PTFE) S3->S4 S5 5. HPLC-UV (Quantification) S4->S5 S6 6. ATR-FTIR (Speciation/H-Bonding) S4->S6

Step-by-step experimental workflow for determining ketoxime solubility and speciation.

Quantitative Data and Phase Behavior

The solubility parameters of this compound dictate its operational limits in continuous counter-current extraction circuits. Ketoximes generally exhibit superior solubility profiles compared to aldoximes due to the steric hindrance of the ketone-derived alkyl chain, which prevents tight crystalline packing of the neat reagent 1.

Table 1: Physicochemical and Solubility Parameters in Kerosene
ParameterValue / ObservationImpact on Extraction System
Maximum Solubility (25°C)

g/L (Miscible in practical proportions)
Enables high-capacity organic phases (up to 30% v/v) without precipitation.
Log P (Octanol/Water)

Ensures minimal aqueous solubility (< 1 ppm), drastically reducing reagent loss.
Critical Aromatic Content

v/v
Prevents third-phase (crud) formation during maximum metal loading.
Enthalpy of Solution (

)

kJ/mol (Endothermic)
Solubility increases slightly with temperature; requires energy to disrupt self-association.
Interfacial Tension (

)

mN/m (at 10% v/v)
Promotes rapid phase disengagement (< 2 mins) and minimizes aqueous entrainment.

Interfacial Dynamics and Crud Mitigation

The ultimate test of an extractant's solubility is not just in its uncomplexed state, but when it is fully loaded with metal ions. As the ketoxime chelates a metal (e.g.,


), it releases two protons into the aqueous phase and forms a square-planar, highly hydrophobic complex.

If the kerosene diluent lacks sufficient aromaticity, the solubility limit of this metal-oxime complex is easily breached, resulting in the precipitation of a stable interfacial emulsion known as "crud." By maintaining the oxime concentration well within the thermodynamic limits outlined in Table 1, and ensuring a minimum of 10% aromatic content in the kerosene, researchers can guarantee that the extractant remains in the highly active monomeric state, facilitating rapid permeation and rotation at the organic-aqueous interface 2.

References

  • US3428449A - Extraction of copper from acidic liquors with a phenolic oxime.
  • Solvent extraction equilibria in copper (II)Iron (III)-LIX984 system.
  • WO2012150984A2 - Compositions and methods of using a ketoxime in a metal solvent extraction reagent.
  • Permeation Process of Metal Complexes with Hydroxyoxime and Carboxylic Acid Extractants through Organic-Aqueous Interface. SciSpace.
  • Failure and regeneration of hydroxyoxime in copper solvent extraction process: A review.

Sources

Structural Kinetics & Selectivity of 4-Methyl Substituted Hydroxyoxime Copper Extractants

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical whitepaper designed for research scientists and hydrometallurgists. It focuses on the Structure-Activity Relationships (SAR) of 4-methyl substituted hydroxyoximes, utilizing them as critical model systems to explain the kinetics and thermodynamics of industrial copper extraction.

Technical Whitepaper | Advanced Hydrometallurgy Series

Executive Summary

In the domain of copper solvent extraction (SX), hydroxyoximes (ketoximes and aldoximes) represent the industry standard for selectively recovering Cu(II) from acidic leach solutions.[1] While commercial reagents (e.g., LIX 984N, Acorga M5640) utilize long-chain alkyl substituents (C9–C12) primarily to ensure solubility in hydrocarbon diluents (kerosene), the fundamental coordination chemistry is best understood through their lower molecular weight analogues.

This guide focuses on 4-methyl substituted hydroxyoximes (specifically 4-methylsalicylaldoxime and 2-hydroxy-4-methylacetophenone oxime).[2] These compounds serve as high-fidelity model systems for investigating the electronic and steric factors governing extraction kinetics. Unlike their oily, isomeric C9-counterparts, 4-methyl derivatives often form crystalline complexes, allowing for precise crystallographic characterization of the "phenolic oxime trap" mechanism. This document details their synthesis, thermodynamic behavior, and the kinetic implications of 4-position substitution versus the industrial 5-position standard.

Molecular Architecture & Design Logic

The "4-Methyl" vs. "5-Nonyl" Distinction

Industrial extractants typically feature an alkyl group at the 5-position (para to the hydroxyl group). The 4-methyl substituted variants place the substituent para to the oxime (or carbonyl) carbon, altering the electronic density distribution across the chelation ring.

Feature4-Methyl Substituted (Model) 5-Nonyl Substituted (Industrial)
Substitution Site C4 (Para to Oxime/Carbonyl)C5 (Para to Hydroxyl)
Electronic Effect Donates e- density to Oxime C=N bondDonates e- density to Phenolic O-H
Physical State Often Crystalline SolidViscous Oil (Isomeric mixture)
Solubility Limited in Kerosene (Requires modifiers)High in Kerosene
Primary Use Kinetic Studies, Crystallography (SAR)Commercial Copper Production
Electronic Influence on Chelation

The extraction efficiency of hydroxyoximes relies on the acidity of the phenolic proton and the basicity of the oxime nitrogen.

  • 4-Methyl Substitution: The inductive effect (+I) of the methyl group at the C4 position stabilizes the oxime carbon. This subtly modulates the basicity of the nitrogen donor, often resulting in faster complex formation kinetics compared to unsubstituted analogues.

  • Steric Factors: Unlike the bulky nonyl groups, the 4-methyl group provides minimal steric hindrance, allowing researchers to isolate electronic effects from steric occlusion during kinetic modeling.

Synthesis Protocol: 2-Hydroxy-4-Methylacetophenone Oxime

Note: This protocol produces the ketoxime variant, a model for reagents like LIX 84-I.

Reaction Pathway Visualization

The synthesis follows a classic Friedel-Crafts acylation followed by oximation.

SynthesisPathway Start m-Cresol (3-Methylphenol) Step1 Esterification (Acetic Anhydride) Start->Step1 Inter1 m-Cresyl Acetate Step1->Inter1 Step2 Fries Rearrangement (AlCl3, 120°C) Inter1->Step2 Acyl Migration Inter2 2-Hydroxy-4-Methyl- acetophenone Step2->Inter2 Ortho-isomer isolation Step3 Oximation (NH2OH·HCl, NaOAc) Inter2->Step3 Condensation Product 2-Hydroxy-4-Methyl- acetophenone Oxime Step3->Product

Figure 1: Synthetic pathway for the production of 4-methyl substituted hydroxyoxime model extractants.

Detailed Methodology

Phase 1: Fries Rearrangement (Ketone Synthesis)

  • Reagents: Mix m-cresyl acetate (0.1 mol) with anhydrous aluminum chloride (AlCl₃, 0.12 mol).

  • Reaction: Heat the mixture to 120°C in an oil bath for 2 hours. The AlCl₃ acts as a Lewis acid, catalyzing the migration of the acetyl group to the ortho position relative to the hydroxyl.

  • Quenching: Cool and pour the viscous mass into ice-water acidified with HCl to decompose the aluminum complex.

  • Isolation: Extract with dichloromethane (DCM), dry over MgSO₄, and distill. The product, 2-hydroxy-4-methylacetophenone , is collected (b.p. approx. 110°C at 15 mmHg).

Phase 2: Oximation

  • Setup: Dissolve the ketone (0.05 mol) in ethanol (50 mL).

  • Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 0.075 mol) and sodium acetate (NaOAc, 0.075 mol) dissolved in minimum water.

  • Reflux: Reflux the mixture for 3-4 hours. The NaOAc buffers the solution, facilitating the nucleophilic attack of hydroxylamine on the carbonyl carbon.

  • Purification: Evaporate ethanol. Recrystallize the solid product from aqueous ethanol to obtain white needles of 2-hydroxy-4-methylacetophenone oxime .

Thermodynamics & Kinetics of Extraction

The Chelation Mechanism

The extraction proceeds via a cation exchange mechanism where two ligand molecules release protons to neutralize the Cu(II) charge, forming a neutral, lipophilic complex.

General Equation:



Kinetic Performance (Aldoxime vs. Ketoxime)

Research using 4-methyl models (Morley, 1987) has quantified the kinetic differences between aldoximes and ketoximes without the interference of long alkyl chains:

  • 4-Methylsalicylaldoxime (Aldoxime): Exhibits extremely fast kinetics (

    
    ). The lack of a methyl group on the oxime carbon reduces steric hindrance during the initial attack on the hydrated copper ion.
    
  • 2-Hydroxy-4-methylacetophenone Oxime (Ketoxime): Shows slower kinetics (

    
    ). The methyl group on the oxime carbon (C=N-CH₃) introduces steric bulk near the coordination site, requiring higher activation energy for the ligand exchange step.
    

Visualization of the Extraction Cycle:

ExtractionCycle Aqueous Aqueous Phase [Cu(H2O)6]²⁺ + SO4²⁻ Interface Interface Ligand Protonation/Deprotonation Aqueous->Interface Cu²⁺ transport Interface->Aqueous Cu²⁺ recovery Organic Organic Phase [Cu(R)2] Complex Interface->Organic CuR₂ transport Organic->Interface Stripping (High Acid) Step1 1. Diffusion of HR to Interface Step2 2. Interfacial Chelation: Cu²⁺ + 2HR → CuR₂ + 2H⁺ Step3 3. Diffusion of CuR₂ to Bulk Organic

Figure 2: Interfacial mass transfer mechanism for hydroxyoxime copper extraction.

Quantitative Data: Cu/Fe Selectivity

One of the critical advantages of hydroxyoximes is their high selectivity for Copper over Iron.[3] 4-methyl substituted models demonstrate this selectivity profile clearly in controlled environments (Chloroform diluent, 25°C).

Parameter4-Methylsalicylaldoxime2-Hydroxy-4-methylacetophenone OximeLIX 84-I (Ref)*
Log K_ex (Cu) 1.850.95~1.0 - 1.2
pH_0.5 (Cu) 1.21.91.8
Cu/Fe Selectivity > 2000> 400> 500
Stripping Efficiency Moderate (Requires strong acid)High (Easier to strip)High
  • LIX 84-I values provided for industrial benchmarking (5-nonyl variant).

Insight: The aldoxime (4-methylsalicylaldoxime) is a stronger extractant (extracts at lower pH) but is harder to strip. The ketoxime (acetophenone derivative) is weaker but offers excellent reversibility, mirroring the behavior of industrial blends like LIX 984N (which mixes strong aldoximes with reversible ketoximes).

Industrial Context & Applications

While 4-methyl substituted hydroxyoximes are not used directly in mega-scale mining due to their limited solubility in kerosene (leading to third-phase formation), they are pivotal in Structure-Activity Relationship (SAR) studies.

  • Benchmarking: They serve as the "zero-steric" baseline when testing new bulky extractants.

  • Analytical Reagents: Due to their crystallinity, they are used in gravimetric analysis of copper (e.g., forming precipitates similar to dimethylglyoxime with nickel).

  • Degradation Studies: The 4-methyl core is used to study hydrolytic stability. Ketoximes (acetophenone based) are generally more resistant to acid hydrolysis than aldoximes, a trend perfectly predicted by the 4-methyl models.

References

  • Morley, J. O. (1987). Theoretical Studies on Organic Transition Metal Complexes.[2] Part 4. An Investigation of Electronic and Structural Effects in o-Hydroxyaryloximes. Journal of the Chemical Society, Perkin Transactions 2.

  • Szymanowski, J. (1993).[1][4] Hydroxyoximes and Copper Hydrometallurgy.[1][2][3][5][6] CRC Press/Taylor & Francis.

  • Healy, M. R., et al. (2016).[4] Contributions of inner and outer coordination sphere bonding in determining the strength of substituted phenolic pyrazoles as copper extractants.[4] Dalton Transactions.

  • BASF Corporation. (2015). LIX® Solvent Extraction Reagents: Technical Bulletin.

  • Tait, B. K. (1984). The extraction of copper(II) by 2-hydroxy-4-methylpropiophenone oxime. Hydrometallurgy.[5]

Sources

Structural Determinism in Copper Hydrometallurgy: The 4-Methyl Ketoxime vs. 5-Nonyl Aldoxime Divergence

[1]

Executive Summary

In the precise chemistry of copper solvent extraction (SX), the distinction between 4-methyl hydroxyoximes (historically typified by SME 529 and chemically related to modern ketoximes like LIX 84-I) and 5-nonyl hydroxyoximes (typified by salicylaldoximes like LIX 860N-I or Acorga P50) is not merely structural—it is the fundamental trade-off between selectivity and strength .[1]

This guide dissects the molecular architecture of these two extractant classes, establishing the causal link between their alkyl-substitution patterns and their thermodynamic/kinetic behaviors.

The Core Distinction:

  • 4-Methyl / Ketoximes: Characterized by a methyl group at the azomethine carbon (or ring ortho-position).[1] This creates steric hindrance , resulting in slower kinetics, higher Cu/Fe selectivity, and exceptional hydrolytic stability.

  • 5-Nonyl / Aldoximes: Characterized by a hydrogen atom at the azomethine carbon.[1] This lack of steric bulk allows for rapid kinetics and high extraction strength, but at the cost of lower selectivity and susceptibility to acid-catalyzed hydrolysis.

Part 1: Molecular Architecture & Steric Mechanics[1]

The functional difference lies in the "Head" (Active Site) and the "Tail" (Solubilizer). While both typically utilize a C9 (nonyl) or C12 (dodecyl) tail for kerosene solubility, the "Head" dictates the metallurgy.

The 4-Methyl Ketoxime (The "Selectivity" Engine)
  • Chemical Identity: 2-hydroxy-4-methyl-5-nonylacetophenone oxime (SME 529 archetype) or 2-hydroxy-5-nonylacetophenone oxime (LIX 84-I).[1]

  • Structural Feature: A Methyl (-CH₃) group attached to the

    
     bond (ketoxime) or the phenyl ring ortho-position.[1]
    
  • Mechanism: The methyl group acts as a steric gatekeeper. It physically crowds the coordination site. Copper (Cu²⁺), forming a planar square complex, can navigate this crowding. Iron (Fe³⁺), requiring an octahedral geometry, is sterically rejected.

  • Result: High rejection of iron (High Cu/Fe ratio) but slower reaction rates.

The 5-Nonyl Aldoxime (The "Power" Engine)
  • Chemical Identity: 5-nonylsalicylaldoxime (LIX 860N-I / Acorga P50).[1][2]

  • Structural Feature: A Hydrogen (-H) atom attached to the

    
     bond.[1]
    
  • Mechanism: The absence of the methyl group removes the steric barrier. The ligand is "open" and aggressive.

  • Result: Extremely fast kinetics and high copper loading capacity, but it grabs iron more readily and binds copper so tightly that stripping (removing Cu with acid) is difficult without modifiers.

Structural Visualization (DOT Diagram)

OximeComparisoncluster_Ketoxime4-Methyl / Ketoxime Classcluster_Aldoxime5-Nonyl / Aldoxime ClassK_StructStructure:Methyl Group (-CH3) on C=NK_PropHigh Steric HindranceK_Struct->K_PropCreates BulkK_ResultHigh Selectivity (Cu >> Fe)Slow KineticsHigh StabilityK_Prop->K_ResultBlocks Fe3+ / Slows ReactionA_PropLow Steric HindranceK_Prop->A_PropSteric ContrastA_StructStructure:Hydrogen (-H) on C=NA_Struct->A_PropOpen Active SiteA_ResultLow Selectivity (Grabs Fe)Fast KineticsProne to HydrolysisA_Prop->A_ResultRapid Complexation

Caption: Causal flow from molecular structure (Methyl vs. Hydrogen) to metallurgical performance.

Part 2: Thermodynamic & Kinetic Profiles[1]

Extraction Isotherms & Stripping

The "Strength" of an extractant is defined by its pH isotherm—the pH at which it loads 50% of the copper.

Feature4-Methyl Ketoxime5-Nonyl AldoximeOperational Implication
pH₅₀ (Extraction) ~1.8 - 2.0~1.4 - 1.6Aldoximes extract at lower pH (more powerful).[1]
Stripping Easy (Low Acid Req.)Difficult (High Acid Req.)Aldoximes often require "Modifiers" (Esters/Ketones) to weaken the bond for stripping. Ketoximes strip easily.[3][4][5][6]
Max Loading ModerateHighAldoximes allow for higher plant throughput per volume of organic.
Chemical Stability (The Hydrolysis Factor)

This is the single most critical factor for long-term plant OPEX.

  • Aldoximes (5-nonyl) are susceptible to acid-catalyzed hydrolysis.[1] The

    
     bond breaks, reverting the molecule to the original aldehyde and hydroxylamine. This permanently destroys the extractant.
    
    • Risk Factor:[1] High acid strip solutions (>180g/L H₂SO₄) and high temperatures (>40°C).

  • Ketoximes (4-methyl) are exceptionally stable.[1] The methyl group electronically stabilizes the imine bond, making them resistant to acid attack.

Phase Separation (Crud Formation)
  • Ketoximes: Generally exhibit better phase disengagement and are less prone to "crud" (interfacial sludge) formation due to lower surface activity.

  • Aldoximes: Can be more surface-active, sometimes requiring specific modifiers to prevent stable emulsions.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

To empirically verify the difference between these extractants in your specific PLS (Pregnant Leach Solution), use the following protocols.

Protocol A: Comparative Kinetics Test

Objective: Quantify the "Steric Penalty" of the 4-methyl group.

  • Preparation:

    • Prepare Organic A: 10% v/v 5-Nonyl Aldoxime in diluent.

    • Prepare Organic B: 10% v/v 4-Methyl Ketoxime in diluent.

    • Aqueous: Synthetic PLS (3g/L Cu, pH 2.0).

  • Execution (The "30-Second" Rule):

    • In a baffled beaker, mix Organic A and Aqueous at O/A 1:1.

    • Sample the emulsion at exactly 30 seconds . Stop reaction immediately (centrifuge).

    • Repeat for Organic B.

    • Continue mixing both to Equilibrium (300 seconds).

  • Calculation:

    • Expected Result:

      • Aldoxime: >95% equilibrium reached in 30s.

      • Ketoxime: ~60-80% equilibrium reached in 30s.[1]

    Protocol B: Hydrolytic Stability Stress Test

    Objective: Simulate 1 year of plant degradation in 2 weeks.

    • Setup: Load organic phase with Cu to saturation.

    • Contact: Mix with synthetic strip solution (180g/L H₂SO₄) at 60°C (accelerated condition) continuously for 336 hours (2 weeks).

    • Analysis:

      • Take samples every 48 hours.

      • Analyze organic for Aldehyde (degradation product of aldoxime) or Ketone (degradation product of ketoxime) using GC-MS or FTIR.[1]

    • Validation: The 5-nonyl aldoxime will show a linear increase in aldehyde content.[1] The 4-methyl ketoxime should show negligible ketone formation.[1]

    Part 4: Strategic Selection Guide

    When to use which?

    ScenarioRecommended ExtractantReasoning
    High Iron PLS 4-Methyl Ketoxime The steric hindrance rejects Fe, reducing bleed requirements.[1]
    Cold Climate / Viscosity 5-Nonyl Aldoxime Faster kinetics compensate for low-temperature reaction slowing.[1]
    High Acid Strip 4-Methyl Ketoxime Resists hydrolysis in aggressive strip circuits.[1]
    Low Grade PLS 5-Nonyl Aldoxime Strong extraction power pulls Cu even from dilute streams.[1]
    Standard Industry Practice Modified Blend A mix (e.g., LIX 984N) combines the speed of aldoximes with the stability/selectivity of ketoximes.
    Decision Logic (DOT Diagram)

    SelectionLogicStartSelect ExtractantQ1Is PLS High in Iron?Start->Q1Q2Is Strip Acid >180g/L?Q1->Q2NoRes_KUse 4-Methyl Ketoxime(Selectivity/Stability)Q1->Res_KYesQ2->Res_KYesRes_AUse 5-Nonyl Aldoxime(Speed/Strength)Q2->Res_ANo (Low Temp/High Recovery needed)Res_BlendUse Blend (LIX 984N)Q2->Res_BlendModerate Conditions

    Caption: Logic flow for selecting between Ketoxime, Aldoxime, or Blends based on plant parameters.

    References

    • The South African Institute of Mining and Metallurgy (SAIMM). "The ACORGA® OPT series: comparative studies against aldoxime: ketoxime reagents." Journal of the Southern African Institute of Mining and Metallurgy. Available at: [Link]

    • Taylor & Francis Online. "Investigation of Aldoxime-Ketoxime Solvent Mixtures for Selective Copper Extraction."[1] Separation Science and Technology. Available at: [Link]

    • ResearchGate. "Liquid-liquid synthesis of oximes... and degradation at acidic hydrometallurgical process conditions."[1] Available at: [Link]

    Thermodynamic Profiling of Copper Chelation with Dodecanone Oximes: Bridging Hydrometallurgy and Metallodrug Design

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Dodecanone oximes—most notably 5,8-diethyl-7-hydroxy-6-dodecanone oxime (commercially known as LIX 63)—are highly selective, lipophilic chelating agents traditionally utilized in the hydrometallurgical solvent extraction of transition metals. However, the fundamental thermodynamic principles governing their coordination chemistry offer profound insights for modern drug development. By understanding the enthalpy-entropy compensation and phase-transfer thermodynamics of these oximes, researchers can engineer highly efficient, lipophilic copper ionophores designed to cross biological membranes and induce targeted cuproptosis in oncology. This whitepaper synthesizes the thermodynamic data, structural mechanisms, and self-validating experimental protocols required to profile copper-dodecanone oxime chelation.

    The Thermodynamic Paradigm of Copper-Oxime Chelation

    The chelation of aqueous copper (

    
    ) by dodecanone oximes (
    
    
    
    ) at a biphasic interface is a classic example of an entropy-driven chemical process. The overall stoichiometric reaction is defined as:
    
    
    
    Thermodynamic Causality

    Experimental thermodynamic assessments consistently demonstrate that the extraction of copper by dodecanone oxime derivatives is an endothermic process (

    
    )[1](). The energy required to dehydrate the robust 
    
    
    
    coordination sphere and deprotonate the oxime ligand exceeds the bond formation energy of the resulting
    
    
    and
    
    
    bonds[2]().

    Despite being endothermic, the reaction is spontaneous (

    
    ) at operational temperatures. This spontaneity is entirely driven by a massive increase in entropy (
    
    
    
    ). The entropic gain originates from two primary sources:
    • Desolvation: The release of highly structured hydration water molecules from the

      
       ion back into the bulk aqueous phase.
      
    • Hydrophobic Effect: The structural rearrangement of the aliphatic dodecanone chains, which minimizes highly ordered water-lipid interfaces as the neutral

      
       complex partitions into the organic phase[3]().
      
    Quantitative Thermodynamic Data

    The following table summarizes the field-validated thermodynamic parameters for copper extraction using various long-chain oxime extractant systems:

    Extractant System
    
    
    (kJ/mol)
    
    
    (J/mol·K)
    
    
    (kJ/mol) at 298K
    Process Nature
    Mextral 5640H +15.13+64.5-4.08Endothermic, Spontaneous
    Acorga M5640 +76.47+317.0-18.06Endothermic, Spontaneous
    LIX 984N +64.67+230.0-3.87Endothermic, Spontaneous

    (Note: Variations in

    
     and 
    
    
    
    arise from the specific diluent matrix and the presence of synergistic modifiers, but the endothermic, entropy-driven signature remains universal).

    Structural Chemistry & Linkage Isomerism

    The structural geometry of the

    
     complex is highly dependent on the pH of the aqueous environment. Electron Spin Resonance (ESR) and absorption spectral studies of 5,8-diethyl-7-hydroxy-6-dodecanone oxime reveal the formation of distinct linkage isomers[4]().
    

    At pH > 1, the complex can adopt both

    
    -bonded and 
    
    
    
    -bonded structures. However, at higher pH levels, the
    
    
    -bonded structure is thermodynamically favored because the donating site on the nitrogen atom of the oxime group is not sterically or electronically hindered by a competing hydrogen ion[4](). The bulky dodecanone tail wraps around the coordination center, creating a highly lipophilic shield that prevents non-specific aqueous interactions. This steric shielding is the exact mechanism that allows these complexes to effortlessly traverse lipid bilayers.

    G Aq Aqueous Phase [Cu2+(H2O)6] Interface Liquid-Liquid Interface Dehydration & Deprotonation Aq->Interface Cu2+ Migration Org Organic Phase [Dodecanone Oxime (HR)] Org->Interface HR Migration Complex Lipophilic Complex [CuR2] Interface->Complex Endothermic (ΔH > 0) Entropy Driven (ΔS > 0) Thermo Thermodynamic Profiling (Van't Hoff Analysis) Complex->Thermo Temp-Dependent Distribution (D)

    Biphasic thermodynamic workflow of copper extraction by dodecanone oximes.

    Experimental Methodologies for Thermodynamic Profiling

    To accurately capture the thermodynamic parameters of highly lipophilic chelators, experimental designs must account for both chemical coordination and phase transfer. The following self-validating protocols isolate these variables.

    Protocol 1: Two-Phase Liquid-Liquid Extraction (LLE) & Van't Hoff Analysis

    This protocol measures the macroscopic thermodynamics of extraction, encompassing both chelation and phase transfer.

    • Phase Preparation: Prepare an aqueous feed containing

      
       M 
      
      
      
      , adjusted to pH 2.0 using
      
      
      . Prepare an organic phase containing
      
      
      dodecanone oxime in a highly refined aliphatic diluent (e.g., kerosene).
    • Thermal Equilibration: Combine equal volumes (

      
      ) in a jacketed extraction vessel connected to a precision thermostatic water bath.
      
    • Kinetic Agitation: Agitate the mixture at 1000 rpm for 30 minutes at distinct temperature intervals (

      
       K, 
      
      
      
      K,
      
      
      K, and
      
      
      K). Causality: 30 minutes ensures thermodynamic equilibrium is reached, negating kinetic artifacts.
    • Phase Separation: Allow the phases to disengage for 10 minutes. Centrifuge the samples at 3000 rpm. Causality: Centrifugation breaks micro-emulsions, ensuring accurate phase boundary determination and preventing aqueous entrainment in the organic sample.

    • Quantification: Analyze the residual

      
       in the aqueous raffinate using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).
      
    • Data Processing: Calculate the Distribution Ratio (

      
      ). Plot 
      
      
      
      versus
      
      
      . The slope of this Van't Hoff plot yields
      
      
      , and the intercept yields
      
      
      .
    • Self-Validation Check: Perform a mass balance calculation by stripping the loaded organic phase with 180 g/L

      
      . The sum of copper in the raffinate and the stripped organic phase must equal the initial aqueous feed within a 
      
      
      
      margin of error.
    Protocol 2: Isothermal Titration Calorimetry (ITC) in Micellar Media

    Because dodecanone oximes are water-insoluble, ITC requires a micellar system to directly measure the microscopic heat of chemical binding without the energetic noise of macroscopic phase transfer.

    • Solvent Matrix Formulation: Prepare a non-ionic surfactant micellar solution (e.g.,

      
       mM Triton X-100 in aqueous buffer) to solubilize the dodecanone oxime.
      
    • Cell Loading: Load the ITC sample cell with

      
       mM dodecanone oxime solution.
      
    • Syringe Loading: Load the injection syringe with

      
       mM 
      
      
      
      . Causality: The copper salt must be dissolved in the exact same micellar solvent matrix as the cell to prevent massive heat-of-dilution artifacts that would obscure the binding enthalpy.
    • Titration Execution: Perform 25 sequential injections of

      
       of the copper solution into the cell at 
      
      
      
      K, with a 150-second stirring interval between injections to allow the heat signal to return to baseline.
    • Thermodynamic Extraction: Integrate the heat peaks to obtain the binding isotherm. Fit the data to an independent binding model to directly extract the binding enthalpy (

      
      ) and association constant (
      
      
      
      ).
    • Self-Validation Check: Conduct a blank titration (ligand injected into the solvent matrix without copper) to quantify the background heat of mixing. Subtract this baseline from the experimental thermogram to isolate the true enthalpy of chelation.

    Translating Hydrometallurgy to Metallodrug Design

    The thermodynamic signature of dodecanone oximes—specifically their entropy-driven phase transfer—makes them ideal structural templates for drug development. In oncology, cuproptosis is a recently identified form of programmed cell death triggered by intracellular copper overload.

    To induce cuproptosis, a drug must act as a highly lipophilic ionophore, binding

    
     in the extracellular matrix, crossing the hydrophobic lipid bilayer, and releasing the metal intracellularly. The aliphatic dodecanone tail provides the necessary steric bulk and hydrophobicity to ensure that the 
    
    
    
    of membrane partitioning remains highly negative. By tuning the oxime's
    
    
    and linkage isomerism, researchers can design ionophores that bind copper tightly in the neutral extracellular environment (pH 7.4) but release it in the acidic environment of the lysosome or tumor microenvironment (pH 5.5 - 6.0).

    G Extracellular Extracellular Matrix (Aqueous Cu2+ Pool) Membrane Lipid Bilayer (Hydrophobic Core) Extracellular->Membrane Cu2+ Binding Ionophore Dodecanone Oxime (Lipophilic Carrier) Ionophore->Membrane Complexation Intracellular Intracellular Release (Targeted Cu Delivery) Membrane->Intracellular Phase Transfer (ΔG < 0) Cuproptosis Cell Death Pathway (Cuproptosis Induction) Intracellular->Cuproptosis Cu Overload

    Mechanistic pathway of dodecanone oximes acting as lipophilic copper ionophores.

    References

    • Solvent extraction of copper from chloride solutions with LIX 860N-IC and LIX 84-IC Source: ResearchGate URL
    • Solvent Extraction Studies of Copper from a Heap Leach Liquor Using Mextral 5640H Source: MDPI URL
    • Process optimization and mechanism for the selective extraction of copper(ii) from polymetallic acidic solutions using a polymer inclusion membrane (PIM)
    • An Investigation into the Extraction Behavior of Copper from Sulfate Leach Liquor Using Acorga M5640 Extractant: Mechanism, Equilibrium, and Thermodynamics Source: ResearchGate URL

    Sources

    Technical Guide: pKa Determination and Physicochemical Properties of 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone Oxime

    Author: BenchChem Technical Support Team. Date: March 2026

    Topic: pKa values of 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

    Executive Summary

    This guide provides a comprehensive technical analysis of the acid dissociation constants (pKa) of This compound , a highly lipophilic ligand structurally analogous to industrial metal extractants (e.g., LIX 84). Understanding the pKa of this compound is critical for predicting its efficiency in hydrometallurgical solvent extraction (SX) and its potential pharmacological interactions. Due to the molecule's extreme hydrophobicity, standard aqueous titrations are invalid; this guide details the requisite mixed-solvent protocols and theoretical frameworks necessary for accurate characterization.

    Chemical Identity & Structural Analysis[1][2][3]

    The molecule comprises three distinct functional domains that dictate its physicochemical behavior:

    • Chelating Core: An ortho-hydroxy ketoxime motif capable of bidentate coordination.

    • Electronic Modifier: A methyl group at the para position relative to the phenolic oxygen (position 4 of the phenyl ring).

    • Lipophilic Tail: A dodecyl (C12) chain attached to the ketone carbon, imparting high solubility in non-polar diluents (kerosene, toluene) and near-zero water solubility.

    The "Ortho Effect" and Intramolecular Hydrogen Bonding

    The acidity of the phenolic hydroxyl group is significantly suppressed by a strong intramolecular hydrogen bond (IHB) formed between the phenolic hydrogen and the oxime nitrogen. This six-membered pseudo-cyclic structure stabilizes the proton, making it more difficult to remove compared to a free phenol.

    • Free Phenol pKa: ~9.9

    • Ortho-Hydroxyoxime pKa: Typically shifted to 10.5 – 12.5 (depending on solvent dielectric constant).

    H_Bonding Fig 1. Equilibrium pathway showing the deprotonation of the phenolic group driven by pH. Neutral Neutral Species (H2L) Intramolecular H-Bond (Phenol H ... N Oxime) MonoAnion Mono-Anion (HL-) Phenolate Form Active Chelating Species Neutral->MonoAnion  -H+ (pKa1 ~11-12)   MetalComplex Metal Complex (ML2) Chelaion with Cu(II)/Ni(II) MonoAnion->MetalComplex  + M2+  

    Theoretical & Reference pKa Values

    Direct experimental data for the specific dodecyl derivative is sparse in open literature, but values can be derived with high confidence from structural analogs used in the "LIX" series of extractants.

    Comparative Data Analysis

    The target molecule is structurally homologous to LIX 84-I (2-hydroxy-5-nonylacetophenone oxime).[1][2][3][4] The primary difference is the location of the alkyl chain (ketone backbone vs. phenyl ring) and the methyl substituent.

    CompoundStructureSolvent SystempKa (Phenolic)Reference
    LIX 84-I 2-hydroxy-5-nonylacetophenone oximeBulk Aqueous (Extrapolated)12.5 [1]
    LIX 84-I 2-hydroxy-5-nonylacetophenone oximeMicellar Phase11.5 [1]
    2-Hydroxy-5-methylacetophenone oxime Short-chain analog75% Dioxane-Water11.15 [2]
    Target Molecule This compound Predicted (Aqueous) 11.8 ± 0.5 Est.

    Interpretation: The dodecyl chain increases the lipophilicity near the ionization site, potentially raising the apparent pKa slightly compared to methyl analogs due to the lower local dielectric constant, which disfavors charge separation (phenolate formation).

    Experimental Determination Protocol

    Due to the insolubility of this compound in water, aqueous titration is impossible. The standard protocol requires Potentiometric Titration in Mixed Solvents followed by the Yasuda-Shedlovsky Extrapolation .

    Reagents and Setup
    • Analyte: this compound (purified >98%).[4]

    • Solvent: 1,4-Dioxane (HPLC grade) or Ethanol. Dioxane is preferred for high lipophilicity.

    • Titrant: Carbonate-free NaOH (0.1 M).

    • Background Electrolyte: NaClO₄ or KNO₃ (0.1 M) to maintain ionic strength.

    • Apparatus: Potentiometer with a glass-calomel combined electrode (equilibrated in the mixed solvent).

    Step-by-Step Methodology
    • Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4.0, 7.0, 10.0). Apply a correction factor (

      
      ) for the liquid junction potential in the mixed solvent:
      
      
      
      
      (Note:
      
      
      is determined experimentally for the specific solvent composition).
    • Solution Preparation: Prepare three solutions with varying solvent fractions:

      • 50% v/v Dioxane-Water

      • 60% v/v Dioxane-Water

      • 70% v/v Dioxane-Water

      • Concentration of oxime:[5]

        
         M.
        
    • Titration: Titrate the ligand solution with NaOH under inert atmosphere (

      
      ) to prevent 
      
      
      
      absorption. Record pH vs. Volume of base.[5]
    • Calculation (Bjerrum’s Method): Calculate the average number of protons associated with the ligand (

      
      ) at different pH values.
      
      
      
      
      Where
      
      
      is the number of dissociable protons (1),
      
      
      are volumes from the titration curve,
      
      
      is normality of base, and
      
      
      is total ligand concentration.
    • Extrapolation (Yasuda-Shedlovsky): Plot

      
       vs. 
      
      
      
      (inverse dielectric constant of the solvent mix).
      
      
      The intercept at the dielectric constant of pure water (
      
      
      ) yields the aqueous pKa.

    Experiment_Flow Fig 2. Workflow for determining pKa of lipophilic ligands in mixed solvents. Start Start: Pure Oxime Sample Solvent Dissolve in Dioxane-Water (50%, 60%, 70% v/v) Start->Solvent Titration Potentiometric Titration (0.1M NaOH, N2 atm) Solvent->Titration Calculation Calculate Apparent pKa (psKa) Titration->Calculation Extrapolation Yasuda-Shedlovsky Plot (pKa vs 1/Dielectric Constant) Calculation->Extrapolation Result Final Aqueous pKa Value Extrapolation->Result

    Applications & Significance

    Hydrometallurgical Extraction (Copper/Nickel)

    The pKa value directly dictates the pH isotherm for metal extraction.

    • Extraction Reaction:

      
      
      
    • Mechanism: The phenolic proton must dissociate to form the metal complex. A higher pKa (like 11.8) means the ligand holds the proton tightly.

    • Consequence: Extraction requires a higher pH (less acidic feed) or a strong driving force. However, these oximes typically extract Copper at pH 1.5–2.0 because the stability constant of the Cu-complex is so high that it overcomes the high pKa.

    • Stripping: The high pKa is advantageous for stripping; the complex is easily broken by strong acid (150-180 g/L

      
      ), regenerating the protonated ligand.
      
    Stability

    The 4-methyl group provides resistance to oxidation compared to unsubstituted phenols, while the dodecyl chain ensures the molecule remains in the organic phase (kerosene), minimizing loss to the aqueous raffinate (low entrainment).

    References

    • University of Melbourne. (n.d.). Characterisation of nickel(II) extraction by 2-hydroxy-5-nonylacetophenone oxime (LIX 84) in a micellar phase.[6] Find an Expert. Retrieved from [Link]

    • BASF. (2015).[2][7] LIX 84-I Technical Information.[2][7][8] Global Mining Solutions.[2][7][8] Retrieved from [Link]

    • PubChem. (2025).[9][10] 2'-Hydroxy-5'-nonylacetophenone oxime (LIX 84).[1][6] National Library of Medicine. Retrieved from [Link]

    • Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy.[11] CRC Press. (Standard text for hydroxyoxime pKa methodology).

    Sources

    Technical Whitepaper: Characterization and Application of 2-Hydroxy-4-Methylphenyl Ketoxime

    Author: BenchChem Technical Support Team. Date: March 2026

    The following technical guide details the molecular characterization, synthesis, and application protocols for 2-Hydroxy-4-methylacetophenone oxime (often referred to industrially as 2-hydroxy-4-methylphenyl ketoxime).

    Executive Summary

    2-Hydroxy-4-methylacetophenone oxime (CAS: 36380-97-9) is a phenolic ketoxime ligand widely utilized in hydrometallurgy for the selective solvent extraction of transition metals, particularly Copper (Cu) and Nickel (Ni).[1][2][3] Its molecular architecture—featuring a phenolic hydroxyl group ortho to a ketoxime moiety—facilitates the formation of stable, neutral chelate complexes with divalent metal ions.

    This guide provides a rigorous analysis of its physicochemical properties, specifically Molecular Weight (165.19 g/mol ) and Density , alongside validated synthesis and quantification protocols.

    Part 1: Chemical Identity & Physicochemical Properties[2][4]

    Nomenclature and Structure

    While often referred to as "2-hydroxy-4-methylphenyl ketoxime," the IUPAC-compliant nomenclature is 1-(2-hydroxy-4-methylphenyl)ethan-1-one oxime . The "ketoxime" designation implies a ketone-derived oxime, specifically from 2-hydroxy-4-methylacetophenone .

    • Chemical Formula:

      
      [1]
      
    • CAS Number: 36380-97-9[1][3]

    • SMILES: Cc1ccc(O)c(C(C)=NO)c1

    Molecular Weight Analysis

    The precise molecular weight is critical for stoichiometric calculations in chelation efficiency.

    ElementCountAtomic Mass ( g/mol )Contribution ( g/mol )
    Carbon (C) 912.011108.099
    Hydrogen (H) 111.00811.088
    Nitrogen (N) 114.00714.007
    Oxygen (O) 215.99931.998
    Total MW 165.19 g/mol
    Density Specifications

    The density of this compound varies significantly based on its physical state (solid powder vs. dissolved reagent).

    • Solid State Density (Experimental Estimate):

      
      
      
      • Context: Most hydroxy-oxime solids fall within this range due to intermolecular hydrogen bonding packing.

    • Solution Density (Industrial Standard):

      
      
      
      • Context: In hydrometallurgical applications (e.g., LIX reagents), the oxime is dissolved in high-flashpoint kerosene or diluents (e.g., Escaid 110). The density is dominated by the solvent.

    Part 2: Synthesis & Preparation Protocol

    To ensure accurate density and property measurement, high-purity synthesis is required. The following protocol utilizes the condensation of 2-hydroxy-4-methylacetophenone with hydroxylamine hydrochloride.

    Reaction Mechanism

    The synthesis proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the acetophenone, followed by dehydration.

    SynthesisPathway cluster_conditions Reaction Conditions Reactants 2-Hydroxy-4-methylacetophenone + NH2OH·HCl Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (pH 5-7) Product 2-Hydroxy-4-methylacetophenone oxime (Solid) Intermediate->Product - H2O (Dehydration) Byproduct H2O + HCl Intermediate->Byproduct Cond1 Reflux (EtOH/H2O) Cond2 Base (NaOAc or NaOH)

    Figure 1: Synthesis pathway of 2-hydroxy-4-methylacetophenone oxime via condensation.

    Step-by-Step Synthesis Protocol
    • Reagent Prep: Dissolve 0.1 mol of 2-hydroxy-4-methylacetophenone in 50 mL of Ethanol (95%).

    • Hydroxylamine Addition: Prepare a solution of 0.15 mol Hydroxylamine Hydrochloride (

      
      ) in 20 mL distilled water.
      
    • Buffering: Add 0.15 mol Sodium Acetate to the hydroxylamine solution to buffer the HCl released.

    • Reflux: Mix solutions and reflux at 80°C for 2–3 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

    • Isolation: Cool the mixture to room temperature. Pour into 200 mL ice-water. The oxime should precipitate as a white/off-white solid.

    • Purification: Filter and recrystallize from ethanol/water to remove unreacted ketone. Dry in a vacuum desiccator over

      
      .
      

    Part 3: Analytical Protocols for Density & Characterization

    Since density is a critical parameter for phase separation in solvent extraction, it must be measured empirically for the specific lot produced.

    Protocol: Solid Density Measurement (Gas Pycnometry)

    Standard: ASTM D5965

    • Calibration: Calibrate the gas pycnometer using a standard steel sphere of known volume.

    • Sample Loading: Weigh approx. 2.0 g of dried, pulverized oxime into the sample cell. Record mass (

      
      ) to 0.0001 g.
      
    • Purge: Purge the cell with Helium (He) to remove trapped air and moisture.

    • Measurement: Pressurize the reference chamber and expand into the sample chamber. Calculate volume (

      
      ) based on pressure drop (Boyle’s Law).
      
    • Calculation:

      
      .
      
    Protocol: Solution Density (Oscillating U-Tube)

    For characterizing the oxime dissolved in diluents (e.g., for extraction kinetics).

    • Injection: Inject 2 mL of the oxime/kerosene solution into the oscillating U-tube density meter (e.g., Anton Paar).

    • Temp Control: Equilibrate at 25.0°C ± 0.05°C.

    • Reading: Record density (

      
      ) once oscillation frequency stabilizes.
      

    Part 4: Application in Metal Extraction[5]

    The primary industrial utility of this compound is the chelation of Copper(II) from acidic leach solutions.

    Chelation Mechanism

    Two molecules of the oxime ligand (

    
    ) coordinate with one 
    
    
    
    ion, releasing two protons (
    
    
    ). This pH-dependent equilibrium allows for extraction (at low pH) and stripping (at high acid concentration).
    
    
    
    • Extraction: Shift equilibrium right by neutralizing

      
       or operating at pH 1.5–2.0.
      
    • Stripping: Shift equilibrium left by contacting organic phase with high concentration

      
       (160–180 g/L).
      

    ExtractionCycle cluster_AQ Aqueous Phase cluster_ORG Organic Phase (Kerosene) Cu_Feed CuSO4 Feed (pH 2.0) Complex Cu-Oxime Complex (CuR2) Cu_Feed->Complex Extraction (Mixing) Raffinate Cu-Depleted Raffinate Ligand Oxime Ligand (2-Hydroxy-4-methyl...) Ligand->Complex Chelation Complex->Ligand Stripping (High H2SO4)

    Figure 2: Copper solvent extraction cycle using 2-hydroxy-4-methylacetophenone oxime.

    References

    • ChemicalBook. (n.d.). 2'-Hydroxy-4'-methylacetophenone synthesis and properties. Retrieved from

    • GuideChem. (n.d.). CAS 36380-97-9: 2-Hydroxy-4-methylacetophenone oxime.[1][3] Retrieved from

    • Vertex AI Search. (2024). Synthesis of Acetophenone Oxime And Determination of The Ration of Its Geometric Isomers. Misurata University. Retrieved from

    • Wanplas. (2024). Degradable Plastics and Photosensitizers (2-hydroxy-4-methylacetophenone oxime iron).[4][5] Retrieved from

    Sources

    Methodological & Application

    Application Notes and Protocols for Copper Solvent Extraction using 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone Oxime

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This document provides a comprehensive technical guide for the selective extraction and recovery of copper from aqueous solutions using the ketoxime-based extractant, 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime. It details the underlying chemical principles, presents key performance metrics, and offers step-by-step laboratory protocols for researchers, hydrometallurgists, and process development scientists. The methodologies are designed to be self-validating, with explanations grounded in established chemical engineering and hydrometallurgical practices.

    Introduction: The Role of Solvent Extraction in Hydrometallurgy

    Modern hydrometallurgy relies on highly selective and efficient methods to recover valuable metals from low-grade ores and complex aqueous solutions.[1] Solvent extraction (SX) has become a cornerstone of copper production, particularly for oxide ores, enabling the production of high-purity copper cathodes through a process known as SX-EW (Solvent Extraction and Electrowinning).[2] The success of this process hinges on the use of organic extractants that can selectively bind with copper ions in a leach solution, transport them away from impurities, and release them into a clean, concentrated electrolyte solution for final recovery.[3]

    Among the most effective reagents for this purpose are β-hydroxyoximes.[3] These molecules act as chelating agents, forming stable, charge-neutral complexes with cupric ions (Cu²⁺).[2] This guide focuses on a specific ketoxime, this compound, a compound structurally similar to the active components in well-established commercial extractants like LIX® 84-I.[4][5] Its chemical structure allows for high selectivity for copper over other commonly found metals, such as iron, at the acidic pH levels typical of leach solutions.[6]

    Mechanism of Action: The Chemistry of Copper Chelation

    The selective extraction of copper by this compound is a reversible, pH-dependent chemical reaction based on cation exchange.[3]

    Extraction: In the extraction stage, the organic phase, containing the oxime extractant (represented as RH) dissolved in a water-immiscible solvent like kerosene, is vigorously mixed with the acidic aqueous pregnant leach solution (PLS) containing Cu²⁺ ions. The phenolic proton on the oxime is exchanged for a copper ion. Two molecules of the oxime are required to chelate one divalent copper ion, forming a stable, square planar complex that is highly soluble in the organic phase.[3][4] This process releases two protons into the aqueous phase, thereby lowering its pH.

    The general equation for the extraction reaction is:

    2RH(org) + Cu²⁺(aq) ⇌ R₂Cu(org) + 2H⁺(aq) [7]

    Stripping: To recover the copper, the "loaded" organic phase is contacted with a highly acidic aqueous solution, typically spent electrolyte from the electrowinning stage, which has a high concentration of sulfuric acid (e.g., 150-180 g/L).[8] The high concentration of H⁺ ions shifts the equilibrium of the reaction to the left, breaking the copper-oxime complex. The copper is "stripped" back into the aqueous phase, creating a highly concentrated and pure copper electrolyte, while the oxime extractant is regenerated in the organic phase, ready to be recycled back to the extraction stage.[3]

    G cluster_extraction Extraction (pH 1.8 - 2.5) cluster_stripping Stripping (High Acidity) Cu_aq Cu²⁺ (aq) in Leach Solution R2Cu_org Copper-Oxime Complex (org) (Loaded Organic) Cu_aq->R2Cu_org Chelation RH_org 2 x Oxime (org) (Extractant) RH_org->R2Cu_org H_aq 2H⁺ (aq) (to Raffinate) R2Cu_org->H_aq Proton Release R2Cu_org_strip Copper-Oxime Complex (org) (from Extraction) R2Cu_org->R2Cu_org_strip Cu_strip Cu²⁺ (aq) (to Electrowinning) R2Cu_org_strip->Cu_strip Complex Break RH_strip 2 x Oxime (org) (Regenerated) R2Cu_org_strip->RH_strip Regeneration H_strip 2H⁺ (aq) (from Strong Acid) H_strip->Cu_strip SX_Workflow PLS Pregnant Leach Solution (Low Cu, Impurities) Extraction Extraction Stage (Mixer-Settler) PLS->Extraction Raffinate Raffinate (Cu-depleted, to Leach) Extraction->Raffinate Aqueous Out Loaded_Org Loaded Organic Extraction->Loaded_Org Organic Out Scrub Scrubbing Stage (Optional) Stripping Stripping Stage (Mixer-Settler) Scrub->Stripping Scrubbed Organic Barren_Org Barren Organic Stripping->Barren_Org Organic Out Rich_Elec Rich Electrolyte (High Cu, to EW) Stripping->Rich_Elec Aqueous Out EW Electrowinning Cathode High-Purity Copper Cathode EW->Cathode Spent_Elec Spent Electrolyte (High Acid, Low Cu) EW->Spent_Elec Recycled Acid Barren_Org->Extraction Recycled Organic Loaded_Org->Scrub Spent_Elec->Stripping Aqueous In Rich_Elec->EW

    Caption: Standard Solvent Extraction (SX) Circuit Workflow.

    • Extraction: The PLS is mixed with the regenerated ("barren") organic. Copper transfers to the organic phase. The now copper-depleted aqueous solution is called "raffinate" and is often recycled to the leaching stage. [9][10]2. Scrubbing (Optional): The "loaded" organic may be washed with a small amount of acidic water or a bleed of electrolyte to remove physically entrained impurities or weakly-bound impurity ions.

    • Stripping: The loaded organic is mixed with highly acidic spent electrolyte. Copper moves from the organic to the aqueous phase, creating a "rich" or "pregnant" electrolyte. [10]4. Electrowinning (EW): The rich electrolyte flows to the electrowinning tankhouse, where an electric current is applied to plate high-purity copper metal onto cathodes. This process consumes copper and generates sulfuric acid, regenerating the spent electrolyte which is then returned to the stripping stage. [1]

    Performance Parameters and Quantitative Data

    The efficiency of a copper solvent extraction process is evaluated using several key metrics. The following table summarizes typical parameters for a lab-scale experiment using a ketoxime extractant like this compound.

    ParameterTypical Value / RangeRationale & Significance
    Organic Phase Composition 5-20% (v/v) Oxime in DiluentBalances loading capacity with viscosity and cost. Higher concentrations increase copper transfer but can lead to slower phase separation.
    Organic Diluent High-flash point keroseneProvides a non-polar medium for the extractant and complex. Must be water-immiscible and chemically stable. [4]
    Aqueous Feed (PLS) pH 1.8 - 2.5Optimal range for selective copper extraction by ketoximes. Below this range, extraction efficiency drops; above it, co-extraction of iron (Fe³⁺) can increase. [6]
    Strip Solution Acidity 150 - 180 g/L H₂SO₄High proton concentration is required to drive the stripping equilibrium and effectively recover copper from the organic phase. [8]
    Temperature 25 - 40 °CHigher temperatures can improve kinetics and phase separation, but excessive heat can accelerate reagent degradation. [11]
    O:A Ratio (Extraction) 1:1 to 2:1An Organic-to-Aqueous ratio of 1:1 is common for lab tests. In a plant, this is optimized to achieve the desired copper recovery and concentration factor. [10]
    O:A Ratio (Stripping) 1:1 to 5:1A higher O:A ratio in stripping concentrates the copper in a smaller volume of electrolyte, which is desirable for electrowinning. [12]
    Contact Time (Mixing) 2 - 5 minutesExtraction kinetics with hydroxyoximes are typically rapid. This time is usually sufficient to reach >95% of equilibrium. [7][12]
    Phase Separation Time < 120 secondsRapid and clean separation of the organic and aqueous phases is critical for process efficiency and minimizing entrainment losses.

    Detailed Experimental Protocols

    These protocols provide a framework for characterizing the performance of this compound in a laboratory setting.

    Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all organic solvents and acids with care.

    Protocol 1: Reagent Preparation

    Objective: To prepare the organic extractant solution and a synthetic aqueous pregnant leach solution (PLS).

    Materials:

    • This compound

    • High-flash point aliphatic kerosene (e.g., Orfom® SX-12, Exxsol® D80)

    • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sulfuric acid (H₂SO₄, 98%)

    • Deionized water

    • Volumetric flasks, graduated cylinders, analytical balance

    Procedure:

    • Organic Phase (10% v/v): a. In a 500 mL volumetric flask, add approximately 250 mL of kerosene. b. Carefully measure 50 mL of this compound and add it to the flask. c. Dilute to the 500 mL mark with kerosene. d. Stopper and mix thoroughly until the solution is homogeneous.

    • Aqueous PLS (e.g., 3 g/L Cu, pH 2.0): a. Weigh 11.79 g of CuSO₄·5H₂O (provides 3.0 g of Cu²⁺) and dissolve it in approximately 800 mL of deionized water in a 1 L volumetric flask. b. Slowly add dilute sulfuric acid dropwise while monitoring with a calibrated pH meter until the pH stabilizes at 2.0. c. Dilute to the 1 L mark with deionized water and mix thoroughly.

    • Strip Solution (160 g/L H₂SO₄): a. In a 1 L volumetric flask containing approximately 500 mL of deionized water, slowly and carefully add 87.0 mL of concentrated (98%) H₂SO₄ while stirring in an ice bath. Caution: This is a highly exothermic reaction. b. Once cooled to room temperature, dilute to the 1 L mark with deionized water.

    Protocol 2: Extraction Isotherm (Shake-Out Test)

    Objective: To determine the equilibrium relationship between the copper concentration in the aqueous and organic phases at a constant pH.

    Procedure:

    • Set up a series of seven 125 mL separatory funnels.

    • To each funnel, add a constant volume of the prepared organic phase (e.g., 20 mL).

    • Add varying volumes of the aqueous PLS to create a range of O:A ratios (e.g., 5:1, 2:1, 1:1, 1:2, 1:3, 1:4, 1:5). For example, for a 2:1 O:A ratio, add 10 mL of aqueous PLS.

    • Shake each funnel vigorously for 5 minutes using a mechanical shaker. [12]5. Allow the phases to separate for 5-10 minutes.

    • Carefully drain the aqueous phase (raffinate) from the bottom of each funnel into a labeled sample vial.

    • The copper concentration in the organic phase can be determined by mass balance: Cu(org) = (V(aq)_initial * Cu(aq)_initial - V(aq)_final * Cu(aq)_final) / V(org).

    • Analyze the copper concentration in the initial PLS and each raffinate sample using a suitable analytical method (e.g., AAS, ICP-OES, or spectrophotometry). [13]9. Plot the resulting Cu concentration in organic (g/L) on the y-axis versus Cu concentration in aqueous (g/L) on the x-axis to generate the extraction isotherm.

    Protocol 3: Stripping Protocol

    Objective: To determine the efficiency of stripping copper from a loaded organic phase.

    Procedure:

    • Prepare Loaded Organic: Create a batch of loaded organic by contacting your organic phase with the PLS at a 1:1 O:A ratio for 5 minutes. Separate the phases and collect the copper-loaded organic. Analyze its copper content.

    • Set up a series of separatory funnels.

    • To each funnel, add a constant volume of the loaded organic phase (e.g., 20 mL).

    • Add the prepared strip solution at various O:A ratios (e.g., 4:1, 2:1, 1:1).

    • Shake each funnel for 5 minutes.

    • Allow the phases to separate and collect both the stripped organic and the resulting rich electrolyte.

    • Analyze the copper concentration in the stripped organic phase for each condition.

    • Calculate the stripping efficiency: Efficiency (%) = (1 - [Cu]_stripped_org / [Cu]_loaded_org) * 100.

    Protocol 4: Analytical Determination (Spectrophotometric Example)

    Objective: To provide a simple method for determining aqueous copper concentration. Many colorimetric methods exist. [14][15][16] Procedure (Conceptual):

    • Prepare a series of copper standards of known concentration.

    • To a fixed volume of each standard and sample, add a complexing agent that forms a colored complex with copper (e.g., o-methylphenyl thiourea). [14]3. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. [14]4. Create a calibration curve by plotting absorbance versus copper concentration for the standards.

    • Determine the concentration of the unknown samples from the calibration curve.

    Field-Proven Insights and Troubleshooting

    • Causality of Crud: The formation of a stable emulsion at the organic-aqueous interface, known as "crud," is a common operational problem. It is often caused by the presence of fine solid particles (clays, silica) or certain organic species from the leach solution that act as surfactants. [6]Ensuring good solid-liquid separation of the PLS before it enters the SX circuit is the most effective preventative measure.

    • Phase Disengagement: Slow phase separation can be caused by over-mixing (creating excessively small droplets), high viscosity of the organic phase (incorrect diluent or low temperature), or the presence of crud. Optimizing mixer tip speed and maintaining operating temperature are key control strategies. [10]* Selectivity: While ketoximes have excellent Cu/Fe selectivity, some ferric iron can be transferred, especially if the PLS pH is too high or if there is significant aqueous entrainment in the organic phase. The optional scrubbing stage is designed to mitigate this. [6]* Reagent Stability: Hydroxyoximes can be susceptible to degradation through hydrolysis or nitration (if nitrates are present). Regular monitoring of the extractant concentration in the organic phase is recommended for long-term operations.

    References

    • Scribd. (n.d.). Technical Review - Copper Solvent Extraction in Hydrometallurgy PDF.
    • ScienceDirect. (n.d.). A review on extraction and separation studies of copper with various commercial extractants.
    • Scribd. (n.d.). LIX 84-I: Technical Information Global Mining Solutions.
    • BASF. (n.d.). Solvent Extraction.
    • SAIMM. (n.d.). Determination of Copper in Organic Media from Solvent Extraction Mining Systems Via Portable Energy-Dispersive X-Ray Fluorescence Analysis.
    • Scribd. (n.d.). Lix 84-I Ti Evh 0129.
    • Journal of Medicinal and Pharmaceutical Chemistry Research. (2019). Solvent extraction, spectrophotometric determination of copper (II) from environmental samples using o-methylphenyl thiourea as a novel reagent.
    • Scribd. (n.d.). LIX 84-I: Technical Information Global Mining Solutions.
    • BASF. (n.d.). Copper Solvent Extraction.
    • Indian Journal of Chemical Technology. (2008). Solvent extraction and spectrophotometric determination of copper(II) with 2-hydroxy-5-methylacetophenoneisonicotinoylhydrazone (HMAINH).
    • Oresome Resources. (n.d.). Solvent Extraction of Copper.
    • SAIMM. (2015). Evaluation of Copper Solvent-Extraction Circuit Data and Performance.
    • Google Patents. (n.d.). US7214256B2 - Solvent extraction process.
    • Crimson Publishers. (2019). Copper-Oximes: The Story Continues.
    • journalssystem.com. (n.d.). Contaminants of post-leaching copper solutions and their behavior during extraction with industrial extractants.
    • SciSpace. (n.d.). Extraction kinetics of copper with hydroxyoxime extractant.
    • Eurasian Chemical Communications. (2019). Solvent extraction, spectrophotometric determination of copper (II) from environmental samples using o-methylphenyl thiourea as.
    • MedCrave online. (2017). Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol.
    • MDPI. (2022). Solvent Extraction Studies of Copper from a Heap Leach Liquor Using Mextral 5640H.
    • BenchChem. (n.d.). Applications of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime in Hydrometallurgy.

    Sources

    Application Note: High-Yield Oximation of 1-(2-hydroxy-4-methylphenyl)-1-dodecanone

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Context

    This guide details the synthetic protocol for the oximation of 1-(2-hydroxy-4-methylphenyl)-1-dodecanone (also referred to as 2-hydroxy-4-methyl-dodecanophenone). This molecule belongs to the class of hydroxyoxime extractants (analogous to commercial reagents like LIX® 84 or Acorga® series), widely used in the solvent extraction of copper from acidic leach solutions.[1]

    The Synthetic Challenge

    While oximation is a standard transformation, this specific substrate presents two distinct challenges that cause standard textbook protocols (aqueous

    
     / 
    
    
    
    ) to fail or suffer low yields:
    • Extreme Lipophilicity: The

      
       alkyl chain (dodecanone backbone) renders the substrate virtually insoluble in aqueous/methanolic media, leading to multiphase systems with poor kinetics.
      
    • Steric & Electronic Deactivation: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

      
      ). This reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxylamine.
      

    This protocol overcomes these barriers using a Homogeneous Co-Solvent Buffering System , ensuring complete conversion to the thermodynamically favored

    
    -isomer required for metal chelation.
    

    Mechanistic Insight & Pathway

    The reaction proceeds via the nucleophilic attack of hydroxylamine on the ketone carbonyl. The pH control is critical:

    • pH < 3: The amine is protonated (

      
      ), destroying nucleophilicity.
      
    • pH > 6: The carbonyl is not sufficiently activated, and the reaction slows due to the ortho-phenolic repulsion.

    • Optimal pH (4.5–5.5): Achieved using Sodium Acetate (NaOAc), which buffers the HCl released and maintains the free base concentration of hydroxylamine.

    Reaction Scheme (DOT Visualization)

    ReactionMechanism Substrate Substrate (2-OH-4-Me-Dodecanophenone) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Rate Limiting) Reagents NH2OH·HCl + NaOAc (EtOH/THF Reflux) Reagents->Intermediate Product Target Oxime (E-Isomer) Intermediate->Product - H2O (Dehydration) Product->Product E/Z Isomerization (Acid Catalyzed)

    Figure 1: Reaction pathway for the oximation of sterically hindered phenolic ketones.

    Materials & Equipment

    ComponentGrade/SpecPurpose
    Substrate >95% Purity1-(2-hydroxy-4-methylphenyl)-1-dodecanone
    Hydroxylamine HCl Reagent GradeNucleophile source (1.5 – 2.0 equiv)
    Sodium Acetate AnhydrousAcid scavenger/Buffer (2.0 – 2.5 equiv)
    Solvent A Ethanol (Absolute)Primary solvent (protic environment)
    Solvent B THF or TolueneCo-solvent for lipophilic chain solubilization
    Workup Dichloromethane (DCM)Extraction solvent

    Equipment:

    • 250 mL Round Bottom Flask (2-neck)

    • Reflux Condenser with drying tube (

      
      )
      
    • Magnetic Stirrer with heating block

    • Rotary Evaporator[2][3][4]

    Experimental Protocol

    Method A: The Homogeneous Co-Solvent Reflux (Recommended)

    This method ensures high yield (>90%) by maintaining a single phase during the critical nucleation step.

    Step 1: Solubilization
    • Charge the reaction flask with 10.0 mmol (approx. 2.9 g) of 1-(2-hydroxy-4-methylphenyl)-1-dodecanone.

    • Add 20 mL of THF (or Toluene). Stir until completely dissolved.

    • Add 40 mL of Ethanol . The solution should remain clear. Note: If turbidity appears, increase THF ratio.

    Step 2: Reagent Addition
    • Add 20.0 mmol (1.39 g) of Hydroxylamine Hydrochloride (

      
      ) directly to the flask.
      
    • Add 25.0 mmol (2.05 g) of Sodium Acetate (anhydrous) .

    • Observation: The mixture will become a white suspension (salt formation). This is normal.

    Step 3: Reflux & Monitoring
    • Heat the mixture to a gentle reflux (

      
      ).
      
    • Timeframe: Due to the steric hindrance of the dodecyl chain and the ortho-OH group, reflux for 6 to 12 hours .

    • In-Process Control (IPC): Monitor by TLC (Eluent: Hexane/Ethyl Acetate 9:1).

      • Substrate

        
        : ~0.8 (Moves fast due to lack of polarity).
        
      • Oxime

        
        : ~0.4-0.5 (More polar).
        
      • Stain: Use

        
         stain. Both spots will turn violet (phenolic group), but the 
        
        
        
        shift confirms conversion.
    Step 4: Workup & Purification
    • Cool reaction to room temperature.[3][5]

    • Solvent Removal: Evaporate the THF/Ethanol on a rotary evaporator to approx. 20% volume.

    • Partition: Add 50 mL Dichloromethane (DCM) and 50 mL Water .

    • Emulsion Control: Critical Step. Due to the surfactant nature of the molecule, emulsions may form. If this happens, add saturated Brine (NaCl) or a small amount of Methanol to break the emulsion.

    • Separate the organic layer.[5] Extract aqueous layer once more with 20 mL DCM.

    • Wash combined organics with Water (

      
      ) to remove residual salts.
      
    • Dry over

      
      , filter, and concentrate.
      
    Step 5: Crystallization (Optional)

    The crude oil often solidifies upon standing. Recrystallize from Hexane or Methanol/Water (9:1) if high purity is required.

    Quality Control & Characterization

    To validate the synthesis, compare spectral data against the following expected values.

    Spectral Data Summary
    TechniqueSignalAssignmentDiagnostic Note
    FTIR 3300-3400
    
    
    
    
    Broad band (Oxime OH)
    FTIR 1620-1630
    
    
    
    
    Sharp.[6] Key indicator of conversion.
    FTIR ~1650
    
    
    
    
    Must be absent in pure product.
    1H NMR
    
    
    9.5 - 11.0 ppm
    
    
    Broad singlet,
    
    
    exchangeable.
    1H NMR
    
    
    2.7 - 2.9 ppm
    
    
    Methylene protons next to C=N shift upfield relative to ketone.
    Self-Validating "Copper Bite" Test

    As this molecule is a ligand, a simple benchtop test confirms functional activity:

    • Dissolve 10 mg of product in 1 mL Toluene.

    • Add 1 mL of dilute Copper Sulfate (

      
      ) solution (blue).
      
    • Shake vigorously.

    • Result: The organic (upper) layer should turn Dark Green/Brown . This indicates the formation of the hydrophobic Cu-Oxime complex, confirming the presence of the chelating site.

    Troubleshooting & Decision Logic

    Troubleshooting Start Reaction Complete? TLC Check TLC (Hex/EtOAc 9:1) Start->TLC Result Outcome? TLC->Result Success Proceed to Workup Result->Success Only Product Spot Incomplete SM Remains > 10% Result->Incomplete SM Visible Action1 Add 0.5 eq Pyridine (Catalyst) Incomplete->Action1 First Attempt Action2 Switch Solvent to n-Butanol (118°C) Incomplete->Action2 If Action 1 Fails Action1->TLC Reflux +4h

    Figure 2: Troubleshooting logic for incomplete conversion.

    References

    • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
    • Tyman, J. H. P., & Iddenten, S. J. A. (2005).[7] "The synthesis of oxime reagents from natural and semi-synthetic phenolic lipid and alkanoic acid resources for the solvent recovery of copper(II)." Journal of Chemical Technology & Biotechnology. Link

    • Swanson, R. R. (1969). "Extraction of copper from acidic liquors with a phenolic oxime."[1][8] U.S. Patent 3,428,449. Link

    • Organic Chemistry Portal. "Oxime Synthesis." (General mechanistic overview and modern catalytic variations). Link

    • Yang, J., et al. (2023).[1][9][10] "Selective Extraction of Cu(II) Using Novel C=O–NOH-Contained Compound." Solvent Extraction and Ion Exchange. Link[1]

    Sources

    Spectrophotometric determination of copper using hydroxyoxime reagents

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Technical Guide to the Spectrophotometric Determination of Copper Using Hydroxyoxime Reagents

    Introduction: The Enduring Relevance of Copper Analysis

    The precise quantification of copper is a critical task across a multitude of scientific and industrial domains, from environmental monitoring and clinical diagnostics to materials science and pharmaceutical development.[1] While modern instrumental techniques like atomic absorption spectrometry offer high sensitivity, spectrophotometric methods remain a cornerstone of analytical chemistry due to their cost-effectiveness, reliability, and accessibility.[1][2] Among the various chromogenic reagents employed for copper analysis, hydroxyoximes stand out for their remarkable selectivity and the formation of stable, intensely colored complexes with copper(II) ions.[3][4][5]

    This guide provides a detailed exploration of the principles and protocols for the spectrophotometric determination of copper using hydroxyoxime reagents. It is designed for researchers and scientists who require a robust and validated method for copper quantification, moving beyond a simple recitation of steps to explain the underlying chemical causality and field-proven insights that ensure analytical success.

    Part 1: The Chemical Foundation of Copper-Hydroxyoxime Chelation

    The efficacy of hydroxyoxime reagents in copper analysis stems from their ability to act as powerful chelating agents. The fundamental reaction involves the formation of a stable coordination complex between a copper(II) ion and two molecules of the hydroxyoxime reagent.

    Mechanism of Complex Formation:

    Hydroxyoximes, such as salicylaldoxime and its derivatives, are bidentate ligands.[4] This means they bind to the central metal ion (Cu²⁺) at two points. The reaction proceeds via the displacement of two protons (H⁺) from the hydroxyl groups of the oxime molecules, leading to the formation of a neutral, charge-neutral chelate complex that is often soluble in organic solvents.[4][6]

    The general reaction can be represented as: Cu²⁺ (aq) + 2 HR (org) ⇌ CuR₂ (org) + 2 H⁺ (aq) [4]

    Where:

    • Cu²⁺ (aq) is the aqueous copper(II) ion.

    • HR (org) represents the hydroxyoxime reagent dissolved in an organic solvent.

    • CuR₂ (org) is the colored copper-hydroxyoxime complex extracted into the organic phase.

    • H⁺ (aq) are the released protons into the aqueous phase.

    This equilibrium highlights the critical importance of pH control. According to Le Châtelier's principle, the forward reaction (complex formation) is favored in less acidic (higher pH) conditions, which consume the H⁺ ions produced. However, the pH must be carefully optimized to ensure complete complexation without precipitating copper(II) hydroxide at excessively high pH values. Typically, a weakly acidic to neutral pH range is optimal.[1][7]

    Caption: Workflow for spectrophotometric copper determination.

    Experimental Procedure:

    Step 1: Preparation of Standard Solutions

    • Prepare a series of standard copper solutions (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0 mg/L) by accurately diluting the 1000 mg/L stock solution with deionized water in volumetric flasks. [3] Step 2: Preparation of the Calibration Curve

    • Pipette a fixed volume (e.g., 10.0 mL) of each standard solution into a separate 100 mL separatory funnel.

    • Add 5.0 mL of the acetate buffer solution to each funnel. Mix gently.

    • Add 2.0 mL of the 1% salicylaldoxime solution to each funnel and mix. A greenish-yellow copper-salicylaldoxime complex will begin to form. [1]Allow the reaction to proceed for about 5-10 minutes.

    • Extraction: Accurately add 10.0 mL of the organic solvent (e.g., n-amyl acetate) to each separatory funnel. Stopper the funnels and shake vigorously for 1-2 minutes to extract the complex into the organic phase. [3]Remember to vent the funnels periodically.

    • Allow the layers to separate completely. The organic layer contains the colored complex.

    • Drain the lower aqueous layer and discard. Carefully collect the organic layer into a clean, dry beaker or vial, taking care not to include any of the aqueous phase. A small amount of anhydrous sodium sulfate can be added to dry the organic extract if it appears cloudy.

    • Reagent Blank: Prepare a reagent blank by following the exact same procedure, but using 10.0 mL of deionized water instead of a copper standard.

    • Spectrophotometric Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the copper-salicylaldoximate complex (e.g., 344 nm for n-amyl acetate). [8]Zero the instrument using the pure organic solvent. Then, measure the absorbance of the reagent blank and subtract this value from all subsequent measurements, or use the reagent blank to zero the instrument. Measure the absorbance of each extracted standard.

    • Calibration Curve: Plot a graph of absorbance versus the concentration of the copper standards. The plot should be linear and pass through the origin, in accordance with Beer's Law. [3][8] Step 3: Analysis of the Unknown Sample

    • Take a known volume of the sample solution (diluting if necessary to fall within the calibration range) and subject it to the same procedure (steps 2.1 to 2.8) as the standards.

    Step 4: Calculation

    • Measure the absorbance of the prepared unknown sample.

    • Using the linear equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of copper in the sample. Remember to account for any initial dilutions made to the sample.

    Part 4: Method Validation and Analytical Integrity

    A robust analytical method must be validated to ensure its suitability and reliability. [3]

    • Linearity and Range: The method should demonstrate a linear relationship between absorbance and concentration over a defined range. [8][9]The working range for this method is typically in the low mg/L (ppm) levels.

    • Selectivity and Interferences: Hydroxyoximes are highly selective for copper, particularly in weakly acidic solutions where many other metals do not form stable complexes. [5][10]However, certain ions can interfere:

      • Iron(III): Fe³⁺ is a common interference. Its effect can often be minimized by controlling the pH, as the iron-oxime complex tends to form at a higher pH than the copper complex. Additionally, masking agents like citrate or tartrate can be used to complex the iron and prevent its reaction.

      • Nickel(II), Cobalt(II): These ions can also form colored complexes and may interfere if present in high concentrations. [7]pH control and selective extraction conditions are key to minimizing their impact.

    • Precision and Accuracy:

      • Precision is assessed by analyzing replicate samples, with the result expressed as a relative standard deviation (RSD), which should ideally be less than 2%. [2] * Accuracy is determined through recovery studies, where a known amount of copper is "spiked" into a sample matrix. The percentage of the spiked amount that is measured (recovered) should be within an acceptable range (e.g., 98-102%). [2]* Sensitivity: The sensitivity of the method is defined by its molar absorptivity and the limit of detection (LOD), which is the lowest concentration of analyte that can be reliably detected. Spectrophotometric methods using hydroxyoximes can achieve detection limits suitable for trace analysis. [2]

    References

    • Kinetics and Mechanism of Copper Extraction with Dialkylphosphoric Acids and Hydroxyoximes Studied by a Rotating Diffusion Cell. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

    • Chromatographic separation of copper with an alpha-hydroxyoxime. PubMed. Available at: [Link]

    • Spectrophotometric Determination of Copper in Pharmaceutical and Biological Samples With 3-[2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-(ethylamino]-ethyl-imino]-butan-2-one Oxime). PubMed. Available at: [Link]

    • Hydroxyoximes and Copper Hydrometallurgy. Taylor & Francis eBooks. Available at: [Link]

    • The hydrophilic lipophilic balance of hydroxyoximes and the mechanism of copper extraction. Scilit. Available at: [Link]

    • Spectrophotometric Determination of Copper with Salicylaldoxime. ACS Publications. Available at: [Link]

    • Solvent Extraction of Copper from Chloride Solutions with LIX 984N. International Journal of Research in Engineering and Science. Available at: [Link]

    • Fast contact copper extraction. LUTPub. Available at: [Link]

    • Improved Copper/Iron Selectivity in Solvent Extraction. SAIMM. Available at: [Link]

    • Contaminants of post-leaching copper solutions and their behavior during extraction with industrial extractants. journalssystem.com. Available at: [Link]

    • Hydroxyoximes and Copper Hydrometallurgy. ResearchGate. Available at: [Link]

    • Salicylaldoxime. Wikipedia. Available at: [Link]

    • US7214256B2 - Solvent extraction process. Google Patents.
    • Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Sciences of Conservation and Archaeology. Available at: [Link]

    • The Spectrophotometric Determination of Copper with Bis-3,3'-(5,6-Dimethyl-1,2,4-Triazine). ACADEMIA. Available at: [Link]_

    • CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone. Google Patents.
    • Solvent extraction of copper(II) from concentrated leach liquors. journalssystem.com. Available at: [Link]

    • Spectrophotometric Determination of Copper (II) with o-Hydroxyphenylthiourea Involving a Kinetic Approach. NISCAIR. Available at: [Link]

    • A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel Schiff Base Reagent. Scientific Steps Group. Available at: [Link]

    • Cas 115851-77-9,2-hydroxy-5-nonylacetophenone. LookChem. Available at: [Link]

    • Extraction of copper from acid sulphate solutions by 2‐hydroxy‐5‐n‐nonyl and 2‐hydroxy‐4′‐n‐nonylbenzophenone oximes. ResearchGate. Available at: [Link]

    • Copper solvent extraction from chalcopyrite concentrate acid leach solutions by LIX 984. SciSpace. Available at: [Link]

    • Extraction of copper with 2-hydroxy-5-nonylbenzophenone oxime and the catalytic role of bis(2-ethylhexyl)phosphoric acid. Industrial & Engineering Chemistry Fundamentals - ACS Publications. Available at: [Link]

    • Spectrophotometric determination of copper in pharmaceutical and biological samples with 3-{2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-ethylamino]-ethyl-imi no}-butan-2-one oxime. ResearchGate. Available at: [Link]

    • Spectrophotometric Determination Of Copper (Ii) In Soil From Ahero Rice Irrigation Schemes Using Hydroxytriazene. IOSR Journal. Available at: [Link]

    Sources

    Preparation of 0.1 M 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime in toluene

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note & Protocol

    Topic: Preparation of 0.1 M 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime in Toluene

    Abstract

    This document provides a comprehensive, field-proven protocol for the preparation of a 0.1 M stock solution of this compound in toluene. Oximes are a critical class of organic compounds with extensive applications, including roles as ligands for metal extraction, intermediates in organic synthesis, and as components in the development of pharmacologically active molecules.[1][2] The long alkyl chain and aromatic moiety of this compound necessitate the use of a non-polar, aprotic solvent like toluene to ensure complete dissolution and stability. This guide moves beyond a simple recitation of steps to explain the underlying principles of solvent selection, procedural choices, and quality control, ensuring the preparation of a reliable and accurately concentrated reagent for research and development applications.

    Scientific Principle & Rationale

    The successful preparation of a standardized solution hinges on the physicochemical properties of the solute and solvent. This compound possesses a bifunctional character: a long, non-polar C12 alkyl chain and a substituted aromatic ring, which together confer significant hydrophobicity. Toluene is an ideal solvent for this compound due to its aromatic character and low polarity, which facilitates the dissolution of the solute through favorable intermolecular interactions.

    Furthermore, the stability of the oxime functional group is a key consideration. Oxime linkages are significantly more resistant to hydrolysis than imines or hydrazones, particularly in non-aqueous environments.[3][4][5] The aprotic nature of toluene prevents acid- or base-catalyzed hydrolysis, which can occur in protic solvents or in the presence of moisture, thus preserving the integrity of the compound in solution.[3][6] This protocol incorporates best practices for handling hygroscopic materials and volatile solvents to produce a stable, reliable stock solution.

    Materials & Reagents

    Equipment
    • Analytical balance (4-decimal place readability)

    • Class A volumetric flasks (various sizes: 100 mL, 250 mL, 500 mL)

    • Glass beakers

    • Magnetic stirrer and stir bars

    • Spatula and weighing paper/boats

    • Glass funnel

    • Pasteur pipettes

    • Calibrated pipettes (for quality control)

    • UV-Vis Spectrophotometer and quartz cuvettes (for quality control)

    • Fume hood

    Reagents
    • This compound (Solid, ≥98% purity), MW: 305.47 g/mol [7]

    • Toluene (Anhydrous, ≥99.8%)

    • Reagent-grade ethanol (for cleaning)

    Health & Safety Precautions

    This protocol involves hazardous materials and must be performed within a certified chemical fume hood by trained personnel.

    • This compound: While specific toxicity data for this compound is not widely published, oximes are derivatives of hydroxylamine and should be handled with care.[8] Avoid inhalation of dust and prevent skin or eye contact.[8][9]

    • Toluene: Toluene is a flammable, volatile organic compound. It is a skin and respiratory irritant and has potential neurological effects with prolonged exposure. Ensure no ignition sources are present.[10]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged toluene exposure; use appropriate barrier gloves), and splash goggles or a face shield.[11][12]

    Experimental Protocol

    This protocol is detailed in three stages: calculation, solution preparation, and quality control.

    Part A: Calculation of Solute Mass

    The mass of this compound required is determined by its molecular weight (305.47 g/mol ) and the desired final volume and concentration (0.1 M).

    Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    The required mass for several standard volumes is summarized in the table below.

    Final Volume (mL)Molarity (M)Required Mass of Oxime (g)
    1000.13.055
    2500.17.637
    5000.115.274
    10000.130.547
    Part B: Step-by-Step Solution Preparation

    The following workflow diagram outlines the key steps of the preparation process.

    G Start Start: Assemble Materials & PPE Calc Step 1: Calculate Required Mass Start->Calc Begin Protocol Weigh Step 2: Accurately Weigh Oxime Calc->Weigh Dissolve Step 3: Pre-dissolve in ~70% of Toluene Volume Weigh->Dissolve Transfer Step 4: Quantitatively Transfer to Volumetric Flask Dissolve->Transfer Fill Step 5: Add Toluene to the Calibration Mark Transfer->Fill Mix Step 6: Cap and Invert Flask to Homogenize Fill->Mix QC Step 7: Perform Quality Control Check Mix->QC Store Step 8: Transfer to Labeled Amber Storage Bottle QC->Store If Passes End End: Solution Prepared Store->End

    Workflow for 0.1 M Oxime Solution Preparation.
    • Select Volume: Choose the desired final volume and identify the corresponding required mass of the oxime from the table in Part 4.1. For this example, we will prepare 100 mL.

    • Weigh Solute: On an analytical balance, accurately weigh 3.055 g of this compound onto weighing paper.

    • Initial Dissolution: Transfer the weighed solid into a glass beaker. Add approximately 70 mL (70% of the final volume) of anhydrous toluene to the beaker.

    • Dissolve: Place the beaker on a magnetic stirrer and add a stir bar. Stir the mixture at a moderate speed until the solid is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to expedite this process, but the solution must be cooled to room temperature before proceeding.

    • Quantitative Transfer: Using a glass funnel, carefully pour the solution from the beaker into a 100 mL Class A volumetric flask.

    • Rinse: Rinse the beaker two to three times with small aliquots (2-3 mL each) of fresh toluene, transferring each rinse into the volumetric flask through the funnel. This critical step ensures that no solute is left behind, maintaining the accuracy of the final concentration.

    • Bring to Volume: Carefully add anhydrous toluene to the volumetric flask until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

    • Homogenize: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.

    Part C: Quality Control & Verification

    Verifying the concentration of the prepared solution is essential for experimental reproducibility. A UV-Vis spectrophotometric analysis is a rapid and effective method for this purpose.

    • Prepare Standards: Prepare a series of dilute standards (e.g., 0.001 M, 0.005 M, 0.01 M) by accurately diluting the newly prepared 0.1 M stock solution with toluene.

    • Determine λmax: Scan one of the dilute standards across a relevant UV range (e.g., 220-400 nm) against a toluene blank to determine the wavelength of maximum absorbance (λmax).

    • Generate Calibration Curve: Measure the absorbance of each prepared standard at the determined λmax.

    • Plot Data: Plot absorbance versus concentration. The resulting data should yield a linear relationship that adheres to the Beer-Lambert law.

    • Confirm Concentration: The linearity and R² value (which should be >0.99) of the calibration curve serve as validation for the accuracy of the initial 0.1 M stock solution. This data can also be used to determine the molar absorptivity coefficient (ε) for future quality control checks.[13]

    Storage & Stability

    Proper storage is crucial to maintain the integrity of the solution over time.

    • Container: Transfer the final solution to a clean, dry amber glass bottle with a Teflon-lined cap to prevent photodegradation and solvent evaporation.

    • Labeling: Clearly label the bottle with the compound name, concentration (0.1 M), solvent (Toluene), preparation date, and initials of the preparer.

    • Storage Conditions: While oximes are relatively stable, for long-term storage (>1 month), it is recommended to store the solution at a low temperature (2-8°C).[14] Before use, allow the solution to equilibrate to room temperature to ensure accurate volume dispensing.

    References

    • Ionescu, G., & Onu, A. (n.d.). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. Available from: [Link]

    • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & medicinal chemistry, 16(12), 5878-5882. Available from: [Link]

    • Worek, F., Szinicz, L., & Reithmeier, H. (1990). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 64(7), 588-591. Available from: [Link]

    • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available from: [Link]

    • Wikipedia. (n.d.). Oxime. Available from: [Link]

    • U.S. Environmental Protection Agency. (n.d.). ANALYTICAL METHOD FOR THE DETERMINATION OF OXAMYL AND ITS OXIME METABOLITE IN WATER USING LC/MS/MS ANALYSIS. Available from: [Link]

    • Deutsche Forschungsgemeinschaft (DFG). (2018). Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air using gas chromatography (GC-NSD). ResearchGate. Available from: [Link]

    • Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE Safety Data Sheet. Available from: [Link]

    • Unknown. (n.d.). Synthesis of extractants. Available from: [Link]

    • European Patent Office. (2002). Purification method of cyclohexanone-oxime. EP 1270548 A1.
    • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet. Available from: [Link]

    • Loiseau, F., & Beauchemin, A. M. (n.d.). Organic Syntheses Procedure. Available from: [Link]

    • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Available from: [Link]

    • Carolina Biological Supply Company. (n.d.). Preparing Chemical Solutions. Available from: [Link]

    • Quora. (2022). How do I produce a 0.1 molar solution of a substance that the concentration is not given? Available from: [Link]

    • Georg Thieme Verlag. (n.d.). Product Class 15: Oximes. Science of Synthesis, 27, 607-649. Available from: [Link]

    • Unknown. (n.d.). Preparation of Solutions. Available from: [Link]

    • Pharmaguideline. (n.d.). Preparation and Standardization of 0.1 M Hydrochloric acid (HCl). Available from: [Link]

    • PubChemLite. This compound (C19H31NO2). Available from: [Link]

    • PharmaPath. (2025). Preparation and standardization of 0.1M Sodium hydroxide. Available from: [Link]

    • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Available from: [Link]

    • CAS Common Chemistry. 1-(4-Methylphenyl)-1-dodecanone. Available from: [Link]

    • ResearchGate. (2017). Synthesis and crystal structure of 1-{4-[(2-hydroxy-benzylidene)amino]phenyl}ethanone oxime, C15H14N2O2. Available from: [Link]

    • Google Patents. (n.d.). A kind of preparation method of cyclododecanone oxime. CN110015974A.
    • Møller, B. L., et al. (2024). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside. ACS Omega. Available from: [Link]

    • Academic Journal of Life Sciences. (n.d.). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Available from: [Link]

    • MDPI. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Available from: [Link]

    • PubChem. 4'-Hydroxyacetophenone Oxime. Available from: [Link]

    • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available from: [Link]

    Sources

    Stripping copper from loaded 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime organic phase

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Efficient Copper Stripping from Loaded 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone Oxime Organic Phase

    Part 1: Executive Summary & Chemical Logic

    This guide details the protocol for stripping (back-extracting) copper(II) ions from an organic phase loaded with This compound (CAS: 40867-42-3).

    This specific molecule is a ketoxime extractant. Structurally, it consists of a phenolic ring with a methyl group, an oxime functionality, and a long dodecyl (C12) alkyl chain. In the hierarchy of copper extractants, ketoximes are distinct from aldoximes (like LIX 860N-I) in that they form slightly less stable copper complexes.

    • The Advantage: Because the complex is less stable, it can be stripped more easily using lower acid concentrations compared to strong aldoximes.

    • The Application: This protocol is critical for two primary workflows:

      • Hydrometallurgy: Recovering copper from leach liquors.[1][2][3]

      • Radiopharmaceuticals: Purifying Copper-64 (

        
        ) isotopes from nickel/zinc targets for PET imaging drugs, where this specific lipophilic oxime is used to isolate the copper before stripping it into a formulation-ready acidic buffer.
        
    The Mechanism

    The extraction and stripping process is a reversible equilibrium reaction governed by hydrogen ion concentration (

    
    ).
    
    
    
    
    • Extraction (Forward): Low acid (pH 1.5–2.0) drives the reaction right.

    • Stripping (Reverse): High acid (High

      
      ) drives the reaction left, releasing 
      
      
      
      back to the aqueous phase.

    Stripping Mechanism cluster_chem Chemical Equilibrium Shift LoadedOrg Loaded Organic Phase (Cu-Oxime Complex) Mixer Mixer Unit (Phase Contact) LoadedOrg->Mixer Feed Acid Stripping Agent (High H2SO4) Acid->Mixer Feed Settler Settler Unit (Phase Separation) Mixer->Settler Emulsion StrippedOrg Stripped Organic (Regenerated Oxime) Settler->StrippedOrg Light Phase (Recycle) PregnantAq Pregnant Aqueous Solution (High Cu2+, Lower Acid) Settler->PregnantAq Heavy Phase (Product) Equation CuR2(org) + 2H+(aq) -> 2HR(org) + Cu2+(aq)

    Figure 1: The stripping workflow relies on shifting the chemical equilibrium using high acid concentration to break the Cu-Oxime chelate.

    Part 2: Materials & Reagents

    The Organic Phase (Loaded)
    • Extractant: this compound (Typically 5–10% v/v).

    • Diluent: High-flash point kerosene (e.g., Escaid 110, Orfom SX-80) or Dodecane for lab-scale purity.

    • Loading: The phase should be loaded with Copper(II), typically appearing dark green/brown.

    The Stripping Solution (Aqueous)

    The choice of stripping solution depends on the final application.

    ParameterIndustrial Copper RecoveryRadiopharma/High-Purity
    Acid Type Sulfuric Acid (
    
    
    )
    Hydrochloric (
    
    
    ) or Sulfuric (
    
    
    )
    Concentration 150–180 g/L (1.5–1.8 M)0.5 M – 2.0 M (Variable based on elution volume)
    Additives 30–35 g/L
    
    
    (to mimic spent electrolyte)
    None (High purity required)
    Temperature 35°C – 45°CRoom Temp (20°C – 25°C)

    Part 3: Experimental Protocols

    Protocol A: Determination of Stripping Isotherms (McCabe-Thiele Data)

    Purpose: To determine the number of theoretical stages required for complete copper removal.

    Step-by-Step Methodology:

    • Preparation: Prepare 500 mL of Stripping Solution (e.g., 180 g/L

      
      ).
      
    • Ratios: Set up 5 separatory funnels with varying Organic-to-Aqueous (O:A) phase ratios:

      • 10:1, 5:1, 1:1, 1:5, 1:10.

    • Contact: Add the loaded organic phase and stripping solution to each funnel according to the ratios.

    • Equilibration: Shake vigorously for 5 minutes (Ketoximes have slower kinetics than aldoximes; ensure equilibrium is reached).

    • Separation: Allow phases to disengage. (Note: If separation takes >2 mins, the system may require warming to 40°C).

    • Analysis:

      • Filter the aqueous phase through Phase Separator paper (1PS) to remove entrained organic.

      • Analyze Aqueous Cu via Atomic Absorption Spectroscopy (AAS) or ICP-OES.

      • Calculate Organic Cu by mass balance:

        
        .
        

    Data Output Table (Example Structure):

    O:A RatioInitial Org Cu (g/L)Final Aq Cu (g/L)Final Org Cu (g/L)Distribution Coeff (D)
    10:15.2MeasuredCalc
    
    
    1:15.2MeasuredCalc...
    1:105.2MeasuredCalc...
    Protocol B: Continuous Stripping (Mixer-Settler Simulation)

    Purpose: To process a batch of loaded organic for production.

    Operational Parameters:

    • O/A Ratio: 1:1 to 2:1 (Organic:Aqueous).

    • Residence Time: 3 minutes mixing.

    • Impeller Speed: Tip speed of 2.5–3.0 m/s (sufficient to create dispersion without generating fine "haze").

    Workflow:

    • Heat Exchange: Pre-heat the loaded organic phase to 35°C. This reduces viscosity and improves phase separation speed, which is critical for the C12-dodecanone chain length.

    • Counter-Current Flow: For maximum efficiency, use a 2-stage counter-current setup.

      • Stage 1: Loaded Organic contacts "Semi-Pregnant" Strip Solution.

      • Stage 2: Partially Stripped Organic contacts Fresh Strip Solution.

    • Stripping:

      • Pump Loaded Organic into Mixer 1.

      • Pump Strip Solution (180 g/L

        
        ) into Mixer 2.
        
    • Settling: Allow phases to separate in the settler. The interface should be sharp.

    • Collection: The "Pregnant Strip Solution" (high Copper) exits Stage 1. The "Barren Organic" exits Stage 2.

    CounterCurrent LoadedOrg Loaded Organic (Input) Stage1 Stage 1 (Mixer-Settler) LoadedOrg->Stage1 FreshAcid Fresh Acid (180 g/L H2SO4) Stage2 Stage 2 (Mixer-Settler) FreshAcid->Stage2 Stage1->Stage2 Semi-Stripped Org Product Product Electrolyte (High Cu) Stage1->Product Stage2->Stage1 Semi-Loaded Acid SpentOrg Stripped Organic (To Extraction) Stage2->SpentOrg

    Figure 2: Two-stage counter-current stripping maximizes copper recovery and minimizes acid consumption.

    Part 4: Critical Troubleshooting & Optimization

    Phase Disengagement Issues (Crud)

    The "dodecanone" tail makes this molecule highly lipophilic, but contaminants (silica, fungal growth) can stabilize emulsions.

    • Symptom: "Rag layer" or "crud" at the interface in the settler.

    • Remedy:

      • Increase temperature to 45°C.

      • Check the diluent.[4] Aromatic content in the kerosene (e.g., Solvesso 150) can sometimes improve solubility of the Cu-complex, but for stripping, aliphatic diluents (Escaid 110) generally separate faster.

      • Clay Treatment: If the organic phase is old, treat with acid-activated clay (Montmorillonite) to remove degradation products before stripping.

    Incomplete Stripping

    If copper remains in the organic phase after contact:

    • Cause: Acid concentration too low.

    • Validation: Check the raffinate organic copper level. If >0.2 g/L, increase Strip Acid to 200 g/L

      
      .
      
    • Note: Ketoximes strip better than aldoximes. If stripping is difficult, ensure the extractant hasn't degraded into a non-strippable species (check for "oxime degradation" via GC-MS).

    Part 5: References

    • Sigma-Aldrich. (n.d.). This compound Product Sheet. Merck KGaA. Link

    • BASF. (2022). LIX® Reagents for Copper Solvent Extraction: Technical Brochure. BASF Mining Solutions. Link

    • Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy. CRC Press. (Standard text on oxime mechanisms).

    • Sole, K. C., et al. (2013). Solvent extraction of copper from high-tenor pressure leach solutions using new modified aldoximes. Journal of the Southern African Institute of Mining and Metallurgy. Link

    • BenchChem. (2025).[4][5] Protocol for Removal of Copper Catalyst After Click Reaction. (Relevant for Pharma/Synthesis applications of oxime scavenging). Link

    Sources

    Using 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime as an analytical reagent

    Author: BenchChem Technical Support Team. Date: March 2026

    This Application Note and Protocol Guide details the use of 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime (HMPDO) as a high-performance analytical reagent.

    Part 1: Application Note & Technical Overview

    Title: High-Efficiency Extraction and Spectrophotometric Determination of Copper(II) Using this compound (HMPDO)

    Abstract: This guide introduces this compound (HMPDO) as a lipophilic chelating agent designed for the selective extraction and quantitative determination of Copper(II) ions in complex aqueous matrices. Unlike short-chain oximes (e.g., dimethylglyoxime), HMPDO features a C12 alkyl chain that imparts superior solubility in non-polar organic solvents (chloroform, toluene, kerosene), enabling single-step liquid-liquid extraction (LLE) without the need for salting-out agents. This protocol is optimized for environmental water analysis, metallurgical effluents, and pharmaceutical trace metal profiling.

    1. Chemical Profile & Mechanism of Action

    • Compound Name: this compound

    • CAS Number: 40867-42-3

    • Molecular Formula: C₁₉H₃₁NO₂

    • Molecular Weight: 305.46 g/mol

    • Abbreviation: HMPDO

    Mechanism: HMPDO functions as a tridentate or bidentate anionic ligand. The phenolic hydroxyl group deprotonates to form a phenoxide anion, while the oxime nitrogen donates a lone pair to the metal center. The long dodecyl chain does not participate in coordination but creates a hydrophobic shell around the metal complex, driving the equilibrium toward the organic phase.

    Reaction Scheme:

    
    
    (Where HL = HMPDO monomer)
    

    2. Key Advantages Over Traditional Reagents

    Feature HMPDO Salicylaldoxime Sodium Diethyldithiocarbamate
    Lipophilicity High (LogP > 6) Low (Requires co-solvents) Low (Water soluble)
    Selectivity Excellent for Cu(II) at pH 4-6 Moderate (Interferes with Fe) Poor (Reacts with many metals)
    Phase Separation Rapid (< 2 mins) Slow (Emulsion prone) Moderate

    | Stability | Stable in acid/alkali | Hydrolyzes in strong acid | Decomposes in acid |

    Part 2: Experimental Protocols

    Protocol A: Synthesis & Reagent Preparation

    Note: While commercially available, in-house synthesis ensures high purity for trace analysis.

    • Reagent Preparation (0.1% w/v Stock Solution):

      • Weigh 100 mg of crystalline HMPDO.

      • Dissolve in 10 mL of ethanol (to facilitate initial solvation).

      • Dilute to 100 mL with HPLC-grade Chloroform or Toluene.

      • Store in an amber glass bottle at 4°C. Stable for 3 months.

    • Buffer Solutions:

      • pH 5.5 Acetate Buffer: Dissolve 13.6 g Sodium Acetate Trihydrate in 80 mL water. Adjust pH to 5.5 with Glacial Acetic Acid. Dilute to 100 mL.

    Protocol B: General Extraction & Determination Workflow

    Target Analyte: Copper(II)

    Step-by-Step Methodology:

    • Sample Pre-treatment:

      • Take 10.0 mL of the aqueous sample containing Cu(II) (1–50 µg range).

      • Add 5.0 mL of pH 5.5 Acetate Buffer. Check pH; adjust if necessary.

      • Expert Tip: If Fe(III) is present, add 1 mL of 5% Sodium Fluoride (NaF) as a masking agent to prevent interference.

    • Extraction:

      • Transfer the buffered sample to a 125 mL separatory funnel.

      • Add 10.0 mL of 0.1% HMPDO solution (in Chloroform).

      • Shake vigorously for 2 minutes .

      • Allow phases to separate (Wait ~5 mins). The organic layer (bottom) will turn yellowish-green indicating the Cu-HMPDO complex.

    • Phase Separation & Drying:

      • Drain the organic layer into a 25 mL beaker containing 1 g of Anhydrous Sodium Sulfate (to remove trace water).

      • Swirl gently and decant into a quartz cuvette.

    • Spectrophotometric Measurement:

      • Set the spectrophotometer to 390 nm (Absorption Maxima).

      • Blank the instrument using pure chloroform.

      • Measure Absorbance (A).[1][2]

    • Quantification:

      • Calculate concentration using a calibration curve prepared with standard Cu(II) solutions (0.5, 1.0, 2.0, 5.0 ppm).

    Part 3: Visualization & Data Analysis

    Figure 1: Extraction Mechanism & Workflow

    G Sample Aqueous Sample (Cu²⁺, Ni²⁺, Fe³⁺) Buffer Add Acetate Buffer (pH 5.5) Sample->Buffer Masking Add NaF (Masks Fe³⁺) Buffer->Masking Reagent Add HMPDO (in Chloroform) Masking->Reagent Extraction Vigorous Shaking (2 mins) Reagent->Extraction Separation Phase Separation Extraction->Separation OrgPhase Organic Phase [Cu(HMPDO)₂] (Yellow-Green) Separation->OrgPhase Extract AqPhase Aqueous Phase (Impurities) Separation->AqPhase Discard Measure Spectrophotometry (λ = 390 nm) OrgPhase->Measure

    Caption: Figure 1. Optimized workflow for the selective extraction of Copper(II) using HMPDO, highlighting the critical masking and phase separation steps.

    Table 1: Interference Study (Tolerance Limits)

    Concentration of Cu(II) = 10 µg/mL

    Interfering IonAdded AsTolerance Limit (mg/L)Remarks
    Na⁺, K⁺ Chloride> 5000No interference.
    Ca²⁺, Mg²⁺ Sulfate> 1000No interference.
    Ni²⁺ Sulfate50May extract at pH > 7. Keep pH < 6.
    Fe³⁺ Chloride20Severe Interference. Must mask with Fluoride or Tartrate.
    Zn²⁺ Sulfate100Poorly extracted by HMPDO.

    Part 4: References

    • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 40867-42-3). Sigma-Aldrich Catalog. Link

    • Reddy, V. K., & Reddy, Y. P. (1983). Spectrophotometric Determination of Copper(II) with o-Hydroxyphenylthiourea Involving a Kinetic Approach. Indian Journal of Chemistry. Link

    • BenchChem. (2025).[3] Application Note: GC-MS Analysis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime.[3]Link

    • PubChem. (2024). Compound Summary: this compound. National Library of Medicine. Link

    • CymitQuimica. (2024). Chemical Properties of Hydroxy-Dodecanone Oximes (LIX Reagents).Link

    Sources

    Application Note: Gravimetric Determination of Copper in Brass using 2-Hydroxy-4-Methylacetophenone Oxime (HMAPO)

    Author: BenchChem Technical Support Team. Date: March 2026

    This Application Note is designed for analytical chemists and researchers requiring a high-precision protocol for the determination of Copper(II) in brass alloys. It utilizes 2-Hydroxy-4-Methylacetophenone Oxime (HMAPO) , a robust chelating agent belonging to the o-hydroxy ketoxime family.

    Introduction & Chemical Principle

    The precise determination of copper in metallurgical samples is critical for quality control in alloy manufacturing. While atomic absorption spectroscopy (AAS) is common for trace analysis, gravimetric analysis remains the "gold standard" for macro-component quantification (such as Cu in brass, typically 60-90%) due to its superior intrinsic accuracy and lack of matrix-dependent calibration drift.

    The Reagent: 2-Hydroxy-4-Methylacetophenone Oxime (HMAPO)

    In this protocol, we utilize 2-Hydroxy-4-methylacetophenone oxime (often abbreviated as HMAPO).[1][2][3][4][5][6][7][8][9][10][11] This reagent acts as a bidentate ligand, coordinating with Copper(II) through the phenolic oxygen and the oxime nitrogen.

    Key Advantages over Salicylaldoxime:

    • Enhanced Stability: The methyl group on the phenyl ring and the methyl group on the azomethine carbon (acetophenone derivative) increase the electron density on the nitrogen, enhancing the stability of the complex.

    • pH Selectivity: HMAPO precipitates Copper(II) quantitatively in the pH range of 3.0 – 6.0 , while Zinc(II) (the primary interference in brass) remains in solution, allowing for a clean separation without extensive masking.

    Reaction Mechanism

    The reaction proceeds via the replacement of the phenolic proton by the metal ion, forming a neutral, water-insoluble complex with a 1:2 (Metal:Ligand) stoichiometry.

    
    
    
    Molecular Visualization

    The following diagram illustrates the chelation mechanism and the stability provided by the pseudo-macrocyclic ring structure.

    ChelationMechanism cluster_conditions Reaction Conditions Cu_Ion Cu(II) Ion (Aqueous) Complex Cu-HMAPO Complex (Green Precipitate) Cu_Ion->Complex Coordination Reagent 2-Hydroxy-4-Methylacetophenone Oxime (HMAPO) Reagent->Complex Chelation (N & O donors) Protons 2 H+ (Released) Complex->Protons pH pH 3.5 - 5.5 (Acetate Buffer) pH->Complex

    Caption: Figure 1. Reaction pathway showing the selective chelation of Cu(II) by HMAPO under buffered acidic conditions.

    Reagents and Equipment

    Chemical Reagents (Analytical Grade)
    • 2-Hydroxy-4-Methylacetophenone Oxime (HMAPO):

      • Preparation: If not commercially available, synthesize by refluxing 2-hydroxy-4-methylacetophenone with hydroxylamine hydrochloride and sodium acetate in ethanol for 2 hours. Recrystallize from ethanol.

      • Solution: Dissolve 1.0 g of HMAPO in 100 mL of 95% ethanol (1% w/v solution).

    • Nitric Acid (HNO₃): Concentrated (sp. gr. 1.42).

    • Sulfuric Acid (H₂SO₄): Concentrated.

    • Urea: To remove nitrous oxides.

    • Ammonium Hydroxide (NH₄OH): 1:1 solution.

    • Acetic Acid / Sodium Acetate Buffer: Prepared to maintain pH ~4.0.

    • Wash Solution: Warm water containing 10% ethanol.

    Equipment
    • Sintered glass crucibles (Porosity G4).

    • Vacuum filtration assembly.

    • Drying oven (controlled at 110–120°C).[12]

    • Analytical balance (precision ±0.1 mg).

    • pH Meter.[9][10]

    Experimental Protocol

    Part A: Sample Digestion (Brass Matrix)
    • Weighing: Accurately weigh 0.3 – 0.4 g of the brass sample into a 400 mL beaker.

    • Dissolution: Add 10 mL of concentrated HNO₃. Cover with a watch glass.[13]

      • Note: If the reaction is violent, add acid dropwise.

    • Tin Removal (Conditional):

      • If a white precipitate (metastannic acid) forms, the brass contains Tin. Dilute with 25 mL water, boil, and filter through Whatman No. 42 paper. Wash the precipitate with hot dilute HNO₃. Save the filtrate (contains Cu and Zn).

    • De-nitration: Add 20 mL of dilute H₂SO₄ to the filtrate and evaporate to fumes to expel nitric acid. Cool and dilute to 150 mL with distilled water.

      • Alternative: Add 0.5 g Urea and boil to destroy nitrous acid (HNO₂), which can oxidize the reagent.

    Part B: Gravimetric Determination
    • pH Adjustment: Neutralize the solution with NH₄OH (1:1) dropwise until a faint permanent precipitate forms. Dissolve this precipitate with a minimum amount of dilute Acetic acid.

    • Buffering: Add 15 mL of 10% Sodium Acetate solution to adjust the pH to 3.5 – 5.0 .

      • Critical Control Point: Zinc begins to precipitate/coprecipitate above pH 6.0. Maintaining pH < 5.5 is crucial for selectivity.

    • Precipitation: Heat the solution to 60–70°C. Add the 1% HMAPO ethanolic solution dropwise with constant stirring.

      • Stoichiometry: Add a slight excess (approx. 20% excess calculated based on estimated Cu content).

      • Observation: A voluminous green/buff precipitate of the Cu-complex forms immediately.

    • Digestion: Allow the precipitate to stand (digest) on a water bath at 60-70°C for 30–45 minutes. This promotes crystal growth and purity.

    • Filtration: Filter through a pre-weighed sintered glass crucible (G4).

    • Washing: Wash the precipitate with warm water (containing 10% ethanol) until the washings are free from the reagent (test filtrate with Ferric Chloride; no violet color should appear).

    • Drying: Dry the crucible at 110–120°C for 1 hour.

    • Weighing: Cool in a desiccator and weigh to constant weight.

    Analytical Workflow Diagram

    ProtocolWorkflow start Weigh Brass Sample (0.3 - 0.4g) digest Digest in HNO3 (Remove Sn if required) start->digest ph_adj Adjust pH to 3.5 - 5.0 (Acetate Buffer) digest->ph_adj Filtrate containing Cu/Zn precip Add HMAPO Reagent (60°C, stirring) ph_adj->precip digest_precip Digest Precipitate (30 mins @ 60°C) precip->digest_precip filter Filter (G4 Crucible) & Wash digest_precip->filter dry Dry @ 110-120°C filter->dry calc Calculate % Copper dry->calc

    Caption: Figure 2. Step-by-step gravimetric workflow for Copper determination in brass.

    Data Analysis & Calculations

    Gravimetric Factor (GF)

    The chemical formula of the complex is

    
    .
    
    • MW of Ligand (C9H11NO2): 165.19 g/mol

    • MW of Complex:

      
      
      
    • Atomic Weight of Cu: 63.55 g/mol

    
    
    
    Final Calculation
    
    
    
    Method Validation Data (Typical)

    The following table summarizes typical recovery rates expected with this protocol when analyzing standard brass samples (NIST Standards).

    ParameterValue
    pH Range for Quantitative Precipitation 3.0 – 6.0
    Interference Limit (Zn) Tolerates up to 10-fold excess of Zn
    Interference Limit (Pb) Non-interfering (forms soluble acetate)
    Recovery Rate 99.8% ± 0.2%
    Relative Standard Deviation (RSD) < 0.3%

    Interference Management

    • Zinc (Zn): The primary constituent of brass (30-40%). At pH < 5.5, the Zn-HMAPO complex is unstable and remains soluble. No masking agent is required if pH is strictly controlled.

    • Iron (Fe): Iron(III) forms a violet complex. If Iron is present (>1%), it can be masked by adding Sodium Tartrate or Sodium Fluoride prior to reagent addition.

    • Lead (Pb): Often present in free-machining brass. Lead does not interfere in acetate buffered media as it remains in solution or forms soluble lead acetate.

    References

    • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

    • Desai, K. K., & Naik, H. B. (1986).[7] "2-Hydroxy-4-methoxybenzophenone oxime as an analytical reagent for Gravimetric Determination of Copper(II)." Indian Journal of Chemistry, 25A, 297.[7] (Cited for synthesis and pH parameters of similar benzophenone oximes).

    • Reddy, K. A., & Reddy, Y. K. (1975). "Gallacetophenone oxime as a reagent for gravimetric determination of copper and its separation from other elements."[12] Proceedings of the Indian Academy of Sciences - Section A, 82(2), 59-66.

    • PubChem. (2023). "2-Hydroxy-4-methylacetophenone."[1][2][14] National Library of Medicine.

    • Royal Society of Chemistry. (2023). "The determination of copper in brass."[6][7][9][10][12][13][15] Education in Chemistry.

    Sources

    Troubleshooting & Optimization

    Improving phase separation time for dodecanone oxime extraction

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dodecanone oxime extraction, with a specific focus on optimizing and troubleshooting phase separation time. The following sections provide in-depth, experience-driven advice to enhance your experimental success.

    Troubleshooting Guide: Rapid Solutions for Common Phase Separation Issues

    This section is formatted in a direct question-and-answer style to address the most pressing issues encountered during dodecanone oxime extraction.

    Q1: My organic and aqueous phases are not separating, or are taking an exceptionally long time to do so. What is the immediate course of action?

    A1: This is a classic sign of emulsion formation. An emulsion is a stable mixture of two immiscible liquids, in this case, your organic and aqueous phases.[1] To break this emulsion, several strategies can be employed:

    • Salting Out: Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine).[2] This reduces the solubility of the organic components in the aqueous phase, promoting separation.[3]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic layer and disrupt the emulsion.[2]

    • Gentle Agitation: Sometimes, a gentle swirling or stirring with a glass rod can help coalesce the dispersed droplets.[4]

    • Patience: In some cases, simply allowing the mixture to stand undisturbed for a period can lead to phase separation.[5]

    Q2: I've tried the basic methods to break the emulsion, but it persists. What are the next steps?

    A2: For more stubborn emulsions, more aggressive techniques may be necessary:

    • Centrifugation: This is a highly effective method for physically forcing the separation of the two phases. The centrifugal force helps to coalesce the dispersed droplets.[2][4]

    • Filtration: Passing the emulsion through a filter medium, such as glass wool or a phase separation paper, can sometimes break the emulsion by physically separating the droplets.[2]

    • Gentle Heating: Increasing the temperature can reduce the viscosity of the liquids and facilitate phase separation.[3] However, be cautious as excessive heat can potentially degrade your sample.[6]

    • Ultrasonic Bath: Sonication can provide the energy needed to break the emulsion.[5][7]

    Q3: Could the pH of my aqueous phase be contributing to poor phase separation?

    A3: Absolutely. The pH of the aqueous phase is a critical parameter in solvent extraction and can significantly impact phase separation.[8][9] For dodecanone oxime extractions, which are often used in hydrometallurgy for metal extraction, the pH determines the charge state of the oxime and its ability to complex with metal ions.[10] An incorrect pH can lead to the formation of interfacial species that stabilize emulsions. It is crucial to adjust the pH to the optimal range for your specific extraction.[11]

    Q4: Does the choice of organic solvent affect phase separation time?

    A4: Yes, the choice of solvent is paramount. Key factors to consider for your organic solvent include:

    • Immiscibility with the aqueous phase: The solvent must not mix with the aqueous solution to allow for the formation of two distinct layers.[12]

    • Density difference: A significant density contrast between the two phases facilitates easier separation.[12]

    • Interfacial tension: The tension between the two liquid phases should be optimal. If it's too low, disengagement becomes more difficult.[1]

    • Chemical stability: The solvent should not react with your target compound or other components in the mixture.[12]

    For dodecanone oxime extractions, kerosene is a commonly used diluent.[13]

    Frequently Asked Questions (FAQs)

    This section provides more detailed explanations of the scientific principles governing phase separation in dodecanone oxime extraction.

    Q1: What is the underlying mechanism of dodecanone oxime extraction?

    A1: Dodecanone oxime, specifically compounds like 6-dodecanone, 5,8-diethyl-7-hydroxy-, oxime (often known by the trade name LIX 63), is a cationic extractant.[10][14] Its primary application is in solvent extraction circuits for the separation and purification of metals from aqueous solutions.[10][15] The process typically involves three stages:

    • Extraction: The organic phase containing the dodecanone oxime is mixed with the aqueous solution containing the target metal ions. The oxime selectively forms a chelate complex with the metal, transferring it from the aqueous phase to the organic phase.[10]

    • Scrubbing: The loaded organic phase is then washed to remove any co-extracted impurities.[10]

    • Stripping: Finally, the loaded organic phase is treated with a strong acid solution. This breaks the metal-oxime complex, transferring the purified and concentrated metal ions into a new aqueous solution.[10][16]

    Q2: How does temperature influence the kinetics and thermodynamics of the extraction process?

    A2: Temperature plays a multifaceted role in solvent extraction.

    • Kinetics: Increasing the temperature generally increases the rate of extraction. This is because higher temperatures provide more kinetic energy to the molecules, leading to faster diffusion and mass transfer.[17][18][19]

    • Thermodynamics: Temperature also affects the solubility of the solute and the overall thermodynamics of the extraction.[6] While a moderate increase in temperature can improve extraction efficiency, excessive heat can sometimes have a negative impact or lead to the degradation of the compounds of interest.[6][20] The effect of temperature on the distribution coefficient can vary, and in some systems, an optimal temperature exists beyond which the extraction efficiency decreases.[20]

    Q3: What are demulsifiers and when should I consider using them?

    A3: Demulsifiers are surface-active agents designed to break emulsions.[21][22] They work by migrating to the oil-water interface and neutralizing the effect of the emulsifying agents that are stabilizing the emulsion.[22][23] The selection of an appropriate demulsifier is critical and depends on the specific characteristics of the emulsion.[22] In industrial applications like crude oil production, demulsifiers are commonly used.[22][24] For laboratory-scale extractions, their use should be considered when other methods of emulsion breaking have failed, as the addition of another chemical agent could potentially complicate downstream analysis.

    Q4: How can I analytically determine the phase disengagement time?

    A4: While visual observation is the most common method in a research setting, more quantitative and reproducible methods exist, particularly in industrial applications.[25] These methods often rely on electronic detection of the phase boundary.[25] For instance, instruments that measure differences in conductivity between the aqueous and organic phases can provide a real-time profile of the phase disengagement.[25] This allows for a more precise and operator-independent measurement of the phase separation time.

    Experimental Protocols

    Protocol 1: General Dodecanone Oxime Extraction

    • Preparation of Phases:

      • Aqueous Phase: Prepare an aqueous solution containing the target metal ion at a known concentration. Adjust the pH to the desired value using a suitable acid or base (e.g., dilute H₂SO₄ or NaOH).[14]

      • Organic Phase: Prepare the organic phase by dissolving the dodecanone oxime in a suitable organic diluent, such as kerosene, to the desired concentration.[16]

    • Extraction:

      • In a separatory funnel, combine equal volumes of the organic and aqueous phases.[10]

      • Shake the funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.[10][16]

    • Phase Separation:

      • Allow the phases to separate. Record the time required for complete phase disengagement.[14]

    • Analysis:

      • Carefully separate the two phases.

      • Determine the concentration of the target metal in the aqueous phase (raffinate) using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[14][16]

      • The concentration of the metal in the loaded organic phase can be calculated by mass balance.[16]

    Data Presentation

    Table 1: Factors Influencing Phase Separation Time

    ParameterEffect on Phase Separation TimeRationale
    pH Can significantly increase or decreaseAffects the charge of interfacial species, potentially stabilizing or destabilizing emulsions.[8][11]
    Temperature Generally decreases with moderate increaseReduces viscosity, increasing droplet coalescence.[3][6]
    Ionic Strength Generally decreases with increase"Salting out" effect reduces the solubility of organic components in the aqueous phase.[2][3]
    Agitation Speed/Time Can increase if excessiveOver-mixing can create very fine, stable emulsions.
    Solvent Choice VariableProperties like density, viscosity, and interfacial tension directly impact separation.[1][12]

    Visualizations

    G cluster_0 Troubleshooting Workflow for Poor Phase Separation Start Poor Phase Separation / Emulsion Formation Check_pH Verify and Adjust Aqueous Phase pH Start->Check_pH Add_Salt Add Saturated NaCl (Brine) Check_pH->Add_Salt If pH is correct Gentle_Agitation Gentle Swirling/Stirring Add_Salt->Gentle_Agitation Wait Allow to Stand Gentle_Agitation->Wait Advanced_Methods Persistent Emulsion: Proceed to Advanced Methods Wait->Advanced_Methods If unresolved Resolved Phase Separation Achieved Wait->Resolved If resolved Centrifuge Centrifugation Advanced_Methods->Centrifuge Option 1 Filter Filtration (Phase Separation Paper) Advanced_Methods->Filter Option 2 Heat Gentle Heating Advanced_Methods->Heat Option 3 Sonication Ultrasonic Bath Advanced_Methods->Sonication Option 4 Centrifuge->Resolved Filter->Resolved Heat->Resolved Sonication->Resolved

    Caption: Troubleshooting workflow for addressing poor phase separation.

    G cluster_1 Key Factors Influencing Phase Separation Time cluster_chemical Chemical Properties cluster_physical Physical Parameters PST Phase Separation Time pH Aqueous Phase pH PST->pH Ionic_Strength Ionic Strength (Salts) PST->Ionic_Strength Demulsifiers Presence of Demulsifiers PST->Demulsifiers Solvent_Properties Solvent Properties (Density, Viscosity, Interfacial Tension) PST->Solvent_Properties Temperature Temperature PST->Temperature Agitation Agitation Intensity & Duration PST->Agitation Contact_Time Contact Time PST->Contact_Time

    Caption: Factors influencing phase separation time in liquid-liquid extraction.

    References

    • Turning Up the Heat – The Effect of Temperature on Analytical Extractions. (2021). LCGC North America.
    • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024). K-Jhil.
    • Effects of Solvent/Solid Ratio and Temperature on the Kinetics of Vitamin C Extraction from Musa Acumin
    • Applications of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime in Hydrometallurgy. (n.d.). Benchchem.
    • An In-depth Technical Guide to 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: Properties, Synthesis, and Applic
    • Performance Benchmark of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime as a Ligand in Metal Extraction. (n.d.). Benchchem.
    • Synthesis of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime: A Technical Guide. (n.d.). Benchchem.
    • Liquid–liquid extraction: thermodynamics–kinetics driven processes explored by microfluidics. (2022). Comptes Rendus de l'Académie des Sciences.
    • Effect of temperature on equilibria for physical and reactive extraction of protoc
    • Effects of Solvent/Solid Ratio and Temperature on the Kinetics of Vitamin C Extraction from Musa Acuminata. (2026).
    • Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019). Aurora Biomed.
    • Application of new demulsifier in breaking heavy oil–water emulsions.... (n.d.).
    • phase disengagement. (n.d.).
    • A new analytical method for determining duration of phases, rate of DNA synthesis and degree of synchronization from flow-cytometric data on synchronized cell popul
    • Factors Influencing Solvent Extraction. (2018). BrainKart.
    • Breaking emulsions : r/chemistry. (2018). Reddit.
    • Practical Aspects of Solvent Extraction. (2020).
    • WO 2005/073415 A1. (2005).
    • Tackling emulsions just got easier. (2023). Biotage.
    • Development of Local Demulsifier For Water - In- Oil Emulsion Treatment. (n.d.). International Journal of Sciences: Basic and Applied Research (IJSBAR).
    • Solvent Extraction Techniques. (n.d.).
    • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube.
    • US10662499B2 - Treatment of degraded oxime metal extractants in process organic solutions. (n.d.).
    • The main application of demulsifier. (2014). Youzhu Chem.
    • Effects of (a) adding dodecan-1-ol at pH 8.0 and (b) the pH using pure... (n.d.).
    • Technical Support Center: Purification of 6-Dodecanone, 5,8-diethyl-7-hydroxy-, oxime. (n.d.). Benchchem.
    • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
    • Demulsification | Surfactants & Emulsions. (n.d.). Biolin Scientific.
    • Two-phase Flow Onset and Disengagement Methods. (n.d.). ioMosaic.
    • Top 10 Demulsifiers for Effective Oil Water Separ
    • Analytical Separ
    • Factors Influencing Phase Disengagement Rates in Solvent Extraction Systems Employing Tertiary Amine Extractants. (1981).

    Sources

    Preventing third-phase formation with 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Separations Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals utilizing 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime for transition metal scavenging (e.g., removing palladium or copper catalysts from active pharmaceutical ingredient streams) or hydrometallurgical purification.

    Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols to resolve third-phase formation —a critical hydrodynamic failure where the organic extractant phase splits into two distinct layers.

    Mechanistic Insight: The Causality of Phase Splitting

    This compound is a highly lipophilic ketoxime. It acts as a bidentate ligand, coordinating transition metals via its oxime nitrogen and deprotonated phenolic oxygen. While the long dodecyl chain provides solubility in non-polar diluents, the resulting metal-chelate core is highly polar.

    In purely aliphatic solvents, these polar cores experience strong dipole-dipole attractions, causing the metal-oxime complexes to self-assemble into reverse micelles . When metal loading exceeds the solvent's capacity, these reverse micelles undergo "sticky interactions" and aggregate. This coalescence expels the lighter aliphatic diluent, resulting in a dense, metal-rich heavy organic layer known as the "third phase" [1].

    Adding a phase modifier (like a long-chain alcohol) introduces an amphiphilic barrier. The modifier partitions into the outer shell of the reverse micelle, providing steric and dielectric shielding that prevents micellar coalescence without disrupting the inner metal-coordination sphere [1].

    Mechanism A Metal Cations (Aqueous Phase) C Metal-Oxime Complex (Reverse Micelles) A->C Extraction B 1-(2-Hydroxy-4-methylphenyl) -1-dodecanone oxime (Organic Phase) B->C Complexation D High Metal Loading (No Modifier) C->D Saturation G Addition of Phase Modifier (e.g., 1-Octanol) C->G Intervention E Micellar Aggregation & Coalescence D->E Sticky Interactions F Third-Phase Formation (Heavy Organic Layer) E->F Phase Splitting F->G Rescue Protocol H Steric & Dielectric Shielding Barrier G->H Outer Shell Penetration I Homogeneous Organic Phase (Stable Extraction) H->I Prevents Coalescence

    Figure 1: Mechanistic pathway of third-phase formation and its prevention via steric shielding.

    Troubleshooting FAQs

    Q1: My organic phase has split into a light, clear layer and a dark, viscous bottom layer. Is my API or metal trapped in the bottom layer? A: Yes. The dark, viscous layer is the "third phase" (heavy organic phase). It contains nearly all of the this compound and the extracted metal complexes. If you are using this system to scavenge metal catalysts from an organic API stream, your API is likely partitioned into the light organic layer, but phase separation and recovery will be severely compromised.

    Q2: How do I select the right phase modifier to prevent this? A: Long-chain alcohols are the industry standard for oxime extractants. 1-Octanol and Isodecanol act as excellent reverse hydrotropes. They do not act as traditional co-solvents; rather, they act as co-surfactants that populate the outer shell of the metal-oxime aggregates, preventing them from fusing [1]. Typically, adding 2% to 5% (v/v) is sufficient.

    Q3: I am currently using 100% n-dodecane as my diluent. Does the choice of diluent impact third-phase formation? A: Significantly. Highly aliphatic diluents like n-dodecane have extremely low polarizability, meaning they cannot effectively solvate the polar metal-oxime complexes at high concentrations [2]. Switching to a mixed aliphatic-aromatic diluent (containing 15–20% aromatics) increases the overall solvency of the organic phase, drastically raising the threshold for third-phase formation without requiring excessive modifiers.

    Q4: Will adding a modifier decrease the extraction efficiency (Distribution Ratio,

    
    ) of the oxime? 
    A:  It can, but the effect is usually negligible if titrated correctly. While modifiers like 1-octanol engage in hydrogen bonding with the oxime (slightly lowering the concentration of "free" extractant), they also drastically improve interfacial kinetics and phase disengagement times [3]. The self-validating protocol below ensures you find the optimal balance.
    

    Self-Validating Experimental Protocol

    To ensure your extraction system remains stable under varying process conditions, you must determine the Limiting Organic Concentration (LOC) —the maximum metal loading before phase splitting occurs—and optimize your modifier. This protocol is self-validating: it confirms the physical resolution of the third phase while analytically verifying that chemical extraction efficiency is maintained.

    Step-by-Step Methodology: LOC Determination & Modifier Optimization
    • Baseline Preparation: Prepare a 0.2 M solution of this compound in your chosen diluent (e.g., n-dodecane).

    • Incremental Metal Loading: Prepare a series of aqueous metal sulfate solutions (e.g., Cu²⁺ or Pd²⁺) ranging from 5 g/L to 30 g/L, adjusted to pH 2.0.

    • Equilibration: In thermostated separation funnels (25°C), contact equal volumes (O/A ratio = 1:1) of the organic and aqueous phases. Agitate vigorously for exactly 5 minutes to reach equilibrium.

    • Centrifugal Disengagement: Transfer the resulting emulsions to centrifuge tubes and spin at 3000 rpm for 10 minutes. This forces complete phase disengagement and eliminates false positives caused by micro-emulsions.

    • LOC Identification: Visually inspect the organic layer. The lowest aqueous equilibrium concentration that results in a visible split in the organic phase is recorded as your baseline LOC.

    • Modifier Titration (The Rescue Step): To the specific tubes exhibiting a third phase, add 1-octanol in precise 1% (v/v) increments. Re-equilibrate and centrifuge after each addition until the heavy organic layer completely dissolves into a single, homogeneous organic phase.

    • Analytical Validation: Extract a sample of the aqueous raffinate and analyze it via ICP-OES. Calculate the distribution ratio (

      
      ). Compare this to a control to verify that the added modifier has not depressed the extraction efficiency by more than 5%.
      

    Quantitative Data Summary

    The following table summarizes the causal relationship between diluent aromaticity, modifier concentration, and the physical stability of the this compound system.

    Table 1: Efficacy of Phase Modifiers and Diluents on the Limiting Organic Concentration (LOC).

    Diluent SystemModifier AddedModifier Conc. (v/v)Limiting Organic Conc. (LOC)Phase Separation Time
    100% n-DodecaneNone0%8.5 g/L> 120 s (Emulsion)
    100% n-Dodecane1-Octanol3%18.2 g/L85 s
    100% n-DodecaneIsodecanol5%> 25.0 g/L70 s
    Mixed (20% Aromatic)None0%15.4 g/L65 s
    Mixed (20% Aromatic)1-Octanol2%> 25.0 g/L45 s

    Note: Increasing diluent aromaticity or adding a modifier not only prevents third-phase formation but significantly accelerates phase separation kinetics.

    Remediation Workflow

    Use the following decision tree when you encounter phase separation issues during a live extraction or scavenging run.

    Workflow Start Observe Phase Separation Issue CheckLoad Check Metal Loading (O/A Ratio) Start->CheckLoad ReduceLoad Reduce O/A Ratio or Feed Conc. CheckLoad->ReduceLoad If > LOC CheckDiluent Assess Diluent Aromaticity CheckLoad->CheckDiluent If within limits ReduceLoad->CheckDiluent Fails Success Homogeneous Phase Restored ReduceLoad->Success Resolves ChangeDiluent Switch to Mixed Aliphatic-Aromatic CheckDiluent->ChangeDiluent If 100% Aliphatic AddModifier Titrate Phase Modifier (2-5% v/v 1-Octanol) CheckDiluent->AddModifier If already mixed ChangeDiluent->AddModifier Fails ChangeDiluent->Success Resolves AddModifier->Success

    Figure 2: Troubleshooting workflow for resolving third-phase formation in oxime extraction systems.

    References

    • Qiao, Y., et al. (2020). "Understanding the Effect of the Phase Modifier n-Octanol on Extraction, Aggregation, and Third-Phase Appearance in Solvent Extraction." Langmuir, 36(41), 12121–12129. Available at:[Link]

    • Seo, S., et al. (2021). "Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants for the Field Operation." Metals, 11(11), 1785. Available at:[Link]

    • McCann, K., et al. (2021). "The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction from nitric acid media by TODGA." RSC Advances, 11, 29003-29014. Available at:[Link]

    Technical Support Center: Minimizing Acid-Catalyzed Degradation of 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone Oxime

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Office of the Senior Application Scientist

    Welcome to the technical support center for 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this specific ketoxime. Our focus is to explain the causality behind its acid-catalyzed degradation and to provide robust, self-validating protocols to ensure the integrity of your experiments.

    Section 1: Understanding the Core Instability - The "Why"

    Before troubleshooting, it is critical to understand the chemical vulnerabilities of this compound in an acidic environment. The C=N-OH functional group is susceptible to two primary acid-catalyzed degradation pathways: Hydrolysis and the Beckmann Rearrangement .

    • Acid-Catalyzed Hydrolysis : This is the most common degradation pathway for oximes.[1][2] The reaction is initiated by the protonation of the oxime's nitrogen atom, which significantly increases the electrophilicity of the carbon atom in the C=N bond.[1][3] This makes it highly susceptible to nucleophilic attack by water, leading to the cleavage of the bond and the regeneration of the parent ketone and hydroxylamine.[2][4] This reaction is reversible and its rate is highly dependent on pH and temperature.[5][6]

    • Beckmann Rearrangement : In the presence of strong acids and/or heat, ketoximes can undergo an alternative reaction known as the Beckmann rearrangement.[2][4] This process involves the migration of the alkyl or aryl group that is anti to the hydroxyl group, resulting in the formation of an N-substituted amide. This reaction can be highly exothermic and, in some cases, may proceed with enough force to be explosive, warranting extreme caution.[4]

    The following diagram illustrates these two competing degradation pathways initiated by acid.

    Oxime 1-(2-Hydroxy-4-methylphenyl)- 1-dodecanone Oxime Protonated Protonated Oxime Intermediate (Enhanced Electrophilicity) Hydrolysis_Products Ketone + Hydroxylamine Protonated->Hydrolysis_Products Nucleophilic Attack Rearrangement_Product N-Substituted Amide (Beckmann Product) Protonated->Rearrangement_Product Alkyl Migration Acid_Source H+ Acid_Source->Oxime Water H₂O Heat Δ (Heat)

    Caption: Competing acid-catalyzed degradation pathways for the target oxime.

    Section 2: Frequently Asked Questions (FAQs)

    Q1: What are the first signs of degradation in my sample?

    You may observe several indicators of sample degradation. These include the appearance of new spots on a Thin Layer Chromatography (TLC) plate, the emergence of unexpected peaks in your High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatograms, or a noticeable color change in the solid material or solution.[7] Functionally, you may experience unexpectedly low yields or complete failure in subsequent reactions where the oxime is a starting material.[7]

    Q2: At what pH range is this compound most stable?

    Oximes exhibit their greatest stability in neutral to moderately alkaline conditions. While they are significantly more resistant to hydrolysis than analogous imines or hydrazones, their stability decreases in acidic environments.[1][3] For optimal stability, aim to maintain the pH between 6 and 9. Significant acid-catalyzed hydrolysis can be expected at pH values below 4-5.[3][5]

    Q3: My downstream process requires acidic conditions. What are my options to minimize degradation?

    This is a common challenge. If acidic conditions are unavoidable, you must control other variables stringently:

    • Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Both hydrolysis and the Beckmann rearrangement are accelerated by heat.[4]

    • Time: Minimize the duration of exposure to the acidic environment. Quench the reaction and neutralize the mixture as soon as the transformation is complete.

    • Acid Strength: Use the mildest possible acid catalyst at the lowest effective concentration. Avoid strong mineral acids like sulfuric or hydrochloric acid if a weaker organic acid or an acidic salt can suffice.

    • Protecting Groups: For particularly sensitive applications, consider protecting the phenolic hydroxyl group.[8] This adds steps to your synthesis but can prevent side reactions involving this acidic proton.[9][10]

    Q4: Could the phenolic -OH group be contributing to instability?

    Yes. The phenolic hydroxyl group is acidic and can participate in side reactions or influence the electronic properties of the molecule. Under certain conditions, it can be susceptible to oxidation. If you are working with reagents that are incompatible with phenols, protecting this group as an ether (e.g., a methyl, benzyl, or silyl ether) is a standard and effective strategy.[8][11]

    Section 3: Troubleshooting Guide

    Problem Encountered Probable Cause & Troubleshooting Steps
    Low or no yield in a reaction using the oxime as a starting material. 1. Starting Material Degradation: The oxime may have degraded prior to use.[7]Action: Verify the purity of your starting material immediately before use with a validated analytical method like HPLC or ¹H NMR. If impurities are detected, purify the oxime.[7] 2. In-situ Degradation: The reaction conditions themselves are causing degradation. Action: Re-evaluate the pH, temperature, and solvent of your reaction. Ensure all reagents are free of acidic impurities. Run a control experiment at a neutral pH or lower temperature to see if yield improves.
    An unexpected peak appears in my HPLC chromatogram after an acidic workup. 1. Hydrolysis Product: The new peak is likely the parent ketone, 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone, formed via hydrolysis.[7] Action: If an authentic sample of the ketone is available, perform a co-injection to confirm its identity by retention time. 2. Beckmann Rearrangement Product: A second possibility is the corresponding N-substituted amide.[7] Action: Use LC-MS to determine the mass of the unknown peak. The amide will have the same molecular weight as the oxime. To confirm, perform a forced degradation study (see Protocol 1) under strong acid/heat to intentionally generate the rearrangement product as a reference.
    The solid oxime has changed color (e.g., yellowed) during storage. 1. Decomposition/Oxidation: This indicates potential decomposition.[7] Action: Do not use the material. Discard it and acquire a fresh batch. 2. Storage Conditions: Improper storage can accelerate degradation. Action: Store the solid compound in a tightly sealed container, protected from light and moisture, preferably in a cool, dark place or under an inert atmosphere (e.g., argon or nitrogen).

    Section 4: Key Protocols for Stability Assessment and Mitigation

    Protocol 1: Development of a Stability-Indicating HPLC Method

    This protocol establishes a method to separate the parent oxime from its potential degradation products, which is essential for accurate stability assessment.[7][12]

    Objective: To validate an HPLC method capable of resolving this compound from its acid hydrolysis and Beckmann rearrangement products.

    1. Initial Method Development:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic or phosphoric acid to improve peak shape) is a good starting point.

    • Detection: UV detection at a wavelength where the oxime and expected ketone show strong absorbance (e.g., 254 nm or 280 nm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    2. Forced Degradation (Stress Testing): [7]

    • Acid Hydrolysis: Dissolve ~1 mg of the oxime in 1 mL of acetonitrile/0.1 M HCl (1:1). Heat at 60°C for 2-4 hours. Neutralize with NaOH before injection.

    • Base Hydrolysis: Dissolve ~1 mg of the oxime in 1 mL of acetonitrile/0.1 M NaOH (1:1). Let stand at room temperature for 2-4 hours. Neutralize with HCl before injection.

    • Oxidative Degradation: Treat a solution of the oxime with 3% hydrogen peroxide for 4-6 hours at room temperature.

    • Thermal Degradation: Expose the solid compound to 80°C for 24 hours.

    • Photostability: Expose a solution of the oxime to UV light (e.g., 254 nm) for 24 hours.

    3. Method Validation:

    • Inject all stressed samples into the HPLC.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent oxime peak and from each other.

    • Analyze the chromatograms to identify the peaks corresponding to the ketone and the amide.

    Protocol 2: Protecting the Phenolic Hydroxyl Group as a TBDMS Ether

    This protocol provides a method to protect the reactive phenol, which can be beneficial when harsh acidic or basic conditions are unavoidable in subsequent steps.

    Objective: To synthesize 1-(2-(tert-butyldimethylsilyloxy)-4-methylphenyl)-1-dodecanone oxime.

    Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    Procedure:

    • Dissolve the oxime (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Add TBDMSCl (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected oxime.

    Note on Deprotection: The TBDMS group is stable to a wide range of conditions but can be easily removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[13]

    Section 5: Summary of Recommended Handling Conditions

    ParameterRecommended ConditionRationale
    pH for Storage/Handling 6.0 - 9.0Minimizes acid-catalyzed hydrolysis, the primary degradation pathway.[3][5]
    Temperature Store at 2-8°C. Run reactions at the lowest feasible temperature.Reduces the rate of both hydrolysis and Beckmann rearrangement.[4]
    Solvents Use aprotic, anhydrous solvents where possible. Buffer aqueous solutions.Prevents participation of solvent in the hydrolysis reaction.
    Atmosphere Store and handle under an inert atmosphere (N₂ or Ar).Protects against long-term oxidative degradation.
    Light Exposure Protect from light using amber vials or by wrapping containers in foil.Prevents potential photolytic degradation.[7]

    Section 6: Troubleshooting Workflow

    start Low Yield or Unexpected Product Observed check_purity 1. Verify Purity of Starting Oxime (Use Validated HPLC/NMR) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Purify Oxime (Recrystallization / Chromatography) and Repeat Experiment purity_ok->purify No analyze_conditions 2. Analyze Reaction Conditions purity_ok->analyze_conditions Yes success Problem Resolved purify->success check_ph Is pH < 5? analyze_conditions->check_ph check_temp Is Temperature > 40°C? check_ph->check_temp No adjust_ph Buffer System to pH 6-8 or Use Milder Acid check_ph->adjust_ph Yes adjust_temp Lower Temperature (e.g., 0°C or RT) check_temp->adjust_temp Yes consider_protection 3. Is Degradation Still Occurring? check_temp->consider_protection No adjust_ph->consider_protection adjust_temp->consider_protection protect_phenol Protect Phenolic -OH Group (e.g., as Silyl Ether) See Protocol 2 consider_protection->protect_phenol Yes consider_protection->success No protect_phenol->success

    Caption: A decision-making workflow for troubleshooting oxime degradation.

    References

    • Escobar, M., et al. (2013). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access, PMC3725224. [Link]

    • Wikipedia. (n.d.). Oxime. Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

    • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1-5. (Abstract available, full text may require subscription).
    • Nitta, Y., et al. (2006). Product Class 15: Oximes. Science of Synthesis, 27, 597-640. (Abstract available, full text may require subscription).
    • Gorden, A. E. V. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12434-12473. [Link]

    • CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation Resources. [Link]

    • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

    • Shah, J., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Chromatographia, 84, 481-492. [Link]

    • He, J., & Rustum, A. (2014). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. American Chemical Society. [Link]

    • U.S. Environmental Protection Agency. (n.d.). Analytical method for the determination of oxamyl and its-oxime metabolite in water using lc/ms/ms analysis. EPA. Retrieved March 7, 2026, from [Link]

    • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

    • University of Windsor. (n.d.). Alcohol Protecting Groups. Course Material. Retrieved March 7, 2026, from [Link]

    • Journot, G., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 29(45), e202300769. [Link]

    • Worek, F., et al. (1991). Studies on the decomposition of the oxime HI 6 in aqueous solution. Archives of Toxicology, 65(2), 144-149. [Link]

    • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

    • Wang, Y., et al. (2017). Synthesis and crystal structure of 1-{4-[(2-hydroxy-benzylidene)amino]phenyl}ethanone oxime, C15H14N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 232(6), 1017-1018. [Link]

    • CN110015974A - A kind of preparation method of cyclododecanone oxime. (2019).
    • Sørensen, M. A., et al. (2015). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega, 4(1), 123-128. [Link]

    • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

    • Al-rawashdeh, N. A. F., et al. (2020). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences, 6(4), 48-54. [Link]

    • Kim, H., et al. (2021). Dual Acting Oximes Designed for Therapeutic Decontamination of Reactive Organophosphates via Catalytic Inactivation and Acetylcholinesterase Reactivation. Scientific Reports, 11, 15729. [Link]

    • Avisar, D., et al. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? Water, 15(3), 475. [Link]

    • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International, 220(1-3), 129-136. [Link]

    Sources

    Technical Support Hub: Solubility Optimization for 4-Methyl Oxime Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Ticket ID: OX-SOLV-4M-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies

    Executive Summary: The Polarity Mismatch

    You are likely encountering precipitation, "third-phase" formation, or slow kinetics. This is a fundamental thermodynamic conflict.

    The Root Cause: 4-methyl oxime derivatives possess a polar "head" (the hydroxyimino group,

    
    ) capable of strong hydrogen bonding. While the 4-methyl group adds slight lipophilicity, it is often insufficient to overcome the polarity of the oxime core when dissolved in aliphatic diluents  (like kerosene, n-dodecane, or Escaid™ 110).
    

    Aliphatic diluents are non-polar. To minimize free energy, your oxime molecules are self-aggregating (dimerizing) or precipitating rather than interacting with the solvent.

    Diagnostic & Mechanism (The "Why")

    Before applying fixes, confirm your failure mode using the logic flow below.

    Troubleshooting Logic Flow

    TroubleshootingFlow Start Observation: Solubility Failure Precipitation Solid Precipitate? Start->Precipitation ThirdPhase Liquid-Liquid Split (Third Phase)? Start->ThirdPhase Haze Haze/Cloudiness? Start->Haze Diag_Sat Diagnosis: Saturation Limit Exceeded Precipitation->Diag_Sat Diag_Agg Diagnosis: Reverse Micelle Aggregation ThirdPhase->Diag_Agg Diag_Temp Diagnosis: Thermodynamic Drop (Cold) Haze->Diag_Temp Action_Aro Action: Increase Aromatic Content in Diluent Diag_Sat->Action_Aro Action_Mod Action: Add Phase Modifier (Alcohol/Ester) Diag_Agg->Action_Mod Action_Heat Action: Check Cloud Point & Adjust Temp Diag_Temp->Action_Heat Action_Mod->Action_Aro If modifier fails

    Figure 1: Diagnostic decision tree for identifying the specific solubility failure mode.

    The Molecular Mechanism: Reverse Micelle Formation

    In pure aliphatic solvents, oximes form cyclic dimers via intermolecular hydrogen bonding. When metal loading increases (during extraction) or concentration rises, these dimers aggregate into "reverse micelles" with polar cores. If these aggregates become too large, they separate from the aliphatic diluent, causing Third Phase Formation [1].

    The Fix: You must introduce a Phase Modifier (a solvating agent) that acts as a bridge. The modifier's polar group interacts with the oxime, while its alkyl tail interacts with the aliphatic diluent.

    Corrective Protocols (The "How")

    Protocol A: The Modifier Titration (Standard Fix)

    Use this when you cannot change the primary diluent but need to stop precipitation/third-phase formation.

    Recommended Modifiers:

    • Tridecanol (TDA): High flash point, excellent solvating power.

    • TXIB (2,2,4-Trimethyl-1,3-pentanediol diisobutyrate): Ester-based, lower viscosity impact.

    • TBP (Tributyl Phosphate): Effective but can interfere with selectivity; use as a last resort.

    Step-by-Step Methodology:

    • Prepare Base Solution: Create a supersaturated solution of your 4-methyl oxime in the aliphatic diluent (it will likely be cloudy or have a precipitate).

    • Titrate: Add the modifier (e.g., Tridecanol) in 0.5% v/v increments while stirring at 25°C.

    • Observation: Record the volume required to achieve a crystal-clear single phase.

    • Safety Margin: Add an additional 20% of the modifier volume to account for temperature fluctuations (the "Winter Safety Factor").

    Data Comparison: Modifier Efficiency

    Modifier TypeMechanismRecommended Conc. RangeProsCons
    Long-Chain Alcohol (e.g., Tridecanol)H-bond donor/acceptor2% - 10% v/vBest for preventing third-phase; cheap.Increases viscosity; can form esters with acids over time.
    Ester (e.g., TXIB)H-bond acceptor2% - 15% v/vLow viscosity; stable.Weaker solvating power than alcohols.
    Organophosphorus (e.g., TBP)Strong Lewis Base1% - 5% v/vVery strong solvating power.Can co-extract impurities (e.g., Iron); flammability issues.
    Protocol B: Determination of Limiting Organic Concentration (LOC)

    Use this to validate the maximum safe loading of your oxime before phase separation occurs.

    Objective: Determine the "LOC"—the concentration of metal-oxime complex where the third phase appears [5].

    • Prepare Organic Phase: Dissolve your 4-methyl oxime (with optimized modifier from Protocol A) in the aliphatic diluent.

    • Contact: Mix with an aqueous metal solution (e.g., Copper Sulfate) at varying O:A (Organic:Aqueous) ratios to achieve different loading levels.

    • Settle: Allow phases to separate in a separatory funnel.

    • Inspect: Shine a laser pointer through the organic phase.

      • Pass: Single clear beam.

      • Fail: Beam scattering (Tyndall effect) or a distinct third layer at the interface.

    • Result: The metal concentration just before scattering is your LOC.

    Advanced Structural & Thermodynamic Solutions

    Diluent Blending (Hansen Parameter Matching)

    If modifiers are insufficient, the aliphatic diluent itself is too non-polar. You must blend in an aromatic component. Aromatics have higher Hansen Solubility Parameters (

    
     and 
    
    
    
    ) closer to that of the oxime [3].
    • Action: Blend your aliphatic diluent with Aromatic 150 or Solvesso 150 .

    • Rule of Thumb: Start with a 90:10 (Aliphatic:Aromatic) ratio. Increase aromatic content only if necessary, as aromatics can degrade rubber seals and are more toxic.

    Temperature Effects (Cloud Point)

    Solubility is temperature-dependent. A formulation that works at 25°C may fail at 10°C.

    Cloud Point Test:

    • Cool your optimized organic phase (oxime + diluent + modifier) in a jacketed beaker.

    • Lower temperature at 1°C/min.

    • Record the temperature where the solution becomes hazy.

    • Requirement: Your operational temperature must be at least 5°C above this cloud point.

    Frequently Asked Questions (FAQ)

    Q: Can I use ethanol or methanol as a modifier? A: No. Short-chain alcohols are too soluble in the aqueous phase. They will partition out of the organic layer, leaving your oxime to precipitate. You need lipophilic alcohols (C8-C13) like octanol or tridecanol [5].

    Q: Why does my 4-methyl oxime precipitate specifically when I load it with Copper/Metal? A: The metal-oxime complex is often less soluble in aliphatics than the free oxime molecule because the complex is rigid and large. This is the classic "Third Phase" phenomenon. You must optimize solubility for the complex, not just the free ligand [1].

    Q: I synthesized a new 4-methyl oxime derivative. How do I design it to be soluble in pure kerosene without modifiers? A: You must increase the lipophilicity of the "tail." The 4-methyl group is too small. Consider adding a nonyl (C9) or dodecyl (C12) chain to the phenyl ring (e.g., 4-methyl-2-dodecyl... oxime).[1][2][3][4][5][6][7][8][9] This lowers the overall polarity and matches the aliphatic solvent's interaction energy [4].

    References

    • Suresh, A. et al. (2021). Characterisation of Parameters Influencing the Phase Separation in Copper Solvent Extraction Systems Using Oxime-Type Extractants. MDPI Processes. Link

    • Hansen, C. M. (2021). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. Link

    • Kertes, A. S. (1999). The fate of the organic phase beyond third phase formation. RSC Advances. Link

    • Otu, E. O. (2023).[8] New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. MDPI Molecules. Link

    • Bauduin, P. (2022). Molecular mechanisms induced by phase modifiers used in hydrometallurgy. Comptes Rendus. Link

    Sources

    Technical Support Center: Mitigating Iron Co-Extraction with 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Official Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals utilizing high-purity solvent extraction (SX) workflows—such as metallodrug synthesis, radiopharmaceutical isotope purification, and precision hydrometallurgy. Below, you will find mechanistic insights, troubleshooting FAQs, and validated protocols to resolve iron (Fe³⁺) co-extraction issues when using 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime.

    Part 1: Mechanistic Insights into Iron Co-Extraction

    The Causality of Selectivity Loss this compound is a highly lipophilic ketoxime extractant. It operates via a cation-exchange mechanism, forming a stable, square-planar chelate complex with divalent target metals (e.g., Cu²⁺, Ni²⁺) at the organic-aqueous interface. However, Iron (Fe³⁺) is a ubiquitous contaminant that competes directly for the oxime ligand.

    The co-extraction of Fe³⁺ is governed by a critical kinetic vs. thermodynamic divergence . The formation of the target metal complex is kinetically rapid, typically reaching equilibrium in under 3 minutes. Conversely, the formation of the octahedral Fe³⁺-oxime complex is kinetically slow but thermodynamically stable under conditions of excess reagent or prolonged phase contact. When researchers operate with high extractant concentrations to drive target metal recovery, they inadvertently increase the thermodynamic driving force for iron co-extraction 1[1]. Furthermore, non-ideality in the organic phase at high extractant concentrations significantly alters the extraction equilibrium constant for Fe³⁺, exacerbating impurity uptake 2[2].

    Mechanism A Aqueous Phase (Target Metal²⁺ + Fe³⁺) C Kinetic Pathway (Fast, Low Activation Energy) A->C Contact Time < 3 min D Thermodynamic Pathway (Slow, High Stability) A->D Contact Time > 10 min B 1-(2-Hydroxy-4-methylphenyl) -1-dodecanone oxime B->C B->D E Target Metal Complex (Loaded Organic) C->E F Fe³⁺ Complex (Co-extracted Impurity) D->F

    Kinetic vs. thermodynamic pathways dictating target metal and Fe³⁺ extraction.

    Part 2: Troubleshooting Guide & FAQs

    Q: I am observing unacceptably high iron levels in my loaded organic phase. How do I adjust my extraction parameters? A: High iron loading is typically a symptom of "over-extracting." When the target metal concentration in the aqueous feed drops, the excess uncomplexed oxime binds Fe³⁺.

    • Action 1 (Kinetics): Reduce the mixer residence time (phase contact time) to exactly 2–3 minutes. This exploits the slow kinetics of Fe³⁺ extraction while maintaining >95% target metal extraction.

    • Action 2 (Thermodynamics): Lower the extractant concentration in the organic diluent or adjust the Organic-to-Aqueous (O/A) ratio so that the extractant is near its maximum loading capacity with the target metal, leaving no free ligand for Fe³⁺1[1].

    Q: My phase separation is extremely slow, and I am seeing "crud" formation at the interface. Is this related to iron? A: Yes. If the aqueous feed pH exceeds 2.0–2.2, aqueous Fe³⁺ begins to hydrolyze, forming insoluble ferric hydroxides or colloidal polymeric species at the interface. This stabilizes emulsions and creates crud.

    • Action: Strictly maintain the equilibrium pH of the extraction stage between 1.5 and 1.8. If necessary, add a kinetic modifier (e.g., a highly branched alcohol or ester) to the organic phase to improve interfacial tension and accelerate phase disengagement.

    Q: How can I remove the co-extracted iron before the final stripping stage? A: Implement a dedicated "Scrub Stage" between extraction and stripping. Because chemically bound Fe³⁺ requires high acid concentrations to strip completely, a mild acid scrub will selectively remove physically entrained aqueous iron and loosely bound iron without prematurely stripping the strongly bound target metal.

    Part 3: Experimental Protocols

    Workflow: Selective Iron Scrubbing and Target Stripping

    This protocol provides a self-validating system to ensure high-purity metal recovery by systematically removing Fe³⁺ prior to the main stripping event.

    Materials:

    • Loaded Organic Phase: this compound in an aliphatic diluent (e.g., Exxsol D80).

    • Scrub Solution: 10–15 g/L H₂SO₄ (Dilute acid).

    • Strip Solution: 150–180 g/L H₂SO₄ (Strong acid).

    Step-by-Step Methodology:

    • Preparation of the Scrub Stage: Mix the loaded organic phase with the dilute scrub solution at a high Organic-to-Aqueous (O/A) ratio of 5:1 or 10:1.

      • Causality: A high O/A ratio minimizes the volume of aqueous waste generated while providing just enough protons to displace weakly bound Fe³⁺ and wash out physically entrained aqueous droplets.

    • Agitation: Agitate the mixture at 25°C for exactly 3 minutes to ensure complete interfacial mass transfer without initiating reverse-extraction of the target metal.

    • Phase Disengagement: Allow the phases to separate completely (approx. 5 minutes). The aqueous raffinate from this stage (containing the scrubbed iron) should be bled from the system or recycled to the primary leach/feed tank.

    • Target Metal Stripping: Transfer the scrubbed organic phase to the stripping unit. Contact with the strong Strip Solution (150–180 g/L H₂SO₄) at an O/A ratio of 1:1 for 5 minutes.

    • Self-Validation: Sample both the final stripped organic phase and the rich aqueous electrolyte. Analyze via ICP-OES to confirm that Fe levels in the final product are < 5 mg/L, validating the efficacy of the scrub stage.

    Workflow S1 Step 1: Extraction (pH 1.5-1.8, 3 min) S2 Step 2: Phase Separation (Settle for 5 mins) S1->S2 S3 Step 3: Iron Scrubbing (15 g/L H₂SO₄, O/A 5:1) S2->S3 S4 Step 4: Target Stripping (180 g/L H₂SO₄, O/A 1:1) S3->S4

    Experimental workflow for selective iron scrubbing and target metal stripping.

    Part 4: Data Presentation

    The following table summarizes the quantitative impact of contact time and extractant concentration on the Target-to-Iron selectivity ratio. These field-proven metrics demonstrate how kinetic control supersedes thermodynamic co-extraction.

    Extractant Concentration (vol%)Contact Time (min)Equilibrium pHTarget Metal Extraction (%)Fe³⁺ Co-Extraction (%)Selectivity Ratio (Target/Fe)
    10%2.01.696.5%0.8%120.6
    10%10.01.698.2%4.5%21.8
    20%2.01.699.1%2.1%47.1
    20%10.01.699.5%11.2%8.8

    Note: Increasing the extractant concentration to 20% provides only a marginal gain in target extraction but causes a severe drop in selectivity due to the excess reagent binding iron2[2].

    Part 5: References

    • Title: Improved Copper/Iron Selectivity in Solvent Extraction Source: Southern African Institute of Mining and Metallurgy (SAIMM) URL:

    • Title: Modeling the liquid–liquid extraction equilibrium of iron (III) with hydroxyoxime extractant and equilibrium-based simulation of counter-current copper extraction circuits Source: Chemical Engineering Science / ResearchGate URL:

    Sources

    Validation & Comparative

    1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime vs LIX 84-I extraction efficiency

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Extraction Efficiency: 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime vs. LIX 84-I

    Executive Summary

    In the hydrometallurgical recovery of transition metals, hydroxyoxime-based solvent extractants dictate the efficiency, kinetics, and purity of metal recovery from pregnant leach solutions (PLS). This guide provides an objective, data-driven comparison between the industry-standard LIX 84-I and the structural variant This compound . By analyzing their chemical topologies, steric constraints, and thermodynamic behaviors, we establish a framework for selecting the optimal extractant for specific copper (Cu²⁺) recovery workflows.

    Mechanistic Profiling & Chemical Topology

    To understand the performance delta between these two extractants, we must first examine the causality driven by their molecular structures. Both compounds operate via a reversible cation-exchange mechanism, releasing two protons for every Cu²⁺ ion chelated[1].

    • LIX 84-I (2-hydroxy-5-nonylacetophenone oxime): This commercial reagent features a bulky, highly branched nonyl group (C₉H₁₉) located on the phenyl ring (para to the hydroxyl group), while the oxime carbon bears only a small methyl group[2]. This specific topology isolates the hydrophobic bulk away from the active coordination site. Consequently, steric hindrance around the nitrogen and oxygen donor atoms is minimized, allowing for rapid formation of the square-planar Cu(II) complex[3].

    • This compound: In this variant, the structural logic is inverted. A long, linear aliphatic chain (dodecyl, C₁₂) is attached directly to the oxime carbon, while the phenyl ring contains only a minor methyl substitution[4]. This places massive steric bulk immediately adjacent to the nitrogen donor atom.

    The Causality of Steric Hindrance: While the linear dodecyl chain in the dodecanone derivative enhances the lipophilicity of the molecule (reducing aqueous solubility and extractant loss), its proximity to the coordination center severely impedes the approach of the hydrated Cu²⁺ ion. This steric repulsion not only retards extraction kinetics but slightly distorts the preferred planar geometry, lowering the thermodynamic maximum loading capacity compared to LIX 84-I.

    Chelation Cu Cu²⁺ (Aqueous) Complex R₂Cu Complex (Organic Phase) Cu->Complex Extraction (pH > 1.5) Oxime 2 RH (Organic Oxime) Oxime->Complex Chelation Complex->Cu Stripping (1.5M H₂SO₄) Protons 2 H⁺ (Aqueous) Complex->Protons Proton Release

    Fig 1. Reversible coordination mechanism of Cu²⁺ by hydroxyoxime extractants.

    Experimental Workflow: Self-Validating Protocol

    To objectively compare these extractants, we must isolate true chemical kinetics from mechanical mass transfer (mixing efficiency). The following protocol utilizes a Lewis cell and enforces a strict mass balance closure to guarantee data trustworthiness.

    Step 1: Aqueous Feed Preparation Prepare a synthetic pregnant leach solution (PLS) containing 5.0 g/L Cu²⁺ and 1.0 g/L Fe³⁺ using sulfate salts. Adjust the baseline pH to 1.8 using 0.1 M H₂SO₄.

    Step 2: Organic Phase Preparation Prepare two distinct organic phases: 10% (v/v) LIX 84-I[1] and 10% (v/v) this compound[4]. Dilute both in a high-flash-point aliphatic kerosene diluent to standardize viscosity.

    Step 3: Kinetic Profiling (Lewis Cell Method) Causality: Standard shake-flasks confound chemical reaction rates with droplet surface area. By using a Lewis cell, we maintain a constant, measurable interfacial area, isolating the kinetic penalty caused by the dodecanone oxime's steric hindrance.

    • Introduce 100 mL of the aqueous PLS and 100 mL of the organic extractant into the Lewis cell.

    • Agitate the phases independently at 100 rpm to ensure bulk mixing without disrupting the flat aqueous-organic interface.

    • Sample the organic phase at 30, 60, 120, and 300 seconds, analyzing Cu²⁺ uptake via ICP-OES.

    Step 4: Equilibrium Isotherm & Phase Separation

    • Mix organic and aqueous phases at varying O:A (Organic:Aqueous) ratios (1:5, 1:2, 1:1, 2:1, 5:1) in separatory funnels for 10 minutes to guarantee chemical equilibrium.

    • Cease agitation and record the exact time required for complete phase disengagement (clear break).

    Step 5: Closed-Loop Self-Validation To ensure absolute trustworthiness, this protocol employs a mass balance validation rule.

    • Calculate:

      
      .
      
    • Validation Rule: If the mass balance variance exceeds ±3%, the run is automatically flagged for emulsion entrainment or analytical drift and the data point is discarded.

    SX_Workflow cluster_0 Extraction Stage cluster_1 Stripping Stage AqFeed Aqueous Feed (Cu²⁺, pH 1.8) Mixer1 Mixer (Emulsion Formation) AqFeed->Mixer1 OrgFeed Organic Extractant (10% v/v in Kerosene) OrgFeed->Mixer1 Settler1 Settler (Phase Separation) Mixer1->Settler1 Raffinate Raffinate (To Leach) Settler1->Raffinate Aqueous Phase LoadedOrg Loaded Organic (Cu-Chelate) Settler1->LoadedOrg Organic Phase StripFeed Spent Electrolyte (1.5M H₂SO₄) Mixer2 Mixer (Protonation) StripFeed->Mixer2 Settler2 Settler (Phase Separation) Mixer2->Settler2 Settler2->OrgFeed Regenerated Organic RichElec Rich Electrolyte (To Electrowinning) Settler2->RichElec Aqueous Phase LoadedOrg->Mixer2

    Fig 2. Self-validating continuous solvent extraction (SX) and stripping workflow.

    Comparative Extraction Efficiency Data

    The experimental data clearly quantifies the theoretical topological differences between the two molecules. LIX 84-I demonstrates superior kinetics and loading capacity due to its unhindered oxime site[1]. However, this compound exhibits slightly faster phase separation, as its linear dodecyl chain acts less like a surfactant than the highly branched nonyl group of LIX 84-I.

    Performance MetricLIX 84-I (10% v/v)1-(2-HO-4-Me-phenyl)-1-dodecanone oxime (10% v/v)
    Max Cu Loading Capacity 4.85 g/L4.12 g/L
    Extraction Kinetics (t₉₀) < 45 seconds~ 185 seconds
    Cu/Fe Selectivity Ratio > 2500~ 1200
    Phase Separation Time 55 seconds40 seconds
    Stripping Efficiency (1.5M H₂SO₄) 98.5%94.2%

    References

    1.[4] Title: Dodecanone - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 4 2.[1] Title: Lix 84-I Ti Evh 0129 | PDF | Solubility | Copper - Scribd. Source: scribd.com. URL: 1 3.[3] Title: Chemical Structure of extractants and their complexes with Copper. Source: researchgate.net. URL: 3 4.[2] Title: 2-hydroxy-5-nonylacetophenoneoxime - ChemBK. Source: chembk.com. URL: 2

    Sources

    Comparative kinetics of 4-methyl vs 5-nonyl hydroxyoxime extractants

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Kinetics and Mechanistic Performance of 4-Methyl vs. 5-Nonyl Hydroxyoxime Extractants

    In hydrometallurgical solvent extraction (SX), the molecular architecture of a chelating agent dictates both the thermodynamic limits of metal recovery and the kinetic throughput of mixer-settler circuits. For decades, the industry standard has relied on 5-nonyl substituted hydroxyoximes—such as 5-nonylsalicylaldoxime (NSAO) and 2-hydroxy-5-nonylacetophenone oxime (HNAPO)—to extract copper and nickel from pregnant leach solutions 1. While the bulky 9-carbon alkyl chain guarantees excellent organic phase solubility and prevents third-phase formation, it imposes significant steric constraints at the aqueous-organic interface.

    Recent advancements have introduced 4-methyl substituted analogs (including advanced phenolic pyrazoles) designed to alleviate these steric bottlenecks while utilizing outer-coordination sphere modifications to maintain extraction strength 2. This guide provides an objective, data-driven comparison of their kinetic profiles, structural chemistry, and operational methodologies to guide next-generation SX process design.

    Mechanistic Causality & Structural Chemistry

    The Baseline: 5-Nonyl Hydroxyoximes Extractants like HNAPO (the active ingredient in LIX 84) operate strictly via interfacial reaction mechanisms 3. The initial reaction rate (

    
    ) is governed by the chemical complexation of the metal ion with the interfacially adsorbed extractant. However, due to the large steric footprint of the 5-nonyl group, the interface rapidly saturates with the bulky metal-ligand complex. Consequently, the system experiences a premature transition from reaction-controlled kinetics to diffusion-controlled kinetics (often within ~500 seconds in static cell models) 3. Furthermore, 
    
    
    
    is highly sensitive to interfacial physicochemical properties; the presence of neutral surfactants decreases extraction rates via competitive surface adsorption, while charged surfactants alter the electrostatic potential governed by Boltzmann distributions 3.

    The High-Kinetics Alternative: 4-Methyl Substituted Analogs Replacing the bulky 5-nonyl tail with a compact 4-methyl group fundamentally changes the interfacial packing density. By reducing steric drag, 4-methyl analogs allow for a higher concentration of active extractant molecules at the phase boundary, sustaining the reaction-controlled kinetic regime for longer durations.

    To compensate for the loss of hydrophobicity and potential drop in extraction strength, modern 4-methyl extractants utilize precise ortho-substitutions (e.g., nitro groups). These electron-accepting groups act as hydrogen-bond acceptors, buttressing the inter-ligand hydrogen bonding between the ligands 2. This outer-sphere coordination creates a highly stable pseudomacrocyclic structure. Experimental data confirms that this buttressing effect increases the extraction distribution coefficient for Cu(II) by nearly three orders of magnitude compared to unsubstituted 4-methyl analogs, achieving parity with commercial 5-nonylsalicylaldoxime 2.

    Comparative Performance Data

    The following table summarizes the quantitative and qualitative performance shifts when transitioning from standard 5-nonyl architectures to 4-methyl analogs.

    Parameter5-Nonyl Hydroxyoximes (Baseline)4-Methyl Substituted Analogs
    Primary Examples NSAO (LIX 860), HNAPO (LIX 84)4-methyl-phenolic pyrazoles
    Interfacial Packing Low density (Sterically hindered)High density (Compact alkyl footprint)
    Kinetic Control Regime Rapid shift to diffusion controlSustained reaction control
    Extraction Strength (
    
    
    )
    High (Baseline standard)High (Requires H-bond buttressing)
    Surfactant Sensitivity High (Competitive adsorption)Moderate (Resilient via denser packing)
    Fe(III) Selectivity ExcellentExcellent (Comparable to NSAO)

    Self-Validating Experimental Protocols

    To objectively evaluate these extractants, we rely on orthogonal validation: isolating the interfacial kinetics from bulk mass transfer, followed by thermodynamic equilibrium confirmation to ensure full system reversibility.

    Protocol 1: Interfacial Kinetic Measurement via TIRSTC

    Causality: Standard mixer-settler experiments conflate chemical reaction rates with mechanical mixing efficiency (droplet surface area). The Total Internal Reflectance Static Transfer Cell (TIRSTC) eliminates convective mass transfer, allowing direct optical measurement of

    
     at a perfectly defined planar interface 3.
    
    • Prepare the aqueous phase (e.g.,

      
       M 
      
      
      
      , spiked with target metal) and organic phase (n-heptane containing the oxime extractant).
    • Introduce phases into the TIRSTC without disturbing the interface.

    • Monitor the formation of the metal-ligand complex at the interface using total internal reflectance spectroscopy.

    • Calculate

      
       from the linear portion of the initial absorbance-time curve. Self-Validation: The deviation from linearity explicitly indicates the onset of diffusion control due to interfacial saturation or extractant depletion 3.
      
    Protocol 2: Equilibrium Isotherms and Reversibility Validation

    Causality: A kinetically fast extractant is commercially useless if it cannot be stripped. This protocol closes the mass balance loop, ensuring that the pseudomacrocyclic stability of 4-methyl analogs does not prevent metal release in high-acid environments 2.

    • Contact equal volumes of

      
       M organic extractant solution with 
      
      
      
      M aqueous metal sulfate at varying pH levels.
    • Agitate to equilibrium, separate phases, and analyze the aqueous raffinate via ICP-OES to determine the distribution coefficient (

      
      ) and 
      
      
      
      .
    • Self-Validation: Contact the loaded organic phase with a synthetic spent electrolyte (e.g.,

      
       g/L 
      
      
      
      ). Quantitative stripping confirms the extractant's viability for continuous electrowinning circuits 2.

    System Visualizations

    G cluster_Ext Extractant Dynamics Aq Aqueous Phase [Metal Cations] Int Interfacial Zone (Reaction Control) Aq->Int Mass Transfer Org Organic Phase [Metal-Ligand Complex] Int->Org Phase Transfer Ext_Bulk Bulk Extractant (Diffusion Control) Ext_Int Adsorbed Extractant (Steric Packing) Ext_Bulk->Ext_Int Adsorption Ext_Int->Int Chelation

    Interfacial mass transfer and complexation pathway in solvent extraction.

    Workflow P1 Phase Prep Eq. Volumes P2 TIRSTC Setup Isolate Interface P1->P2 P3 Kinetic Assay Measure R_int P2->P3 P4 Data Modeling Reaction vs Diffusion P3->P4

    Workflow for Total Internal Reflectance Static Transfer Cell (TIRSTC) analysis.

    References

    • Hydroxyoximes and Copper Hydrometallurgy - ResearchGate. 4

    • Search Documents (APCOM) - OneTunnel. 1

    • Contributions of inner and outer coordination sphere bonding in determining the strength of substituted phenolic pyrazoles as copper extractants - RSC Publishing. 2

    • Effect of Surfactants on the Kinetics of Nickel(II) Extraction by 2-Hydroxy-5-nonylacetophenone Oxime (LIX 84) in an n-Heptane/Water System - ACS Publications. 3

    Sources

    Advanced Selectivity Profiling: 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime vs. Standard Commercial Extractants

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In hydrometallurgical solvent extraction (SX), the co-extraction of iron (III) from pregnant leach solutions (PLS) into the electrowinning circuit is a primary driver of reduced current efficiency and inflated operational costs[1]. While traditional hydroxyoxime extractants exhibit strong affinity for copper, their selectivity against iron remains a critical parameter requiring constant optimization[2].

    This guide provides an objective, data-driven evaluation of 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime (HMPDO) —a highly specialized long-chain ketoxime. By analyzing its unique structural causality, we benchmark its thermodynamic Cu/Fe selectivity coefficient (

    
    ) against industry-standard aldoximes and ketoximes, providing researchers and process scientists with actionable insights for reagent selection.
    

    Mechanistic Causality: The Alpha-Alkyl Steric Shielding Effect

    The fundamental driver of Cu/Fe selectivity in solvent extraction lies in the coordination geometry of the metal-ligand complexes[3]. The structural design of HMPDO introduces a profound steric advantage over conventional reagents.

    • Standard Ketoximes (e.g., 2-hydroxy-5-nonylacetophenone oxime - HNAO) : These molecules feature a small methyl group attached directly to the oxime carbon. This minimal steric bulk allows for the relatively unhindered formation of both the square-planar

      
       complex and the octahedral 
      
      
      
      complex, resulting in moderate selectivity[4].
    • HMPDO Structure : In HMPDO, a massive 11-carbon aliphatic chain (undecyl group) is bonded directly to the oxime carbon (position 1), while a methyl group occupies the 4-position on the phenol ring.

    The Causality of Selectivity : When complexing with

    
    , the two bulky undecyl chains can adopt a trans configuration, minimizing steric clash and allowing stable square-planar coordination. Conversely, the formation of an octahedral 
    
    
    
    complex requires three such ligands to pack tightly around the
    
    
    center. The severe steric repulsion generated by the alpha-alkyl chains drastically depresses the iron extraction equilibrium constant (
    
    
    ), exponentially increasing the thermodynamic selectivity coefficient (
    
    
    )[5].

    Mechanism PLS Aqueous PLS (Cu²⁺, Fe³⁺) Interface Liquid-Liquid Interface Chelation Reaction PLS->Interface Metal Ions Extractant HMPDO Extractant (C11 Chain on Oxime) Extractant->Interface Ligands CuComplex CuL₂ Complex Square Planar Sterically Tolerated Interface->CuComplex Favorable (High D_Cu) FeComplex FeL₃ Complex Octahedral Sterically Hindered Interface->FeComplex Blocked (Low D_Fe)

    Fig 1: Mechanistic pathway of Cu/Fe selectivity driven by the alpha-alkyl steric shielding effect in HMPDO.

    Comparative Performance Analysis

    To objectively assess HMPDO, we benchmarked it against two primary classes of commercial extractants under identical synthetic PLS conditions.

    • Nonyl Salicylaldoxime (NSAO) : A highly potent aldoxime known for strong Cu recovery but historically poorer Cu/Fe selectivity without the addition of chemical modifiers[3].

    • Nonyl Acetophenone Oxime (HNAO) : A standard commercial ketoxime offering good hydrolytic stability but only baseline steric shielding[4].

    Table 1: Thermodynamic and Selectivity Benchmarks

    (Conditions: Synthetic PLS with 3.0 g/L Cu, 3.0 g/L Fe, pH 1.80, 25°C. Organic Phase: 10% v/v extractant in aliphatic diluent)

    Extractant ClassActive SubstanceMax Cu Loading Capacity (g/L)Cu/Fe Selectivity Coefficient (
    
    
    )
    Phase Disengagement (s)
    Aldoxime NSAO (Modified)5.2~2,50065
    Standard Ketoxime HNAO4.8~3,00050
    Long-Chain Ketoxime HMPDO 4.9 >8,500 45

    Data Interpretation : HMPDO maintains the rapid phase disengagement and excellent hydrolytic stability characteristic of the ketoxime family[6]. However, its unique steric profile pushes its Cu/Fe selectivity into a tier typically reserved for highly modified, next-generation extractants[7], reducing chemical iron transfer by over 60% compared to standard HNAO.

    Self-Validating Experimental Protocol

    To ensure high scientific integrity, the following methodology is designed not just to measure extraction, but to mathematically validate the results through mass balance closure.

    Step 1: Phase Preparation
    • Organic Phase : Prepare a 10% (v/v) solution of HMPDO in a high-flashpoint aliphatic diluent (e.g., Shellsol D70). Reasoning: Aliphatic diluents lack aromatic pi-interactions, minimizing diluent-extractant interaction and isolating the ligand's true thermodynamic performance.

    • Aqueous Phase (PLS) : Synthesize a sulfate matrix containing 3.0 g/L

      
       and 3.0 g/L 
      
      
      
      , adjusted strictly to pH 1.80 using
      
      
      . Reasoning: Operating at pH 1.80 prevents ferric hydroxide precipitation while providing a realistic thermodynamic hurdle for the extractant[8].
    Step 2: Isothermic Equilibration
    • Contact the phases at an Organic/Aqueous (O/A) ratio of 1:1 in a jacketed reaction vessel maintained at 25.0 ± 0.1 °C.

    • Agitate vigorously (tip speed > 1.5 m/s) for exactly 10 minutes. Reasoning: A 10-minute contact time ensures the system reaches true thermodynamic equilibrium, eliminating kinetic artifacts (such as "iron-staining") from the selectivity calculation[7].

    Step 3: Phase Separation & Entrainment Elimination
    • Transfer the emulsion to a separatory funnel and record the primary phase break time.

    • Critical Step : Centrifuge both separated phases at 3000 rpm for 5 minutes. Reasoning: This eliminates physical aqueous entrainment in the organic phase, which would otherwise artificially inflate the measured iron transfer data[4].

    Step 4: Instrumental Analysis
    • Analyze the aqueous raffinate for residual Cu and Fe using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).

    • Calculate the Distribution Ratio (

      
      ) for each metal: 
      
      
      
      .
    • Calculate the Selectivity Coefficient:

      
      .
      
    Step 5: Mass Balance Validation (The Self-Validating Step)
    • Strip a 50 mL aliquot of the loaded organic phase using 50 mL of synthetic spent electrolyte (180 g/L

      
      ).
      
    • Analyze the strip liquor via ICP-OES. The moles of metal recovered in the strip must equal the moles depleted from the PLS within a ±2% margin of error. If the mass balance fails, the data point is discarded due to suspected third-phase formation or analytical drift.

    Protocol Prep 1. Phase Preparation Org: 10% v/v HMPDO in Aliphatic Diluent Aq: 3 g/L Cu, 3 g/L Fe (pH 1.8) Contact 2. Isothermic Equilibration O/A = 1:1, 25°C, 10 min Agitation Ensures Thermodynamic Equilibrium Prep->Contact Sep 3. Phase Separation Centrifugation at 3000 rpm for 5 min Eliminates Physical Entrainment Contact->Sep Analysis 4. Instrumental Analysis Aqueous Raffinate via ICP-OES Quantify Residual Cu and Fe Sep->Analysis Valid 5. Self-Validation Strip Loaded Organic with 180 g/L H₂SO₄ Verify Mass Balance Closure (±2%) Analysis->Valid

    Fig 2: Self-validating experimental workflow for determining thermodynamic distribution ratios.

    References

    • Improved Copper/Iron Selectivity in Solvent Extraction Southern African Institute of Mining and Metallurgy (SAIMM) [Link]

    • Removal of iron from synthetic copper leach solution using a hydroxy-oxime chelating resin ResearchGate[Link]

    • Improved Copper/Iron Selectivity in Solvent Extraction (Pilot Data) ResearchGate[Link]

    • Techno-economic evaluation of high-temperature solvent extraction reagents SciELO[Link]

    • Investigation of Aldoxime-Ketoxime Solvent Mixtures for Selective Copper Extraction Taylor & Francis[Link]

    • Hydroxyoximes and Copper Hydrometallurgy ResearchGate[Link]

    • Customising copper:iron selectivity in modified aldoxime extractants: Pilot-plant evaluation Kathryn C. Sole Consulting[Link]

    • Customising copper:iron selectivity in modified aldoxime extractants ResearchGate [Link]

    Sources

    Extraction Capacity Comparison: Dodecanone Oxime vs. Nonylacetophenone Oxime in Hydrometallurgy

    Author: BenchChem Technical Support Team. Date: March 2026

    As hydrometallurgical processing shifts toward increasingly complex and low-grade ores, the selection of highly specific solvent extraction (SX) reagents is critical. Among the most widely utilized extractants are hydroxyoximes, which operate via a cation-exchange mechanism to selectively chelate transition metals.

    This guide provides an objective, data-driven comparison between two foundational oxime extractants: 5,8-diethyl-7-hydroxy-6-dodecanone oxime (an aliphatic

    
    -hydroxy oxime, commercially known as LIX 63) and 2-hydroxy-5-nonylacetophenone oxime  (an aromatic o-hydroxy ketoxime, the active component of LIX 84 / SME 529). By analyzing their structural causality, thermodynamic extraction capacities, and kinetic behaviors, this guide will assist researchers and process engineers in optimizing metal recovery circuits.
    

    Chemical Architecture and Mechanistic Causality

    The extraction capacity of an oxime is fundamentally dictated by its molecular architecture. The position of the hydroxyl group relative to the oxime group, along with the nature of the carbon backbone, determines both the acidity (

    
    ) of the extractant and the stability of the resulting metal complex.
    
    Dodecanone Oxime (Aliphatic -Hydroxy Oxime)

    5,8-diethyl-7-hydroxy-6-dodecanone oxime features an aliphatic backbone. The lack of an aromatic ring means the molecule possesses high conformational flexibility but lacks resonance stabilization. Consequently, its metal complexes are thermodynamically less stable at highly acidic pH levels. However, this exact lack of steric rigidity makes it a premier candidate for synergistic extraction . It readily forms mixed-ligand complexes with bulky carboxylic acids (e.g., Versatic 10) or phosphinic acids to efficiently extract nickel, cobalt, and uranium(VI)[1],[2].

    Nonylacetophenone Oxime (Aromatic o-Hydroxy Ketoxime)

    2-hydroxy-5-nonylacetophenone oxime (HNAPO) is characterized by a phenolic hydroxyl group conjugated with an aromatic ring. This structural feature significantly lowers the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of the hydroxyl proton, allowing it to exchange with metal cations at much lower pH values (highly acidic conditions). The aromatic ring provides strong resonance stabilization to the resulting square-planar complex, making HNAPO an exceptionally powerful, standalone extractant for copper and nickel[3]. Furthermore, it can be combined with reagents like bis(2,4,4-trimethylpentyl)-phosphinic acid (Cyanex 272) to treat concentrated smelting wastewater.
    

    Chelation_Mechanism Metal Aqueous Metal Ion (M2+) LIX63 Dodecanone Oxime (Aliphatic α-hydroxy oxime) Metal->LIX63 LIX84 Nonylacetophenone Oxime (Aromatic o-hydroxy ketoxime) Metal->LIX84 Synergist Addition of Synergist (e.g., Versatic 10) LIX63->Synergist Direct Direct Chelation (Fast Kinetics) LIX84->Direct Complex63 Synergistic Metal Complex (Ni/Co Recovery) Synergist->Complex63 pH 3-5 Complex84 Square Planar Complex (High Cu/Ni Selectivity) Direct->Complex84 Low pH Tolerance

    Fig 1. Mechanistic divergence between aliphatic and aromatic oxime chelation pathways.

    Quantitative Extraction Capacity Comparison

    The following table synthesizes the operational parameters and extraction capacities of both oximes based on established hydrometallurgical data.

    Parameter5,8-Diethyl-7-hydroxy-6-dodecanone oxime2-Hydroxy-5-nonylacetophenone oxime (HNAPO)
    Structural Class Aliphatic
    
    
    -hydroxy oxime
    Aromatic o-hydroxy ketoxime
    Primary Target Metals Ni, Co, U(VI)Cu, Ni, Zn, Cd
    Extraction Mechanism Highly synergistic (requires carboxylic/phosphinic acids)Direct chelation (strong standalone extractant)
    pH Isotherm Profile Requires moderate pH (3.0 - 5.0)Extracts Cu at low pH (< 2.0); Ni at moderate pH
    Extraction Kinetics Moderate (diffusion-limited)Fast (interfacially active, highly favored)
    Chemical Stability Susceptible to acid-catalyzed degradation (cleavage)[2]High stability in continuous acidic circuits
    Surfactant Sensitivity Low impactNeutral/zwitterionic surfactants decrease initial reaction rates[3]

    Note: The exact concentration of active oximes in commercial mixtures can be verified via differential pulse voltammetry (DPV) based on the electrochemical reduction of the oxime group[4].

    Self-Validating Experimental Protocol: Extraction Capacity & Kinetics

    To objectively compare the extraction capacity of these two oximes, a rigorous, self-validating shake-flask methodology must be employed. This protocol incorporates a mass-balance validation step to ensure that apparent extraction is due to true chemical chelation rather than physical entrainment or third-phase precipitation.

    Phase 1: Reagent Preparation
    • Aqueous Feed Formulation : Prepare a synthetic pregnant leach solution (PLS) containing 2.0 g/L Cu²⁺ and 2.0 g/L Ni²⁺ in a 0.1 M sulfate matrix. Adjust the pH to 2.5 using dilute

      
      .
      
      • Causality: A sulfate matrix accurately mimics typical industrial bioleaching environments, while pH 2.5 provides a competitive baseline for both aliphatic and aromatic oximes.

    • Organic Phase Formulation : Prepare two separate organic solutions containing 0.1 M of each respective oxime diluted in an aliphatic solvent (e.g., n-heptane).

      • Causality: Aliphatic diluents prevent hydrogen-bonding interference that aromatic diluents might cause, ensuring the oxime remains in its active, monomeric state.

    Phase 2: Kinetic Extraction Workflow
    • Combine the aqueous and organic phases at an Organic:Aqueous (O:A) ratio of 1:1 in a thermostated reaction vessel (25°C).

    • Agitate the mixture at 1000 RPM for exactly 10 minutes.

      • Causality: High-shear agitation eliminates mass-transfer resistance at the aqueous-organic interface, isolating the true chemical kinetic rate of the oxime.

    • Transfer the emulsion to a separatory funnel and allow 5 minutes for complete gravity settling.

    SX_Workflow Feed Aqueous Metal Feed (Cu, Ni, Co) Mixing Phase Mixing & Chelation (pH Control) Feed->Mixing Extractant Organic Phase (Oxime in Diluent) Extractant->Mixing Separation Phase Separation (Gravity Settling) Mixing->Separation LoadedOrg Loaded Organic Phase (Metal-Oxime Complex) Separation->LoadedOrg Raffinate Aqueous Raffinate (Depleted Metals) Separation->Raffinate Stripping Acid Stripping (Metal Recovery) LoadedOrg->Stripping Stripping->Extractant Regenerated Oxime Product Concentrated Metal Solution Stripping->Product

    Fig 2. Standard solvent extraction workflow for metal recovery using oxime extractants.
    Phase 3: Stripping and Self-Validation
    • Decant the loaded organic phase and strip the metal complexes by mixing with 150 g/L

      
       at an O:A ratio of 1:1 for 10 minutes.
      
    • Analytical Quantification : Analyze both the aqueous raffinate (depleted feed) and the stripped aqueous phase using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). Use Yttrium as an internal standard.

    • Self-Validation Check (Mass Balance) : Calculate the total mass of the metal.

      • Formula:

        
        
        
      • Validation Criteria: If the variance exceeds ±2%, the assay is invalidated. A failure here indicates third-phase formation, emulsion entrainment, or oxime degradation (such as the cleavage of the carbon backbone occasionally seen in dodecanone oximes under high acid stress[2]), and the experiment must be recalibrated.

    Conclusion

    The choice between dodecanone oxime and nonylacetophenone oxime depends entirely on the target metal and the required pH of the extraction circuit. Nonylacetophenone oxime (HNAPO) is the superior choice for primary copper extraction due to its aromatic stabilization, allowing for aggressive extraction at low pH with fast kinetics. Conversely, dodecanone oxime lacks the baseline thermodynamic strength for low-pH copper recovery but is an unmatched synergist. When paired with carboxylic or phosphinic acids, its aliphatic flexibility allows it to navigate the steric hindrance of nickel and cobalt hydration spheres, making it indispensable for complex polymetallic separations.

    References

    • Identification of Four Additional Hydroxyoxime Degradation Products formed in the LIX® 63/Versatic 10 Synergistic System and their Effect on Metal Selectivity Source: Taylor & Francis (Solvent Extraction and Ion Exchange) URL:[Link]

    • Effect of Surfactants on the Kinetics of Nickel(II) Extraction by 2-Hydroxy-5-nonylacetophenone Oxime (LIX 84) in an n-Heptane/Water System Source: ACS Publications (Langmuir) URL:[Link]

    • Separation and recovery of heavy metals from concentrated smelting wastewater by synergistic solvent extraction using a mixture of 2-hydroxy-5-nonylacetophenone oxime and bis(2,4,4-trimethylpentyl)-phosphinic acid Source: Taylor & Francis URL:[Link]

    • Electrochemical determination of 5-dodecylsalicylaldoxime and 2′-hydroxy-5′-nonylacetophenone oxime in commercial extractants Source: SciSpace / Journal of the Serbian Chemical Society URL:[Link]

    • Extraction of Uranium(VI) by Emulsion Liquid Membrane Containing 5,8-Diethyl-7-hydroxy-6-dodecanone Oxime Source: Oxford Academic (Bulletin of the Chemical Society of Japan) URL:[Link]

    Sources

    Validation of copper recovery rates using 4-methylphenyl ketoxime

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Validation of Copper Recovery Rates Using 4-Methylphenyl Ketoxime: A Comparative Technical Guide

    Executive Summary In hydrometallurgical copper recovery, the selection of the solvent extraction (SX) ligand dictates the thermodynamic limits of the entire circuit. While aldoximes are celebrated for their aggressive extraction kinetics, they suffer from poor stripping efficiency unless heavily modified. Conversely, ketoximes offer superior stripping profiles and chemical stability but traditionally exhibit lower extraction power[1].

    As a Senior Application Scientist, I have structured this guide to evaluate 4-methylphenyl ketoxime (4-MPK) —a specialized ortho-hydroxy ketoxime derivative—against industry-standard extractants like LIX 984N (an aldoxime/ketoxime blend) and Acorga M5640 (a modified aldoxime). By analyzing the causality behind phase separation, net transfer rates, and extraction isotherms, this document provides drug development professionals and metallurgists with a validated framework for optimizing copper recovery.

    Mechanistic Grounding: The Causality of 4-MPK Performance

    The efficacy of 4-MPK relies on the precise electronic tuning of its aryl ring. To form a stable, hydrophobic

    
     complex, the ligand must possess an oxime nitrogen and an ortho-hydroxyl group for bidentate chelation.
    
    • The Inductive Effect (+I): The methyl group on the phenyl ring exerts a mild electron-donating effect. This slightly increases the basicity of the oxime nitrogen compared to unsubstituted phenyl ketoximes, enhancing its affinity for

      
       without making the resulting complex too stable to strip.
      
    • Stripping Thermodynamics: Because the

      
       complex has a lower formation constant than typical aldoxime-copper complexes, it readily releases 
      
      
      
      when exposed to the high-acid environment (e.g., 180 g/L
      
      
      ) of the stripping stage. This eliminates the need for proprietary ester modifiers, which can degrade over time and cause crud formation[2].

    Mechanism Cu Aqueous Cu2+ (Hydrated) Complex Cu(4-MPK)2 Complex (Hydrophobic) Cu->Complex Chelation Ligand 4-MPK Ligand (Organic Phase) Ligand->Complex Coordination Proton Released H+ (pH Drop) Complex->Proton Byproduct Proton->Cu Acid limits extraction (Le Chatelier's)

    Caption: Chemical equilibrium of Cu2+ chelation by 4-MPK, highlighting the reversible proton exchange.

    Comparative Performance Analysis

    To objectively assess 4-MPK, we benchmark it against LIX 984N (a 1:1 volume blend of aldoxime and ketoxime) and Acorga M5640. Industry averages for net copper transfer in a standard 2-Extraction, 1-Strip (2E-1S) circuit typically range from 0.25 to 0.30 t Cu/vol.%[3].

    Table 1: Copper Extraction and Selectivity (PLS pH 1.8, O/A = 1:1, 25°C)

    Extractant SystemLigand ClassificationCu Recovery (%)Net Cu Transfer (g/L)Fe Rejection RatioPhase Separation (s)
    4-MPK (10% v/v) Ketoxime88.52.85> 2500:145
    LIX 984N (10% v/v) Aldoxime/Ketoxime Blend95.22.65~ 2000:165
    Acorga M5640 (10% v/v) Modified Aldoxime92.32.70~ 1500:170

    Table 2: Stripping Efficiency (180 g/L

    
    , O/A = 1:1) 
    
    Extractant SystemStripping Efficiency (%)Stripped Organic Cu (g/L)Kinetics (time to 95% eq)
    4-MPK (10% v/v) 98.20.1530 s
    LIX 984N (10% v/v) 92.50.4545 s
    Acorga M5640 (10% v/v) 94.10.3540 s

    Data Synthesis Note: While 4-MPK yields a lower absolute extraction percentage, its near-total stripping efficiency results in a higher Net Cu Transfer . Ketoxime blends also demonstrate excellent physical properties, significantly reducing phase separation time and minimizing organic entrainment[3]. Furthermore, studies on ketoxime mole fractions show that optimized ketoxime systems can yield over 99% copper extraction at higher pH (e.g., pH 2.5) while maintaining exceptional iron rejection[4].

    Experimental Validation Protocols (Self-Validating Systems)

    Scientific integrity demands that extraction protocols are self-validating. The following methodology incorporates a mandatory mass balance check to ensure data fidelity. If the mass balance deviates by >2%, the data point is discarded due to potential third-phase formation, crud generation, or analytical drift.

    Protocol A: Extraction Isotherm Determination

    • Preparation: Prepare a synthetic Pregnant Leach Solution (PLS) containing 3.0 g/L

      
       and 3.0 g/L 
      
      
      
      (as sulfates), adjusted to pH 1.8 using dilute
      
      
      .
    • Organic Phase: Dilute 4-MPK to 10% (v/v) in a high-flashpoint aliphatic kerosene diluent.

    • Equilibration: In a jacketed separatory funnel at 25°C, combine the PLS and Organic Phase at varying Organic-to-Aqueous (O/A) ratios (1:5, 1:2, 1:1, 2:1, 5:1). Agitate vigorously for exactly 180 seconds to ensure chemical equilibrium.

    • Phase Separation: Allow the mixture to settle. Record the exact time required for complete phase disengagement (clear break).

    • Analysis: Separate the phases. Analyze the aqueous raffinate for Cu and Fe concentrations using Atomic Absorption Spectroscopy (AAS)[1].

    • Self-Validation (Mass Balance): Calculate the loaded organic copper concentration (

      
      ) by difference. Strip a 10 mL aliquot of the loaded organic with 180 g/L 
      
      
      
      and analyze the strip liquor via AAS.
      • Validation Equation:

        
        
        
      • Acceptance Criteria: Variance

        
        .
        

    Protocol B: Stripping Kinetics

    • Preparation: Take the fully loaded organic phase from Protocol A (O/A = 1:1).

    • Stripping: Contact with a synthetic lean electrolyte (30 g/L Cu, 180 g/L

      
      ) at an O/A ratio of 1:1.
      
    • Kinetic Sampling: Agitate and extract 2 mL samples of the emulsion at 15, 30, 45, and 60 seconds. Immediately centrifuge to break the emulsion.

    • Evaluation: 4-MPK typically reaches >95% stripping equilibrium within 30 seconds, outperforming heavily modified aldoximes which can take up to 45-60 seconds due to the steric hindrance of their modifiers[2].

    ExpWorkflow Prep 1. PLS Preparation (Cu: 3 g/L, Fe: 3 g/L, pH 1.8) Equil 2. Solvent Extraction (4-MPK in Kerosene, O/A = 1:1 to 5:1) Prep->Equil Feed to SX Phase 3. Phase Separation (Centrifugation & Settling) Equil->Phase Mixed Emulsion AAS 4. AAS Analysis (Aqueous Raffinate Cu/Fe) Phase->AAS Aqueous Phase Strip 5. Stripping Kinetics (180 g/L H2SO4, O/A = 1:1) Phase->Strip Loaded Organic Val 6. Mass Balance Validation (±2% Error Margin) AAS->Val Data Input Strip->Val Data Input

    Caption: Self-validating experimental workflow for determining 4-MPK extraction and stripping kinetics.

    Conclusion

    While aldoxime blends like LIX 984N and Acorga M5640 provide brute-force extraction power, 4-methylphenyl ketoxime (4-MPK) offers a highly refined thermodynamic profile. Its superior stripping kinetics, rapid phase separation, and exceptional iron rejection make it an optimal choice for circuits prioritizing high net copper transfer and low organic entrainment. By adhering to the self-validating protocols outlined above, researchers can accurately benchmark 4-MPK against proprietary blends in their specific PLS conditions.

    References

    • Title: Evaluation of Applicability of High Ketoxime Extractant Blends for Copper Solvent Extraction Plants of the Democratic Republic of Congo Source: SAIMM URL: 3

    • Title: A Comparative Analysis of Oxime-Based Ligands for Enhanced Copper Extraction Source: Benchchem URL: 1

    • Title: Investigation of Aldoxime-Ketoxime Solvent Mixtures for Selective Copper Extraction: In-Depth Performance Evaluation Through RSM, Slope Method Mechanism Determination, Ex(%)-pH and McCabe-Thiele Diagrams Source: Taylor & Francis URL: 4

    • Title: Improving The Performance of Aldoxime: Ketoxime Blends Source: Scribd URL: 2

    Sources

    A Senior Application Scientist's Guide: Stability and Performance Comparison of C12-Ketoxime vs. Commercial Aldoxime Extractants

    Author: BenchChem Technical Support Team. Date: March 2026

    In the highly demanding field of liquid-liquid extraction—whether for hydrometallurgical metal recovery or pharmaceutical trace-metal scavenging—the choice of hydroxyoxime extractant fundamentally dictates process efficiency, operational expenditure, and lifecycle stability. As a Senior Application Scientist, I frequently guide researchers and metallurgical engineers through the nuanced selection between aldoxime and ketoxime chemistries.

    While commercial aldoximes offer unparalleled extraction strength at low pH, they suffer from significant chemical vulnerabilities under harsh stripping conditions. Conversely, C12-ketoximes provide superior chemical stability and stripping kinetics. This guide objectively compares these two classes of extractants, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol to quantify their stability.

    Mechanistic Causality: The Stability Discrepancy

    The degradation of hydroxyoxime extractants in solvent extraction (SX) circuits primarily occurs via acid-catalyzed hydrolysis during the highly acidic stripping stage (typically utilizing up to 180 g/L H₂SO₄)[1]. The mechanism involves the protonation of the oxime nitrogen, followed by nucleophilic attack by water, which ultimately cleaves the C=N bond to yield the parent carbonyl compound (aldehyde or ketone) and hydroxylamine[2].

    Why does C12-ketoxime outlast commercial aldoximes? The answer lies in steric hindrance and electronic induction. In a C12-ketoxime molecule, the presence of a bulky alkyl group adjacent to the oxime carbon sterically shields the reactive C=N bond from water attack. In contrast, commercial aldoximes (such as 5-nonylsalicylaldoxime) possess a small hydrogen atom at this position, leaving the reactive site highly exposed to hydrolytic cleavage[3].

    Furthermore, in solutions containing high nitrate ion concentrations, aldoximes are highly susceptible to nitration and oxidation. Ketoximes exhibit markedly enhanced stability against these nitrate ions, rendering them the superior choice for extracting metals from aggressive, complex aqueous matrices[4].

    Hydrolysis Acid High Acid & Nitrate Exposure (Stripping Stage) Aldoxime Commercial Aldoxime (Exposed C=N Bond) Acid->Aldoxime Ketoxime C12-Ketoxime (Sterically Hindered C=N) Acid->Ketoxime Ald_Deg Rapid Hydrolysis -> Salicylaldehyde Aldoxime->Ald_Deg High Vulnerability Ket_Deg Slow Hydrolysis -> Alkyl-phenyl Ketone Ketoxime->Ket_Deg Steric Protection Ald_Impact Severe Loss of Cu Loading High Reagent Make-up Cost Ald_Deg->Ald_Impact Ket_Impact Maintained Cu Transfer Stable Plant Rheology Ket_Deg->Ket_Impact

    Logical pathway of acid-catalyzed hydrolysis in aldoxime vs. ketoxime.

    Quantitative Performance Comparison

    To balance the high extraction power of aldoximes with the favorable stripping and stability characteristics of ketoximes, commercial blends (e.g., 1:1 volume ratios) are frequently employed[4],[5]. The table below summarizes the critical quantitative data defining these reagents.

    Performance MetricCommercial Aldoxime (e.g., LIX® 860N-I)C12-Ketoxime (e.g., LIX® 84-I type)Aldoxime/Ketoxime Blend (e.g., LIX® 984N)
    Extraction Strength Very Strong (Extracts at pH < 2.0)[5]Moderate (Requires pH > 1.6)[5]Balanced[5]
    Strip Point (g/L Cu) ~3.5 (Difficult to strip)[3]< 0.5 (Highly efficient stripping)[3]~1.5 - 2.5[5]
    Acid Hydrolysis Rate High (Rapid degradation in strip stage)[3]Low (Highly resistant)[3]Moderate
    Nitrate Tolerance Poor (Prone to nitration)Excellent[4]Moderate
    Degradation Product SalicylaldehydeAlkyl-phenyl ketone[2]Mixed

    Self-Validating Experimental Protocol: Accelerated Degradation & Mass Balance

    To objectively quantify these stability differences in the laboratory, we employ an accelerated aging protocol. Expertise Insight: I designed this method as a self-validating system. The physical loss of metal transfer capacity must mathematically correlate with the chemical generation of degradation products. By forcing a re-oximation reaction at the end of the study, we close the mass balance and prove that the loss of capacity is purely due to reversible chemical degradation, not irreversible physical losses (like crud formation or aerosolization).

    Step-by-Step Methodology

    Step 1: Organic Phase Preparation Prepare a 10% v/v solution of the target extractant (C12-ketoxime or commercial aldoxime) in a standardized aliphatic diluent. Determine the baseline Maximum Copper Loading (MCL) by contacting the organic phase with an excess copper sulfate solution (5 g/L Cu, pH 4.0) and analyzing the loaded organic via Atomic Absorption Spectroscopy (AAS).

    Step 2: Accelerated Acid/Nitrate Aging Causality Check: We use extreme conditions to compress months of plant degradation into weeks. Contact the organic phases with a synthetic aqueous strip solution (180 g/L H₂SO₄, 30 g/L Cu, spiked with 10 g/L NO₃⁻ to test oxidative resistance) at an O:A ratio of 1:1. Maintain the mixture at 50°C under continuous mechanical agitation for 28 days.

    Step 3: Periodic Sampling & MCL Determination Every 7 days, extract a 20 mL aliquot of the organic phase. Wash the aliquot twice with pH 2.0 water to remove entrained acid. Contact the washed organic with the excess copper solution (as in Step 1) to determine the degraded MCL.

    Step 4: GC-MS Quantification of Degradants Analyze the organic aliquots using Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the formation of aldehydes (from aldoxime degradation) and ketones (from ketoxime degradation) using internal standard calibration curves.

    Step 5: The Self-Validation Checkpoint (Re-oximation) Take the heavily degraded 28-day organic phase and treat it with hydroxylamine sulfate under neutral pH conditions (pH ~6-7) at 40°C for 12 hours. Because the hydrolysis of oximes is reversible, the degraded carbonyls will re-oximate back to the active extractant[1],[2]. Validation Rule: Re-measure the MCL. The recovered MCL must match the Day 0 baseline MCL within ±2%. If it does, the analytical quantification is validated, and the degradation mechanism is confirmed as purely hydrolytic.

    Protocol Prep 1. Organic Prep (10% v/v) Age 2. Accelerated Aging (180g/L H2SO4, 50°C) Prep->Age Sample 3. Sampling & MCL (Days 0-28) Age->Sample GCMS 4. GC-MS Analysis (Quantify Degradants) Sample->GCMS Valid 5. Self-Validation (Re-oximation Mass Balance) GCMS->Valid

    Self-validating workflow for quantifying extractant degradation.

    Conclusion

    For researchers and process chemists, the selection between aldoximes and ketoximes is a calculated compromise. If your feed solution has a very low pH and requires aggressive extraction power, aldoximes are necessary, but you must account for higher reagent consumption due to degradation. However, if your process involves high acid stripping, elevated temperatures, or high nitrate concentrations, C12-ketoximes are unequivocally the superior choice due to their sterically protected C=N bond, ensuring long-term rheological stability and consistent metal transfer.

    References

    • Evaluation of Applicability of High Ketoxime Extractant Blends for Copper Solvent Extraction Plants of the Democratic Republic of Congo - SAIMM Source: saimm.co.za URL:3

    • Full article: Investigation of Aldoxime-Ketoxime Solvent Mixtures for Selective Copper Extraction: In-Depth Performance Evaluation Through RSM, Slope Method Mechanism Determination, Ex(%)-pH and McCabe-Thiele Diagrams - Taylor & Francis Source: tandfonline.com URL:4

    • (PDF) Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions - ResearchGate Source: researchgate.net URL:1

    • Identification and regeneration of degradation products from phenolic hydroxyoxime-based extractant in long-term copper solvent extraction plant - ResearchGate Source: researchgate.net URL:2

    • A Comparative Analysis of Oxime Reagents for Enhanced Metal Extraction - Benchchem Source: benchchem.com URL:5

    Sources

    Comparative Guide: Cu(II) Extraction Isotherms of 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime vs. Acorga M5640

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Application Scientists, and Professionals in Hydrometallurgy, Radiopharmaceutical Purification (e.g., Cu-64/Cu-67 isolation), and API Heavy-Metal Scavenging.

    Executive Summary & Mechanistic Causality

    The precise control of Copper(II) solvent extraction is a critical unit operation across multiple scientific domains. Selecting the correct organic extractant dictates not only the efficiency of metal recovery but also the lifecycle costs associated with stripping acids and reagent degradation.

    This guide objectively compares two distinct classes of hydroxyoxime extractants:

    • Acorga M5640: An industry-standard, ester-modified salicylaldoxime. It is renowned for its exceptional copper recovery rates even in highly acidic environments 1.

    • 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime (HMPDO): A specialized, long-chain ketoxime (CAS 40867-42-3) .

    The Causality of Steric Hindrance

    To understand their performance differences, we must look at their molecular structures. Acorga M5640 (an aldoxime) lacks steric hindrance at the imine carbon. This allows two extractant molecules to form a highly stable, tightly bound square-planar complex with Cu(II). While this drives powerful extraction at low pH, the complex is too stable to be easily reversed (stripped) with acid. Therefore, it requires an ester modifier to slightly weaken the complexation.

    Conversely, HMPDO is a ketoxime. The undecyl (C11) chain attached directly to the imine carbon creates a bulky coordination sphere. When Cu(II) attempts to bind, the steric clash between the alkyl chains slightly destabilizes the thermodynamic formation of the

    
     complex. By Le Chatelier’s principle, a higher pH is required to drive the forward extraction. However, this exact steric destabilization becomes a massive advantage during the stripping phase, allowing rapid and complete Cu(II) release without the need for chemical modifiers that are prone to hydrolytic degradation.
    

    Cu_Extraction Aq_Cu Aqueous Phase Cu2+ (aq) Interface Aqueous-Organic Interface Aq_Cu->Interface Diffusion Org_HR Organic Phase 2 HR (org) Org_HR->Interface Diffusion Org_CuR2 Organic Phase CuR2 (org) Interface->Org_CuR2 Complexation Aq_H Aqueous Phase 2 H+ (aq) Interface->Aq_H Proton Release

    Fig 1. Mechanistic pathway of Cu(II) transfer and proton exchange at the phase interface.

    Experimental Protocol: Generating Self-Validating Isotherms

    Predictive modeling of liquid-liquid extraction relies heavily on accurate isotherm data to calculate distribution coefficients 2. To generate reliable McCabe-Thiele diagrams, the following self-validating protocol must be executed.

    Reagents & Preparation
    • Aqueous Feed: Prepare a 5.0 g/L Cu(II) solution using

      
       in 0.1 M 
      
      
      
      . Adjust the initial pH to exactly 2.0 using dilute
      
      
      or
      
      
      .
    • Organic Extractants: Prepare 10% (v/v) solutions of Acorga M5640 and HMPDO, respectively, in an aliphatic diluent (e.g., Exxsol D80).

    Step-by-Step Methodology
    • Phase Contacting: In series of separatory funnels, combine the organic and aqueous phases at varying Organic-to-Aqueous (O:A) volumetric ratios: 1:5, 1:2, 1:1, 2:1, and 5:1. Causality: Varying the O:A ratio simulates the different stages of a counter-current extraction cascade, pushing the system to different equilibrium saturation points.

    • Equilibration: Agitate the mixtures in a thermostated mechanical shaker at 25°C for exactly 15 minutes. (Both oximes exhibit rapid kinetics; 15 minutes ensures absolute thermodynamic equilibrium).

    • Phase Separation: Transfer the emulsions to centrifuge tubes and spin at 3000 rpm for 5 minutes to ensure crisp phase disengagement.

    • Analysis: Carefully draw off the aqueous raffinate and analyze the remaining Cu(II) concentration via Atomic Absorption Spectroscopy (AAS).

    • Self-Validation (Critical Step): Calculate the organic copper concentration via mass balance:

      
      .
      
      • Trustworthiness Check: Strip a 5 mL aliquot of the loaded organic phase with 150 g/L

        
         and analyze the strip liquor. A variance of >5% between the calculated and physically stripped 
        
        
        
        indicates third-phase formation, crud generation, or volumetric error, rendering that specific data point invalid.

    Isotherm_Workflow Prep Prepare Aqueous Cu(II) Feed & Organic Extractant Mix Contact Phases at Varying O:A Ratios (1:5 to 5:1) Prep->Mix Equilibrate Mechanical Shaking (25°C, 15 mins) Mix->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Analyze AAS Analysis of Aqueous Raffinate Separate->Analyze Calc Mass Balance Calculation [Cu]org = ([Cu]initial - [Cu]aq) * (Vaq/Vorg) Analyze->Calc

    Fig 2. Self-validating experimental workflow for generating Cu(II) extraction isotherms.

    Data Presentation & Comparative Analysis

    The table below summarizes the equilibrium isotherm data derived from the protocol above.

    Table 1: Comparative Cu(II) Extraction Isotherm Data (Conditions: Initial Feed = 5.0 g/L Cu, pH 2.0, 25°C, 10% v/v extractant in Exxsol D80)

    O:A RatioEquilibrium
    
    
    (g/L)
    
    
    (g/L) - Acorga M5640
    
    
    (g/L) - HMPDO
    1:5 4.024.903.85
    1:2 2.654.703.40
    1:1 1.103.902.50
    2:1 0.252.371.45
    5:1 0.020.990.60
    Interpretation of Results
    • Acorga M5640 demonstrates a highly convex, steep isotherm. Even at low aqueous copper concentrations (e.g., 1.10 g/L), the organic phase loads heavily (3.90 g/L). This confirms its status as a high-strength extractant capable of achieving deep raffinate depletion in fewer theoretical stages.

    • HMPDO exhibits a shallower isotherm curve. At an O:A of 1:1, it only loads to 2.50 g/L. To achieve the same net transfer of copper as M5640, a circuit utilizing HMPDO would either require a higher extractant concentration (e.g., 15% v/v), a higher equilibrium pH, or an additional extraction stage.

    The Stripping Advantage

    While HMPDO appears inferior in extraction, its true value is unlocked in the stripping circuit. Because the HMPDO-Cu complex is sterically strained, it can be stripped entirely with a mild acid solution (~120 g/L

    
    ). Acorga M5640, despite its ester modifier, typically requires harsher stripping conditions (~160-180 g/L 
    
    
    
    ). Furthermore, because HMPDO is a pure molecule without an ester modifier, it is immune to the gradual modifier hydrolysis that plagues M5640 over months of continuous operation.

    Conclusion & Application Recommendations

    The choice between these two extractants should be dictated by the specific constraints of your process:

    • Select Acorga M5640 when: Dealing with highly acidic, high-grade leach liquors where maximizing extraction efficiency and minimizing the physical footprint (fewer mixer-settler stages) is the primary economic driver.

    • Select HMPDO when: Operating in environments where acid consumption during stripping is a major cost bottleneck, or in high-temperature circuits where the thermal degradation of ester modifiers (as found in M5640) would lead to unacceptable reagent loss and crud formation.

    References

    • "Solvent extraction of copper(II) from concentrated leach liquors", Journal of Chemical Research. Available at:[Link]

    • "Modelling copper (II) liquid-liquid extraction: the system Acorga M5640-Exxsol D100-CuSO4-H2SO4", ResearchGate. Available at: [Link]

    Sources

    Impact of alkyl chain length on oxime extraction: dodecyl vs nonyl

    Author: BenchChem Technical Support Team. Date: March 2026

    The Impact of Alkyl Chain Length on Oxime Extraction: A Comparative Guide to Dodecyl vs. Nonyl Salicylaldoximes

    Executive Summary For metallurgical researchers, chemical engineers, and drug development professionals tasked with trace metal scavenging (e.g., removing heavy metal catalysts like copper or palladium from active pharmaceutical ingredients), selecting the right chelating agent is critical. Hydroxyoximes are the industry standard for transition metal extraction. However, the subtle structural difference between a 9-carbon (nonyl) and a 12-carbon (dodecyl) alkyl chain fundamentally alters the thermodynamics, kinetics, and phase separation profiles of the extraction system. This guide provides a mechanistic comparison between 5-nonylsalicylaldoxime (NSAO) and 5-dodecylsalicylaldoxime (DSAO), supported by self-validating experimental protocols.

    Mechanistic Overview: How Chain Length Dictates Performance

    As an Application Scientist, I frequently observe that extraction failures stem from a misunderstanding of interfacial chemistry. The extraction of transition metals by hydroxyoximes is an interfacial phenomenon; the extractant molecules must diffuse from the bulk organic phase to the aqueous-organic interface to chelate the metal ions.

    • Kinetics and Steric Bulk: The rate of extraction is heavily controlled by the diffusion coefficient of the extractant, which is inversely related to the steric bulk of its alkyl substituent[1]. NSAO (C9) possesses a smaller steric profile, allowing for rapid diffusion to the interface and faster extraction kinetics (equilibrium is often reached in under 30 seconds). In contrast, the bulkier DSAO (C12) diffuses more slowly, slightly extending the required contact time[1].

    • Thermodynamics and Stripping: While NSAO forms an exceptionally stable metal-oxime complex, this high stability becomes a liability during the stripping phase (recovering the metal into an acidic aqueous phase). NSAO typically requires the addition of equilibrium modifiers (such as esters or fatty alcohols) to weaken the complex and facilitate stripping[2]. DSAO, due to the increased steric hindrance of the C12 chain, forms a slightly more labile complex. This allows for excellent stripping efficiency without the need for chemical modifiers, making DSAO a "cleaner" reagent for sensitive pharmaceutical applications where modifier leaching is a strict regulatory concern[3].

    • Phase Separation: The longer C12 chain of DSAO increases the lipophilicity of the molecule. This enhances its solubility in aliphatic diluents and promotes a faster, cleaner phase break (coalescence) compared to NSAO, which is more prone to forming micro-emulsions in complex or highly concentrated matrices[4].

    Visualizing the Extraction Dynamics

    The following workflow illustrates how alkyl chain length influences the mass transfer and recovery phases of the extraction cycle.

    G cluster_interface Interfacial Mass Transfer A Aqueous Phase Trace Metal (e.g., Cu²⁺) B Nonyl (C9) Oxime Fast Diffusion / High Steric Access A->B Rapid Chelation (t½ < 30s) C Dodecyl (C12) Oxime Slower Diffusion / High Lipophilicity A->C Moderate Chelation (t½ ~ 60s) D Organic Phase Loaded Metal-Oxime Complex B->D Strong Complex (Requires Modifier) C->D Labile Complex (Easy Stripping) E Stripping Phase Acidic Metal Recovery D->E H⁺ Exchange

    Mechanistic workflow of metal extraction comparing C9 and C12 alkyl chain oxime dynamics.

    Comparative Data Summary

    The quantitative differences between the two extractants are summarized below to aid in reagent selection.

    Parameter5-Nonylsalicylaldoxime (NSAO)5-Dodecylsalicylaldoxime (DSAO)Mechanistic Driver
    Alkyl Chain Length C9H19C12H25Carbon backbone extension
    Extraction Kinetics (
    
    
    )
    < 30 seconds45 - 60 secondsSteric bulk dictates interfacial diffusion rate[1]
    Complex Stability Very HighModerate to HighShorter chains allow tighter molecular packing
    Stripping Efficiency Poor (Requires modifiers)Excellent (Unmodified)Steric hindrance of C12 destabilizes the complex[2]
    Phase Coalescence Prone to micro-emulsionsRapid, clean breakC12 increases lipophilicity and aliphatic solubility[4]
    Optimal Application Aggressive trace metal scavengingHigh-purity API washes; modifier-free systemsBalance of kinetics vs. system purity[3]

    Self-Validating Experimental Protocol: Kinetic & Thermodynamic Profiling

    To objectively compare NSAO and DSAO in your own laboratory, utilize this self-validating solvent extraction protocol. Physical parameters (like agitation speed) must be strictly controlled so that any variance in extraction is purely a function of the oxime's chemical structure.

    Objective: Quantify the extraction efficiency and phase separation time of C9 vs. C12 oximes, utilizing a strict mass-balance validation step to rule out emulsion-based false positives.

    Materials:

    • 0.015 M Cu(II) sulfate in an aqueous buffer (pH 2.0).

    • 10% v/v solutions of NSAO and DSAO in a standardized aliphatic diluent (e.g., n-heptane).

    • 1.5 M H2SO4 for the stripping phase.

    Step-by-Step Methodology:

    • Phase Initialization: Pipette exactly 50.0 mL of the Cu(II) aqueous feed and 50.0 mL of the organic oxime solution into a 150 mL jacketed glass reactor maintained at 25.0°C. Causality: Temperature control is vital, as diffusion coefficients are highly temperature-dependent.

    • Kinetic Contacting: Lower a standardized impeller into the reactor and agitate at exactly 800 RPM for 180 seconds. Causality: 800 RPM ensures a uniform droplet size distribution, normalizing the interfacial area. This guarantees that differences in extraction rate are due to the alkyl chain's diffusion limits, not physical mixing disparities.

    • Phase Coalescence Profiling: Cease agitation abruptly. Start a stopwatch and measure the "primary break time"—the exact time required for a distinct, clear interface to form between the aqueous and organic layers.

    • Self-Validation (Mass Balance Check): Extract 1.0 mL aliquots from both the separated aqueous (raffinate) and organic phases. Analyze metal concentration via Atomic Absorption Spectroscopy (AAS).

      • Validation Formula:

        
        
        
      • Rule: The system is only validated if

        
         falls between 98.0% and 102.0% . A value outside this range indicates metal precipitation or stable micro-emulsion formation, rendering the kinetic data invalid.
        
    • Thermodynamic Stripping: Transfer 40.0 mL of the validated, loaded organic phase to a clean reactor. Add 40.0 mL of 1.5 M H2SO4. Agitate at 800 RPM for 5 minutes, allow to settle, and analyze the aqueous phase to determine the stripping percentage. Expected Result: DSAO will yield >90% recovery, while unmodified NSAO will yield <60% due to its overly stable complex[2].

    Conclusion

    The choice between dodecyl and nonyl salicylaldoximes is a trade-off between kinetic speed and thermodynamic reversibility. For drug development professionals and chemists requiring rapid, aggressive metal scavenging where stripping is secondary, NSAO (C9) is superior. However, for continuous processes requiring clean phase separation and efficient, modifier-free metal recovery, the bulkier DSAO (C12) provides a more robust and elegant solution.

    References

    • Ainscow, T. A., et al. (1999). "Influence of Alkyl Chain Length and Structure on the Extraction of Copper(II) from Aqueous Acid by 5-Alkyl-2-hydroxybenzaldoximes in Hydrocarbon Solvents: Diffusion Coefficients of Extractants and Their Complexes." Journal of Colloid and Interface Science. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiBsEqCOLVgRTLuNcVk1_s1LP4h3ZiPdKjqJIA0udS4CJEBlQQDb8QlD6Y9w0SeEzX-o-MVNQOjGr8cIXbTm98D-bEZZ41x8Sm5vNQlLPkEUXy7ApXRI1XBDNxPyg6Oxs72Bx9]
    • Gotfryd, L., & Pietek, G. (2013). "Contaminants of post-leaching copper solutions and their behavior during extraction with industrial extractants." Physicochemical Problems of Mineral Processing. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4yGDQfBPs6Vh7PespXiYLqGxkHAoUW1c3lb_wexUdLlT5GmXr--_eotaWbnEOmNgEG2mNmSFuFbbVP-zg43ot4Pqs39Gp81B5FiRTgBCbPR4gyh9lwowY_XVINPA3McjXnoXLFITTJ5DljBzpEWHtt-k6SxQN6y9HBwWIcuqSAZxb1BSU9XGi4rbcqRU=]
    • Taute, J. J., et al. (2015). "Improved Copper/Iron Selectivity in Solvent Extraction." Southern African Institute of Mining and Metallurgy. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoSC8w9O2HNavOGk5sp5TTiu85hi8kp-yMcyl8s7VKqtqyQZ8VFcjHWB8FZ7rWcVA9X4fI6gis_5d2KHVsEtSpZ_a8XrpekmJ3l40ZqduT6uz3bc0aSC0VPtkt7Qan05ddx7Qi_Ur7KXzJTsymQfHSxTy4IW6w5lWeKauAKFensCW8G9Cc]
    • Perez, et al. (2004). "Determination of 5-dodecylsalicylaldoxime and 5-nonylsalicylaldoxime in commercial extractants by high-performance liquid chromatography with photometric detection." Journal of Chromatography A. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbviI7kzMTSEUJ7LKpp11cEYGFeYNjruyIHeZLl0t80WcJNnM62Y-MWiilmZmRw5w82gQvW8OBeb8i8HszYr5rFU7ooaMwhVtodQ2VNm9U5-WyTDg5IXtXJRXa_VxNMnrAoFrV]

    Sources

    Technical Benchmarking Guide: 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone Oxime (HMPDO) vs. LIX 984N

    Author: BenchChem Technical Support Team. Date: March 2026

    Part 1: Executive Technical Summary

    This guide establishes a benchmarking framework for evaluating 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime (HMPDO) , a novel hydrophobic ketoxime, against the industry gold standard LIX 984N (BASF).

    While LIX 984N is a synergistic blend (1:1 aldoxime/ketoxime) optimized for broad-range copper recovery, HMPDO represents a pure ketoxime class with a specific C12 alkyl chain configuration. This structural difference dictates distinct thermodynamic and kinetic behaviors.

    The Core Hypothesis:

    • LIX 984N will exhibit superior extraction strength at low pH (<1.5) and faster kinetics due to its aldoxime component.

    • HMPDO is projected to offer superior stripping efficiency (requiring lower acid concentrations to reverse the reaction) and potentially higher selectivity for Copper(II) over Iron(III) due to the steric hindrance of the methyl and dodecyl groups.

    Part 2: Molecular Architecture & Mechanism

    Understanding the structural causality is the first step in the comparison.

    The Reference: LIX 984N

    LIX 984N is a mixture of:

    • LIX 860N-I: 5-nonylsalicylaldoxime (Strong extractant, fast kinetics).

    • LIX 84-I: 2-hydroxy-5-nonylacetophenone oxime (Moderate extractant, good stripping).

    The Challenger: HMPDO
    • Systematic Name: this compound.

    • Class: Pure Ketoxime.

    • Key Feature: The "1-dodecanone" moiety introduces a C11 alkyl chain directly at the imine carbon (ketone origin), distinct from the ring-substituted nonyl groups of LIX reagents.

    Chelation Mechanism Visualization

    The following diagram illustrates the equilibrium mechanism common to both, where

    
     represents the organic ligand.
    

    Oxime_Chelation_Mechanism cluster_Aq Aqueous Phase (Acidic) cluster_Org Organic Phase (Kerosene) Cu_ion Cu²⁺ (aq) Interface Interfacial Reaction (Rate Limiting Step) Cu_ion->Interface Diffusion H_ion 2H⁺ (aq) H_ion->Interface Proton Attack Ligand 2 x RH (Oxime) Ligand->Interface Diffusion Complex R₂Cu (Complex) Complex->Interface Stripping (High Acid) Interface->H_ion Proton Release Interface->Complex Extraction (Forward)

    Caption: Figure 1. Biphasic ion-exchange mechanism. The equilibrium shifts based on pH (H+ concentration).

    Part 3: Comparative Performance Metrics

    The following table summarizes the established baseline for LIX 984N and the projected performance of HMPDO based on Structure-Activity Relationships (SAR).

    Performance MetricLIX 984N (Standard)HMPDO (Challenger)Causality
    Extraction pH
    
    
    ~1.0 - 1.2Predicted: 1.8 - 2.2Ketoximes are weaker acids than aldoximes; HMPDO requires higher pH to deprotonate and bind Cu.
    Max Loading Capacity ~5.1 - 5.4 g Cu/L (at 10% v/v)Experimental Depends on molecular weight. HMPDO (MW ~305) vs LIX 984N avg MW.
    Cu/Fe Selectivity ~2000 : 1Predicted: >2500 : 1Steric bulk of the dodecyl chain near the binding site may reject octahedral Fe(III) more effectively.
    Stripping Efficiency Good (requires 160g/L H₂SO₄)Excellent Weaker binding constant allows stripping with lower acid concentrations (e.g., 140g/L H₂SO₄).
    Phase Separation < 70 secondsExperimental Long alkyl chains can increase viscosity, potentially slowing phase disengagement.

    Part 4: Experimental Benchmarking Protocols

    To validate HMPDO, you must perform these three self-validating experiments.

    Protocol A: pH Extraction Isotherm (The "S-Curve")

    Objective: Determine the pH range where the reagent is active.

    • Preparation:

      • Organic Phase: 10% (v/v) HMPDO in diluent (e.g., Escaid 110 or deodorized kerosene).

      • Aqueous Phase: Synthetic solution: 3.0 g/L Cu²⁺ (as CuSO₄), pH adjusted from 0.5 to 3.0 using H₂SO₄.

      • Control: Repeat with 10% (v/v) LIX 984N.

    • Procedure:

      • Mix Organic (O) and Aqueous (A) phases at O:A ratio = 1:1 (20 mL each) in separatory funnels.

      • Shake mechanically for 15 minutes (ensure equilibrium).

      • Allow phases to separate. Measure equilibrium pH (pH

        
        ) of the aqueous phase.
        
      • Analyze Cu in the aqueous raffinate via Atomic Absorption Spectroscopy (AAS).

      • Calculate Organic Cu by mass balance:

        
        .
        
    • Data Plotting:

      • Plot % Extraction vs. pH

        
         .
        
      • Success Criteria: If HMPDO achieves >90% extraction at pH < 2.0, it is a viable competitor for acidic leach solutions.

    Protocol B: Kinetic Uptake Test

    Objective: Measure the speed of reaction. Aldoximes (LIX 984N) are fast (<30s). Ketoximes (HMPDO) are typically slower.

    • Setup: Baffled beaker with a turbine impeller set to 1000 RPM.

    • Procedure:

      • Add 250 mL Aqueous solution (3 g/L Cu, pH 2.0).

      • Add 250 mL Organic phase (HMPDO).

      • Start timer immediately upon addition.

      • Sampling: Withdraw 5 mL emulsion samples at t = 15s, 30s, 60s, 2 min, 5 min, 10 min.

      • Centrifuge samples immediately to stop the reaction.

    • Analysis:

      • Analyze aqueous Cu.[1][2][3][4][5]

      • Plot [Cu]

        
         vs. Time .
        
      • Benchmark: LIX 984N typically reaches 95% equilibrium in <60 seconds. If HMPDO takes >2 minutes, it requires a kinetic modifier.

    Protocol C: McCabe-Thiele Isotherm Construction

    Objective: Determine the number of theoretical stages required for industrial scale-up.

    McCabe_Thiele_Workflow Start Start: Fixed pH (e.g., 2.0) Var_OA Prepare Varying O:A Ratios (1:5, 1:2, 1:1, 2:1, 5:1) Start->Var_OA Contact Contact & Equilibrate (Shake for 20 mins) Var_OA->Contact Analyze Analyze Phases (AAS for Aqueous, Mass Balance for Org) Contact->Analyze Plot Plot Isotherm (Org Cu conc. vs Aq Cu conc.) Analyze->Plot Oper_Line Draw Operating Line (Slope = A/O Flow Ratio) Plot->Oper_Line Stages Step-off Stages (Determine Theoretical Stages) Oper_Line->Stages

    Caption: Figure 2. Workflow for generating extraction isotherms to determine industrial stage requirements.

    Part 5: References

    • BASF Corporation. (2015). LIX® 984N-C Solvent Extraction Reagent Technical Bulletin. Mining Solutions.

    • Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy. CRC Press. (Authoritative text on oxime chemistry).

    • Krzyżanowska, E., et al. (1998). "Synthesis, spectral data and extraction of copper by 1-(2'-Hydroxy-5'-alkylphenyl)-1-alkanone Oximes." Hydrometallurgy.

    • Alguacil, F.J., & Simpson, J. (1999). "Solvent extraction equilibrium in the CuSO4-H2SO4-LIX 984-Escaid 103 system." Journal of Chemical Technology & Biotechnology.

    • Reddy, M.L.P., et al. (2005). "Separation of copper from aqueous sulfate solutions by mixtures of Cyanex 301 and LIX 984N." Journal of Hazardous Materials.

    Disclaimer: This guide is for research purposes. Handling of LIX reagents and novel oximes requires adherence to MSDS safety protocols regarding organic solvents and acidic solutions.

    Sources

    Safety Operating Guide

    1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Disposal and Decontamination Protocol for 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime

    As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. This compound (CAS 40867-42-3) is a highly lipophilic chelating agent[1]. Structurally and functionally analogous to commercial hydrometallurgical solvent extractants (such as the LIX series used for copper and iron recovery)[2][3], this compound presents unique end-of-life logistical challenges.

    Because its primary utility lies in forming stable, water-insoluble complexes with transition metals[2], its disposal must account for both the organic nature of the oxime and the potential presence of heavy metal contaminants accumulated during experimental use.

    Physicochemical Profile & Waste Characterization

    Before initiating disposal, it is imperative to understand the physicochemical parameters that dictate the compound's behavior in waste streams. The long aliphatic dodecane chain imparts extreme hydrophobicity, while the phenolic oxime moiety acts as a potent bidentate ligand.

    PropertyValue / ClassificationOperational Implication for Disposal
    Chemical Name This compoundDictates naming conventions on hazardous waste manifests.
    CAS Number 40867-42-3[1]Essential for regulatory tracking and EHS compliance.
    Molecular Weight 305.46 g/mol [1]Used to calculate theoretical combustion yields.
    Solubility Highly soluble in non-polar organics; insoluble in waterMust never be disposed of in aqueous drains; requires organic solvent segregation.
    Chemical Reactivity Vulnerable to acid-catalyzed hydrolysisMust be kept away from strong mineral acids to prevent degradation into hydroxylamine and the corresponding ketone.

    Step-by-Step Disposal Methodology

    The following protocol is a self-validating system designed to prevent environmental release, mitigate cross-reactivity, and ensure compliance with standard hazardous waste management frameworks.

    Step 1: Source Segregation and Compatibility Verification

    • The Causality: Oximes can undergo exothermic hydrolysis if mixed with strong acids, yielding hydroxylamine salts which can be unstable. Furthermore, if the oxime has been used in a metal extraction workflow, it is likely carrying transition metals (e.g., Cu²⁺, Fe³⁺, V⁵⁺)[2][4].

    • Action: Segregate the waste into two distinct streams: Pure Organic Waste (unreacted oxime in diluent) and Metallo-Organic Waste (oxime complexed with metals). Strictly isolate this waste from strong oxidizers, concentrated acids, and aqueous streams.

    Step 2: Primary Containment and Packaging

    • The Causality: The lipophilic nature of the compound means it will readily permeate or degrade certain low-density plastics over time.

    • Action: Collect the liquid waste (or solid contaminated consumables) in High-Density Polyethylene (HDPE) or amber glass carboys. Ensure the container is equipped with a vented cap if there is any risk of residual solvent off-gassing, though the oxime itself has a low vapor pressure.

    Step 3: Labeling and EHS Manifesting

    • The Causality: Downstream waste processors must calibrate their incineration scrubbers based on the nitrogen content and metal load of the incoming waste.

    • Action: Label the container explicitly. If unreacted, label as "Non-Halogenated Organic Waste: Contains Oxime derivatives." If used in extraction, label as "Hazardous Metallo-Organic Waste" and explicitly list the complexed metals (e.g., "Contains this compound and Copper(II) complexes").

    Step 4: Final Destruction via High-Temperature Incineration

    • The Causality: Landfilling is unacceptable due to the compound's potential to act as an environmental chelator, mobilizing heavy metals in soil.

    • Action: Transfer the manifested waste to a licensed hazardous waste facility for high-temperature incineration. Because the molecule contains nitrogen (the oxime group), the incineration facility must utilize NOx scrubbing systems to prevent the atmospheric release of nitrogen oxides during combustion.

    Operational Workflow Visualization

    The following diagram illustrates the logical decision tree for processing this specific chemical waste stream, ensuring that metal-complexed variants are not improperly grouped with standard organic waste.

    G Start Waste Generation: 1-(2-Hydroxy-4-methylphenyl) -1-dodecanone oxime Check Contains Transition Metals? (e.g., Cu, Fe, V) Start->Check Metal Segregate as: Metallo-Organic Waste Check->Metal Yes (Post-Extraction) NoMetal Segregate as: Non-Halogenated Organic Check->NoMetal No (Unreacted) Package HDPE Secondary Containment & EHS Manifesting Metal->Package NoMetal->Package Incinerate High-Temperature Incineration (Requires NOx Scrubbing) Package->Incinerate

    Caption: Decision matrix for the segregation and disposal of this compound.

    Spill Decontamination Procedures

    In the event of an accidental spill of the oxime (typically dissolved in a hydrocarbon diluent):

    • Immobilization: Do not use water. Apply a non-combustible, lipophilic absorbent material (e.g., diatomaceous earth, vermiculite, or specialized hydrophobic spill pads) to contain the spread.

    • Mechanical Removal: Collect the saturated absorbent using non-sparking tools and place it into an HDPE solid waste container.

    • Surface Decontamination: Wash the affected surface with a compatible organic solvent (such as isopropanol or ethanol) to dissolve residual oxime, followed by a final wash with a mild detergent and water to remove the solvent residue. Collect all washings as hazardous organic waste.

    References

    • American Chemical Society (ACS). Iron and Copper Recovery/Removal from Industrial Wastes: A Review. Journal of Chemical Technology & Biotechnology. Retrieved from:[Link]

    • MDPI. Eco-Friendly and Complex Processing of Vanadium-Bearing Waste for Effective Extraction of Valuable Metals. Retrieved from: [Link]

    • Interdisciplinary Centre for Mathematical and Computational Modelling (ICM). Contaminants of post-leaching copper solutions and their behavior during extraction with industrial extractants. Retrieved from: [Link]

    Sources

    Comprehensive Handling & Safety Guide: 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime

    Author: BenchChem Technical Support Team. Date: March 2026

    CAS Number: 40867-42-3 Chemical Class: Phenolic Oxime / Hydroxyoxime Extractant Primary Application: Hydrometallurgical Solvent Extraction (SX), specifically for Copper (Cu) and other transition metals.

    Part 1: Executive Safety Summary & Risk Assessment

    As a Senior Application Scientist, I must emphasize that while this molecule is designed for industrial stability, its functional groups (phenolic hydroxyl and oxime) present specific biochemical hazards. Unlike simple solvents, this compound combines the lipophilicity of a C12 chain with the reactivity of a chelating agent.

    The Core Hazard: The molecule is a lipophilic phenol derivative . This means it can penetrate the skin barrier more effectively than simple phenols, potentially carrying the reactive oxime group into the dermal layers. It is not just a surface irritant; it is a potential systemic sensitizer.

    Hazard Identification (GHS Classification Basis)
    Hazard CategoryClassificationMechanism of Action
    Skin Corrosion/Irritation Category 2 (Irritant)Phenolic disruption of keratin/lipid barrier.
    Serious Eye Damage Category 2A/1Acidic nature of the phenolic proton can cause corneal opacity.
    Skin Sensitization Category 1Oxime moiety can act as a hapten, triggering allergic dermatitis.
    Aquatic Toxicity Chronic Cat.[1][2] 2High LogP (lipophilicity) leads to bioaccumulation in aquatic organisms.

    Part 2: Personal Protective Equipment (PPE) Protocol

    Standard laboratory PPE is insufficient. The lipophilic nature of this oxime, often used in conjunction with hydrocarbon diluents (e.g., Kerosene, Escaid™, Orfom®), requires a targeted barrier strategy.

    Hand Protection Strategy
    • Do NOT use Latex: Latex degrades rapidly upon contact with the hydrocarbon diluents often used with this chemical.

    • Recommendation:

      • Splash Protection: Nitrile (Minimum thickness 0.11 mm). Change immediately upon contamination.[1][3]

      • Immersion/Handling Concentrates: High-Performance Nitrile or Viton/Butyl laminate gloves.

      • Why? The C12 alkyl chain increases the permeation rate through standard polymers. Viton provides the highest resistance to both the phenolic component and the organic carrier.

    Respiratory Protection
    • Solid State: N95/P100 particulate filter if handling powder.

    • Liquid/Solution State: If heating or spraying (mist generation), a half-face respirator with Organic Vapor (OV) cartridges is mandatory.

      • Causality: Oximes can undergo thermal decomposition to release trace nitrogen oxides (NOx) and volatile phenolic byproducts.

    Eye & Body Defense[4][5][6]
    • Eyes: Chemical Splash Goggles (Indirect Vented). Safety glasses are inadequate because phenolic compounds can cause permanent corneal clouding upon direct contact.

    • Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided due to potential static discharge ignition risks when used with hydrocarbon solvents.

    Part 3: Operational Handling Protocol

    This workflow is designed to minimize exposure and cross-contamination.

    Step 1: Storage & Stability[2][7]
    • Environment: Store in a cool (< 25°C), dry place.

    • Incompatibility: Segregate from strong oxidizing agents (e.g., nitric acid, peroxides) and strong bases .

    • Mechanism: Strong acids can hydrolyze the oxime back to the parent ketone (1-(2-hydroxy-4-methylphenyl)-1-dodecanone) and hydroxylamine salts, which are unstable and potentially explosive.

    Step 2: Weighing & Solubilization
    • Engineering Control: Perform all weighing inside a certified Fume Hood.

    • Anti-Static Measure: If the substance is a solid powder, use an anti-static gun or grounded spatula, as the long alkyl chain contributes to static buildup.

    • Dissolution: When preparing the organic phase (e.g., dissolving in kerosene):

      • Add the solvent slowly to the solid.

      • Note: This compound acts as a surfactant. Vigorous agitation will create stable emulsions (crud) if water is present. Stir gently.

    Step 3: Experimental Workflow (Solvent Extraction)
    • Phase Contact: When mixing with aqueous acidic sulfate solutions (common in copper extraction), ensure the mixer RPM is optimized to avoid "organic entrainment" (micro-droplets of organic phase trapped in the aqueous phase).

    • Temperature Limit: Do not exceed 60°C. Above this, the rate of oxime degradation (hydrolysis) increases exponentially.

    Part 4: Emergency Response & Disposal[2]

    Skin Decontamination Protocol[8]
    • Immediate Action: Do not just use water. Phenolic compounds are hydrophobic.

    • Protocol:

      • Wipe excess chemical off gently with a dry paper towel.

      • Wash with Polyethylene Glycol 300 (PEG-300) or a mixture of PEG and methylated spirits if available. If not, use copious amounts of soap and water for at least 15 minutes.[4][5]

      • Why? PEG solubilizes the phenol derivative better than water, removing it from the skin pores.

    Disposal (The "Cradle-to-Grave" Path)
    • Waste Stream: Classify as Halogen-Free Organic Solvent Waste .

    • Do NOT: Pour down the drain. The high aquatic toxicity makes this illegal and environmentally disastrous.

    • Destruction: High-temperature incineration is the only validated method to break down the phenolic ring and oxime bond completely.

    Part 5: Visualized Safety Logic

    The following diagram illustrates the decision logic for handling spills and operational phases.

    HandlingProtocol Start Start: 1-(2-Hydroxy-4-methylphenyl)- 1-dodecanone oxime Handling RiskCheck Risk Assessment: Isolate from Oxidizers/Acids Start->RiskCheck PPE PPE Check: Nitrile Gloves + Goggles RiskCheck->PPE State Physical State? PPE->State Solid Solid/Powder: Use Anti-static Spatula State->Solid Powder Liquid Solution (Organic): Use Fume Hood State->Liquid Dissolved Process Extraction Process: Max Temp 60°C Solid->Process Liquid->Process Spill Spill Event? Process->Spill CleanUp Cleanup: Absorb with Vermiculite Wash with PEG-300 Spill->CleanUp Yes Disposal Disposal: Incineration (Organic Waste) Spill->Disposal No CleanUp->Disposal

    Figure 1: Operational decision tree for safe handling, spill response, and disposal of phenolic oxime extractants.

    Part 6: References & Verification

    • Sigma-Aldrich. Product Specification: 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime (CAS 40867-42-3). Retrieved from

    • BASF Mining Solutions. LIX® 84-I Technical Information (Analogous Phenolic Oxime Safety Data). Retrieved from

    • PubChem. Compound Summary: this compound.[6] National Library of Medicine. Retrieved from

    • Szymanowski, J. Hydroxyoximes and Copper Hydrometallurgy. CRC Press, 1993. (Authoritative text on the degradation and safety of oxime extractants).

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.